Product packaging for Ceritinib(Cat. No.:CAS No. 1032900-25-6)

Ceritinib

Numéro de catalogue: B560025
Numéro CAS: 1032900-25-6
Poids moléculaire: 558.1 g/mol
Clé InChI: VERWOWGGCGHDQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceritinib is a member of the class of aminopyrimidines that is 2,6-diamino-5-chloropyrimidine in which the amino groups at positions 2 and 6 are respectively carrying 2-methoxy-4-(piperidin-4-yl)-5-methylphenyl and 2-(isopropylsulfonyl)phenyl substituents. Used for the treatment of ALK-positive metastatic non-small cell lung cancer. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is an aminopyrimidine, an aromatic ether, an organochlorine compound, a secondary amino compound, a member of piperidines and a sulfone.
This compound is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy. About 4% of patients with NSCLC have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. This compound exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Following treatment with crizotinib (a first-generation ALK inhibitor), most tumours develop drug resistance due to mutations in key "gatekeeper" residues of the enzyme. This occurrence led to development of novel second-generation ALK inhibitors such as this compound to overcome crizotinib resistance. The FDA approved this compound in April 2014 due to a surprisingly high response rate (56%) towards crizotinib-resistant tumours and has designated it with orphan drug status.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Tyrosine Kinase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C9 Inhibitor.
This compound is a small molecule tyrosine kinase receptor inhibitor and antineoplastic agent that is used in the therapy of selected forms of advanced non-small cell lung cancer (NSCLC). This compound is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.
This compound is an orally available inhibitor of the receptor tyrosine kinase activity of anaplastic lymphoma kinase (ALK) with antineoplastic activity. Upon administration, this compound binds to and inhibits wild-type ALK kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to both the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a variety of tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 3 approved and 10 investigational indications.
an anaplastic lymphoma kinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36ClN5O3S B560025 Ceritinib CAS No. 1032900-25-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032900-25-6
Record name Ceritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Ceritinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanism of action of Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, signaling pathways, resistance mechanisms, and key experimental data that define this compound's potent anti-neoplastic activity.

Core Mechanism of Action: Potent and Selective ALK Inhibition

This compound is a highly potent, orally bioavailable, ATP-competitive inhibitor of the ALK tyrosine kinase.[1][2] In patients with non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins, most commonly EML4-ALK. This fusion results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[3]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This targeted inhibition leads to the induction of cell cycle arrest, primarily at the G1 phase, and apoptosis in ALK-driven tumor cells.[4][5] Preclinical studies have demonstrated that this compound is approximately 20-fold more potent than the first-generation ALK inhibitor, Crizotinib.[6][7]

Downstream Signaling Pathways

The constitutive activity of the EML4-ALK fusion protein activates several key downstream signaling pathways that are crucial for tumor cell growth and survival. This compound effectively suppresses these pathways by inhibiting the initial ALK phosphorylation event. The primary pathways affected include:

  • PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

  • MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

Inhibition of ALK by this compound leads to the dephosphorylation and inactivation of key components of these pathways, including AKT, ERK1/2, and STAT3.[4][8][9]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK RAS RAS EML4-ALK->RAS PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival This compound This compound This compound->EML4-ALK

Figure 1: this compound Inhibition of ALK Downstream Signaling

Quantitative Analysis of this compound's Potency

The following tables summarize the in vitro and clinical efficacy of this compound, providing a quantitative comparison with Crizotinib and chemotherapy.

In Vitro Potency of this compound
Target/Cell LineMetricThis compound ValueCrizotinib ValueReference
Recombinant ALKIC50~0.2 nM~4 nM[10]
H3122 (EML4-ALK)GI50~20 nM~150 nM[11]
H2228 (EML4-ALK)GI50~30 nM~200 nM[11]
Ba/F3 (NPM-ALK)IC5026 nM-[12]
IGF-1RIC508 nM-[10]
InsRIC507 nM-[10]

Table 1: In Vitro Potency of this compound against ALK and other kinases. IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values demonstrate the enhanced potency of this compound over Crizotinib.

Clinical Efficacy of this compound (ASCEND Trials)
TrialPatient PopulationMetricThis compoundChemotherapy/CrizotinibReference
ASCEND-1ALK-Inhibitor NaïveORR72%-[13]
Median PFS18.4 months-[12]
ASCEND-1Crizotinib-PretreatedORR56%-[13]
Median PFS6.9 months-[12]
ASCEND-2Crizotinib-PretreatedORR38.6%-[14]
Median PFS5.7 months-[14]
ASCEND-4ALK-Inhibitor NaïveORR73%27% (Chemo)[6]
Median PFS16.6 months8.1 months (Chemo)[6][15]
ASCEND-5Crizotinib & Chemo-PretreatedORR39.1%6.9% (Chemo)[16]
Median PFS5.4 months1.6 months (Chemo)[16]

Table 2: Summary of Clinical Efficacy from Key this compound Trials. ORR (Overall Response Rate) and PFS (Progression-Free Survival) data highlight this compound's significant clinical benefit in both first-line and previously treated patient populations.

Mechanisms of Resistance to this compound

Despite the profound initial responses, acquired resistance to this compound inevitably emerges. These resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).

ALK-Dependent Resistance

Secondary mutations within the ALK kinase domain are a common mechanism of resistance. These mutations can interfere with this compound binding.

  • Activity Against Crizotinib-Resistant Mutations: this compound maintains potency against several common crizotinib-resistant mutations, including the L1196M "gatekeeper" mutation, G1269A, I1171T, and S1206Y.[7][17]

  • This compound-Resistant Mutations: However, other ALK mutations, such as G1202R and F1174C/L, confer resistance to this compound.[4][17] The G1202R mutation, located in the solvent-exposed region, introduces steric hindrance that impedes the binding of most second-generation ALK inhibitors.[4][18]

ALK-Independent Resistance (Bypass Signaling)

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling to drive proliferation and survival. These "bypass tracks" reactivate downstream effectors like the PI3K/AKT and MAPK pathways. Key bypass mechanisms include:

  • EGFR and HER3 Activation: Upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 3 (HER3) can sustain downstream signaling.[19]

  • c-MET Amplification: Amplification of the MET proto-oncogene can lead to its overexpression and activation, driving resistance.[8][19]

  • FGFR3 Overexpression: Increased expression of Fibroblast Growth Factor Receptor 3 has also been identified as a resistance mechanism.[8]

  • IGF-1R Activation: Activation of the Insulin-like Growth Factor 1 Receptor pathway can also contribute to resistance.[20]

Resistance_Mechanisms cluster_alk_dependent ALK-Dependent Resistance cluster_alk_independent ALK-Independent Resistance (Bypass Pathways) Secondary_Mutations Secondary ALK Mutations (G1202R, F1174C) EML4-ALK EML4-ALK Secondary_Mutations->EML4-ALK Alters binding site Resistance Tumor Proliferation & Survival Secondary_Mutations->Resistance EGFR_HER3 EGFR/HER3 Activation Downstream_Signaling Downstream Signaling (PI3K/AKT, MEK/ERK) EGFR_HER3->Downstream_Signaling cMET c-MET Amplification cMET->Downstream_Signaling FGFR3 FGFR3 Overexpression FGFR3->Downstream_Signaling IGF1R IGF-1R Activation IGF1R->Downstream_Signaling This compound This compound This compound->EML4-ALK EML4-ALK->Downstream_Signaling Downstream_Signaling->Resistance

Figure 2: Overview of Resistance Mechanisms to this compound

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro ALK Enzymatic Assay

Objective: To determine the direct inhibitory activity of this compound on recombinant ALK protein.

Protocol:

  • Reaction Setup: A typical kinase assay is performed in a 384-well plate format. The reaction mixture contains recombinant ALK kinase domain, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), ATP, and a peptide substrate.

  • Inhibitor Addition: Serially diluted this compound or control compound (e.g., DMSO) is added to the wells.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal. The luminescence is proportional to kinase activity.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is calculated using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ALK - Kinase Buffer - Peptide Substrate Start->Prepare_Reagents Add_Inhibitor Add Serially Diluted This compound/Control to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme_Substrate Add ALK Enzyme and Substrate Mixture Add_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP Incubate (e.g., 30°C, 60 min) Add_Enzyme_Substrate->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) Initiate_Reaction->Stop_Reaction Read_Signal Measure Luminescence Stop_Reaction->Read_Signal Analyze_Data Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an In Vitro Kinase Assay
Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of ALK-positive cancer cell lines.

Protocol:

  • Cell Seeding: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The results are normalized to the vehicle control, and the GI50 (concentration causing 50% growth inhibition) is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Immune-compromised mice (e.g., nude or SCID mice) are subcutaneously injected with ALK-positive NSCLC cells (e.g., H2228).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of this compound at a specified dose (e.g., 25-50 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

This compound is a potent, second-generation ALK inhibitor that has demonstrated significant clinical activity in patients with ALK-rearranged NSCLC, including those who have developed resistance to Crizotinib. Its mechanism of action is centered on the direct inhibition of the ALK kinase and its downstream pro-survival signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of the underlying molecular mechanisms, including secondary ALK mutations and the activation of bypass signaling pathways, is paving the way for the development of next-generation inhibitors and rational combination therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for ongoing research and development in the field of targeted cancer therapy.

References

The Discovery and Development of Ceritinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor that has significantly impacted the treatment landscape of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on the key experiments and data that led to its approval and clinical use.

Discovery and Medicinal Chemistry

The discovery of this compound stemmed from the need to overcome acquired resistance to the first-generation ALK inhibitor, crizotinib. Researchers at Novartis designed and synthesized a series of aminopyrimidine-based compounds with the aim of achieving higher potency against both wild-type and mutated ALK. This effort led to the identification of LDK378, later named this compound, which demonstrated approximately 20-fold greater potency against ALK than crizotinib in enzymatic assays.[1][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[4] In ALK-rearranged NSCLC, a chromosomal translocation results in the fusion of the ALK gene with a partner gene, most commonly EML4, leading to constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. This compound binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4]

The following diagram illustrates the ALK signaling pathway and the inhibitory action of this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS ALK->GRB2_SOS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P This compound This compound This compound->ALK Inhibition ATP ATP ATP->ALK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK signaling pathway and this compound's mechanism of action.

Preclinical Development

In Vitro Studies

Kinase Inhibition Assays:

  • Objective: To determine the inhibitory potency of this compound against ALK and a panel of other kinases.

  • Methodology: A common method is the Caliper mobility shift assay, which utilizes fluorescently labeled peptides as kinase substrates. The enzymatic reaction is performed in the presence of varying concentrations of the inhibitor. The separation of the phosphorylated and unphosphorylated peptides is achieved by microfluidic capillary electrophoresis, and the extent of inhibition is quantified.[5]

  • Results: this compound demonstrated potent inhibition of ALK with an IC50 value in the low nanomolar range, approximately 20-fold more potent than crizotinib.[3] It also showed activity against other kinases such as IGF-1R and InsR at clinically relevant concentrations.[1]

Cell-Based Assays:

  • Objective: To evaluate the anti-proliferative activity of this compound in ALK-dependent cancer cell lines.

  • Methodology: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured in the presence of increasing concentrations of this compound. Cell viability is typically assessed after 72 hours using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[3]

  • Western Blot Analysis: To confirm the on-target effect of this compound, treated cells are lysed, and the phosphorylation status of ALK and its downstream signaling proteins (e.g., AKT, ERK) is analyzed by western blotting using phospho-specific antibodies.[3][6]

  • Results: this compound potently inhibited the proliferation of ALK-positive cell lines and suppressed the phosphorylation of ALK and its downstream effectors at lower concentrations than crizotinib.[3][4]

In Vivo Studies
  • Objective: To assess the anti-tumor efficacy of this compound in animal models.

  • Methodology: Human ALK-positive NSCLC cells (e.g., H2228) are subcutaneously implanted into immunocompromised mice. Once tumors are established, mice are treated orally with this compound or a vehicle control. Tumor growth is monitored over time by caliper measurements.[3]

  • Results: this compound induced significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression in xenograft models of ALK-positive NSCLC.[3]

The following diagram illustrates a typical experimental workflow for preclinical evaluation.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Potent compounds Western_Blot Western Blot Analysis (Target Engagement) Cell_Assay->Western_Blot Confirm on-target activity Xenograft Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft Promising candidates

Caption: A generalized workflow for the preclinical evaluation of this compound.

Clinical Development

The clinical development of this compound was primarily driven by the ASCEND series of clinical trials.

TrialPhasePatient PopulationKey Findings
ASCEND-1 IALK+ advanced solid tumors (mostly NSCLC), crizotinib-naïve or pretreatedEstablished the recommended dose of 750 mg once daily. Demonstrated substantial antitumor activity with an overall response rate (ORR) of 58% in ALK+ NSCLC patients.[1]
ASCEND-2 IIALK+ NSCLC, previously treated with chemotherapy and crizotinibConfirmed the efficacy of this compound in a heavily pretreated population, with an ORR of 38.6% and a median progression-free survival (PFS) of 5.7 months.[5][7]
ASCEND-3 IIALK+ NSCLC, ALK inhibitor-naïve, previously treated with up to 3 lines of chemotherapyShowed robust efficacy in ALK inhibitor-naïve patients, with an ORR of 63.7% and a median PFS of 16.6 months.[8]
ASCEND-4 IIIALK+ NSCLC, previously untreatedThis compound demonstrated superior efficacy compared to platinum-based chemotherapy as a first-line treatment, with a median PFS of 16.6 months versus 8.1 months for chemotherapy.
ASCEND-5 IIIALK+ NSCLC, previously treated with chemotherapy and crizotinibThis compound showed a significant improvement in median PFS compared to chemotherapy (5.4 months vs. 1.6 months).
ASCEND-8 IALK+ NSCLCInvestigated different dosing regimens and the effect of food, leading to the approval of a 450 mg dose with food, which showed similar exposure and improved gastrointestinal tolerability compared to the 750 mg fasted dose.[4]
Experimental Protocols for Key Clinical Trials

ASCEND-1 (NCT01283516): This was a Phase I, open-label, multicenter, dose-escalation study. Patients with advanced ALK-rearranged cancers who had progressed on standard therapy or for whom no effective standard therapy existed were enrolled. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended dose for expansion of this compound. Tumor responses were assessed by the investigator according to RECIST v1.0.

ASCEND-4 (NCT01828099): This was a Phase III, randomized, open-label, multicenter study. Previously untreated patients with advanced ALK-rearranged non-squamous NSCLC were randomized to receive either this compound (750 mg once daily) or platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) for four cycles followed by maintenance pemetrexed. The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.

Mechanisms of Resistance

Despite the efficacy of this compound, acquired resistance can develop. The primary mechanisms of resistance include:

  • On-target resistance: Secondary mutations in the ALK kinase domain that interfere with this compound binding. The most common resistance mutation is G1202R.

  • Bypass signaling: Activation of alternative signaling pathways that bypass the need for ALK signaling, such as amplification of KIT or increased signaling through the EGFR pathway.

The following diagram illustrates the mechanisms of resistance to this compound.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_bypass Bypass Signaling This compound This compound ALK EML4-ALK This compound->ALK ALK_mut ALK Kinase Domain Mutations (e.g., G1202R) This compound->ALK_mut Reduced Binding Proliferation Cell Proliferation and Survival ALK->Proliferation ALK_mut->Proliferation Bypass Activation of Alternative Pathways (e.g., KIT, EGFR) Bypass->Proliferation

Caption: Mechanisms of acquired resistance to this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of ALK-positive NSCLC. Its discovery and development were driven by a rational drug design approach to overcome resistance to first-generation inhibitors. Robust preclinical and clinical data have established its efficacy and safety in both crizotinib-resistant and treatment-naïve patients. Ongoing research continues to explore its role in combination therapies and strategies to overcome acquired resistance, further solidifying its importance in the management of this molecularly defined subset of lung cancer.

References

Ceritinib's Target Profile and Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceritinib (Zykadia™) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representing a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of this compound's target profile, its selectivity across the kinome, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the ALK tyrosine kinase receptor.[3][4][5] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with other genes, such as EML4, resulting in a constitutively active fusion protein that drives tumor growth and proliferation.[1][6] this compound binds to the ATP-binding site within the kinase domain of the ALK fusion protein, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][4][7][8] By blocking these critical pathways, this compound induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[4]

Target Profile and Potency

This compound demonstrates high potency against the ALK kinase. In vitro enzymatic assays have shown that this compound is approximately 20-fold more potent against ALK than the first-generation inhibitor, crizotinib.[9] Its inhibitory activity extends to various ALK fusion proteins, including EML4-ALK and NPM-ALK.[1][7]

Quantitative Inhibition Data

The following tables summarize the inhibitory potency of this compound against its primary target, ALK, as well as other kinases, as measured by the half-maximal inhibitory concentration (IC50) and the concentration required for 50% growth inhibition (GI50).

Target Assay Type IC50 (nM) Reference
ALKCell-free enzymatic0.2[10][11]
IGF-1RCell-free enzymatic8[10][11][12]
InsRCell-free enzymatic7[10][11][12]
STK22DCell-free enzymatic23[10][11][12]
FLT3Cell-free enzymatic60[10][11]
ROS1--[13]
Cell Line Oncogenic Driver Assay Type GI50 (nM) Reference
H3122EML4-ALKCell Survival-[9]
H2228EML4-ALKCell Survival-[9]
Karpas 299NPM-ALKCell Proliferation22.8[11]
Ba/F3-NPM-ALKNPM-ALKCell Proliferation26.0[11]
Ba/F3-Tel-InsRTel-InsRCell Proliferation319.5[11]
Ba/F3-WTWild TypeCell Proliferation2477[11]

Note: Specific GI50 values for H3122 and H2228 were not explicitly provided in the search results, but this compound was shown to be more potent than crizotinib in these cell lines.[9]

Kinase Selectivity

While highly potent against ALK, this compound also exhibits activity against other kinases, a characteristic known as polypharmacology.[14][15] Its off-target profile includes the Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (InsR), and ROS1.[3][13][16] However, the selectivity for ALK is significant. In a panel of 46 kinases, this compound demonstrated strong inhibition primarily against ALK, with a minimum of 70-fold selectivity over other kinases.[] In a cellular proliferation assay against 16 different kinases, no significant inhibition below 100 nmol/L was observed for targets other than ALK.[9]

More recent studies using chemical proteomics have identified additional off-targets, including FAK1, RSK1/2, ERK1/2, CAMKK2, and FER, which may contribute to its efficacy in ALK-negative cell lines.[14] This broader target profile could also play a role in some of the observed adverse effects.[18]

Downstream Signaling Pathways

The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. This compound's inhibition of ALK phosphorylation effectively shuts down these pathways. The primary signaling cascades affected include:

  • RAS-MEK-ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.[19][20][21][22][23]

  • PI3K-AKT-mTOR Pathway: A critical pathway for cell survival, growth, and metabolism.[19][20][21][22][23]

  • JAK-STAT Pathway: Plays a key role in cell growth and survival.[19][20][21][23]

  • PLCγ Pathway: Involved in cell signaling and transformation.[19][21]

The following diagram illustrates the central role of ALK in activating these key downstream pathways.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_RAS_MEK_ERK RAS-MEK-ERK Pathway cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cluster_JAK_STAT JAK-STAT Pathway ALK Constitutively Active ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates PLCG PLCγ ALK->PLCG Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Growth Cell Growth mTOR->Growth STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: ALK Signaling Pathway

Experimental Protocols

The characterization of this compound's target profile and selectivity relies on a variety of well-established experimental methodologies. Below are detailed protocols for key assays cited in the research.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases (e.g., ALK, IGF-1R, InsR)

  • Kinase-specific peptide substrate

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • This compound (or other test compounds) at various concentrations

  • Assay buffer

  • Kinase detection reagents (e.g., for radiometric, fluorescence, or luminescence-based assays)

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, the peptide substrate, and the assay buffer.

  • Add the serially diluted this compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., measuring radioactivity, fluorescence, or luminescence).

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Survival Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the GI50 value of this compound in ALK-positive and other cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H3122, H2228, Karpas 299)

  • Cell culture medium and supplements

  • This compound (or other test compounds) at various concentrations

  • Multi-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

  • Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

  • Determine the GI50 value from the resulting dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing a direct measure of target engagement and downstream pathway inhibition.

Objective: To assess the effect of this compound on the phosphorylation of ALK and downstream signaling proteins (e.g., AKT, ERK, STAT3).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of ALK, AKT, ERK, STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6 hours).

  • Lyse the cells to extract the total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ALK).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.

The following diagram illustrates the general workflow for these key experimental procedures.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_kinase_assay In Vitro Kinase Inhibition Assay cluster_cell_assay Cell-Based Proliferation Assay cluster_western_blot Western Blotting k1 Prepare Kinase Reaction (Kinase, Substrate, Buffer) k2 Add this compound (Serial Dilutions) k1->k2 k3 Initiate with ATP k2->k3 k4 Incubate k3->k4 k5 Detect Phosphorylation k4->k5 k6 Calculate IC50 k5->k6 c1 Seed Cells c2 Treat with this compound (Serial Dilutions) c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Add Viability Reagent c3->c4 c5 Measure Signal c4->c5 c6 Calculate GI50 c5->c6 w1 Treat Cells with this compound w2 Lyse Cells & Quantify Protein w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation (Primary & Secondary) w3->w4 w5 Detect Protein Signal w4->w5 w6 Analyze Phosphorylation Levels w5->w6

Caption: Experimental Workflow

Overcoming Resistance

This compound has demonstrated significant activity in patients who have developed resistance to crizotinib.[3][6][9][24][25] This is partly due to its ability to inhibit ALK harboring common resistance mutations, such as L1196M and G1269A.[9][25] However, resistance to this compound can also emerge, for instance, through the acquisition of other ALK mutations like G1202R and F1174C, or through the activation of bypass signaling pathways involving EGFR, HER3, or cMET.[9][26][27][28]

Conclusion

This compound is a highly potent and selective ALK inhibitor with a well-defined target profile. Its primary mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent tumor cell death. While it exhibits some off-target activity, its selectivity for ALK is a key determinant of its therapeutic efficacy in ALK-positive NSCLC. The experimental methodologies outlined in this guide are fundamental to the ongoing research and development of targeted kinase inhibitors, enabling a deeper understanding of their mechanisms and the development of strategies to overcome resistance.

References

Ceritinib Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of this targeted therapeutic agent. This document summarizes key pharmacokinetic parameters across various preclinical species, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction

This compound is a second-generation, orally bioavailable ALK inhibitor that has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for the design of non-clinical toxicity studies, the prediction of human pharmacokinetics, and the optimization of dosing strategies. In addition to its potent ALK inhibition, this compound also targets the insulin-like growth factor 1 receptor (IGF-1R), another important pathway in cancer cell proliferation and survival.[2]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and monkeys. The following tables summarize the key pharmacokinetic parameters observed in these models.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Oral Bioavailability (%)Reference
Rat2515955.928846-48.3[3][4]
Monkey------[3]

Note: Data for monkeys and more detailed parameters for mice were not available in a consolidated format in the searched literature.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)CL (L/hr/kg)Vdss (L/kg)Half-life (t½) (hr)Reference
Rat--6.5 - 20-[3]
Monkey--6.5 - 20-[3]

Absorption

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 5.9 hours in rats.[4] The oral bioavailability of this compound in rats has been reported to be 48.3%.[3] It is important to note that food can significantly impact the absorption of this compound, a factor that should be considered in the design of preclinical studies.

Distribution

This compound exhibits extensive tissue distribution, with a high volume of distribution at steady state (Vdss) ranging from 6.5 to 20 L/kg in both rats and monkeys.[3]

Tissue Distribution

In rats, following a single oral dose of radiolabelled this compound, the highest concentrations of the drug were found in the gastrointestinal tract, liver, and lungs.[3] High concentrations were also observed in the pancreas, which is consistent with pancreatic effects observed in some preclinical and clinical studies.[3]

Brain Penetration

This compound is capable of crossing the blood-brain barrier. In rats, the brain-to-blood exposure ratio, as measured by the area under the curve (AUC), is approximately 15%.[3] However, the brain accumulation of this compound is actively limited by the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). In knockout mouse models, the absence of these transporters leads to a significant increase in this compound concentrations in the brain.

Metabolism

The primary route of metabolism for this compound is hepatic. In vitro studies using human liver microsomes have shown that cytochrome P450 3A (CYP3A) is the major enzyme responsible for its metabolic clearance.[5] Following a single oral dose in preclinical species, the parent compound is the major component found in plasma and feces.[3]

Excretion

This compound and its metabolites are primarily eliminated through the feces.[3] This indicates that biliary excretion is a major route of elimination.

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell growth and survival.

ALK Signaling Pathway

This compound is a potent inhibitor of the ALK receptor tyrosine kinase. In ALK-rearranged cancers, a fusion protein leads to constitutive activation of ALK and downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation and survival. This compound blocks the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[6][7][8]

ALK_Signaling_Pathway This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibits RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound Inhibition of the ALK Signaling Pathway.

IGF-1R Signaling Pathway

This compound also inhibits the IGF-1R signaling pathway. Activation of IGF-1R by its ligands (IGF-1 and IGF-2) triggers the PI3K-AKT and RAS-MAPK pathways, which are also crucial for cell growth and survival. By inhibiting IGF-1R, this compound provides an additional mechanism for its anti-cancer activity.[1][9][10]

IGF1R_Signaling_Pathway This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Inhibits IRS IRS IGF1R->IRS GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Inhibition of the IGF-1R Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical pharmacokinetic studies. Below are generalized protocols for key experiments cited in the literature.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a preclinical model (e.g., rat or mouse) following oral or intravenous administration.

Workflow:

PK_Workflow AnimalDosing Animal Dosing (Oral Gavage or IV Injection) BloodSampling Serial Blood Sampling (e.g., tail vein, retro-orbital) AnimalDosing->BloodSampling PlasmaPreparation Plasma Preparation (Centrifugation) BloodSampling->PlasmaPreparation SampleExtraction Sample Extraction (e.g., Protein Precipitation) PlasmaPreparation->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis

Caption: General Workflow for an In Vivo Pharmacokinetic Study.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) for oral suspension)[11]

  • Preclinical model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Dosing apparatus (e.g., oral gavage needles, syringes)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

  • Animal Dosing: Administer a single dose of this compound to the animals via the intended route (oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Extract this compound from the plasma samples, typically using protein precipitation with a solvent like acetonitrile or methanol.[11]

  • Bioanalysis: Quantify the concentration of this compound in the processed samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and enzymes involved in the metabolism of this compound.

Materials:

  • This compound

  • Liver microsomes (from human, rat, or other preclinical species)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer)

  • Specific CYP inhibitors (for reaction phenotyping)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound with liver microsomes in the presence of an NADPH regenerating system to initiate metabolic reactions. Control incubations without the NADPH system are also performed.[12]

  • Time Course: Collect samples at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, conduct incubations in the presence of selective CYP inhibitors.[13]

  • Metabolite Identification: Analyze the incubation samples using LC-MS/MS to identify and characterize the metabolites formed.

  • Enzyme Kinetics: Determine the Michaelis-Menten kinetics (Km and Vmax) for the major metabolic pathways by incubating varying concentrations of this compound with the microsomes.[13]

Transporter Substrate Assays (P-gp and BCRP)

Objective: To determine if this compound is a substrate of efflux transporters like P-gp and BCRP.

Materials:

  • Cell lines overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-BCRP for BCRP) and parental control cells.

  • Transwell inserts

  • This compound

  • Specific inhibitors of the transporters (e.g., verapamil for P-gp, Ko143 for BCRP)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the transporter-overexpressing and parental cell lines on Transwell inserts to form a polarized monolayer.

  • Transport Assay: Add this compound to either the apical or basolateral chamber of the Transwell insert.

  • Sampling: At various time points, collect samples from the opposite chamber to measure the amount of this compound that has been transported across the cell monolayer.

  • Inhibition Assay: Repeat the transport assay in the presence of a specific inhibitor of the transporter to confirm that the observed efflux is mediated by that transporter.

  • Analysis: Quantify this compound concentrations in the collected samples using LC-MS/MS and calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2, which is reduced in the presence of the inhibitor, indicates that this compound is a substrate of the transporter.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by moderate oral bioavailability, extensive tissue distribution including penetration into the brain (which is limited by efflux transporters), and primary elimination through hepatic metabolism and subsequent fecal excretion. Understanding these ADME properties in various animal models is fundamental for the continued development and optimal clinical use of this important targeted therapy. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible preclinical studies to further elucidate the pharmacokinetic and pharmacodynamic characteristics of this compound and other novel kinase inhibitors.

References

Ceritinib: A Technical Guide to Pharmacodynamics and Dose-Response Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ceritinib (Zykadia®) is a second-generation, oral, ATP-competitive tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK).[1][2][3] Developed to overcome resistance to the first-generation ALK inhibitor crizotinib, this compound has demonstrated significant clinical efficacy in patients with ALK-rearranged metastatic non-small cell lung cancer (NSCLC).[1][4] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling, and a comprehensive summary of preclinical and clinical dose-response studies. It is intended to serve as a resource for professionals engaged in oncology research and drug development.

Pharmacodynamics of this compound

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its therapeutic effect by directly targeting the ALK receptor tyrosine kinase.[5] In NSCLC, a chromosomal rearrangement often results in the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[1][2] This EML4-ALK fusion protein leads to constitutive kinase activity, driving oncogenesis through the activation of multiple downstream signaling pathways crucial for cell proliferation and survival.[1][6]

This compound competitively binds to the ATP-binding site within the kinase domain of ALK, inhibiting its autophosphorylation.[5][6] This action blocks the aberrant signaling cascade. The primary downstream pathways inhibited by this compound include:

  • PI3K-AKT-mTOR Pathway: Inhibition of this pathway curtails cell growth, proliferation, and survival.[7][8]

  • MEK-ERK Pathway: Blockade of this pathway interferes with cell division and proliferation.[7][8]

  • STAT3 Pathway: Suppression of STAT3 phosphorylation reduces its activity as a transcription factor, which is critical for cell survival and proliferation.[1][9]

The comprehensive inhibition of these key oncogenic signaling routes leads to cell cycle arrest, primarily at the G1 phase, and the induction of programmed cell death (apoptosis) in ALK-dependent cancer cells.[5]

G cluster_0 Upstream cluster_1 Inhibition cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K PI3K EML4_ALK->PI3K MEK MEK EML4_ALK->MEK STAT3 STAT3 EML4_ALK->STAT3 This compound This compound This compound->EML4_ALK Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Inhibition of Cell Proliferation mTOR->Proliferation Apoptosis Induction of Apoptosis mTOR->Apoptosis Suppresses ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Suppresses STAT3->Proliferation STAT3->Apoptosis Suppresses CellCycleArrest Cell Cycle Arrest (G1 Phase)

Caption: this compound inhibits ALK autophosphorylation, blocking key downstream signaling pathways.
Kinase Selectivity Profile

This compound is a highly potent ALK inhibitor, with in vitro enzymatic assays showing an IC50 of 0.2 nM.[10] It is approximately 20-fold more potent against ALK than crizotinib.[7][8] While highly selective for ALK, this compound also demonstrates inhibitory activity against other kinases at clinically relevant concentrations, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (InsR), and ROS1.[2][3][10] This broader profile may contribute to both its efficacy and its side-effect profile. Conversely, it shows minimal activity against cell lines driven by other oncogenes like EGFR, HER2, or KRAS, highlighting its specificity for ALK-driven cancers.[6]

Dose-Response Relationships

The dose-response characteristics of this compound have been extensively evaluated in preclinical models and clinical trials, establishing its potent antitumor activity across a range of concentrations and doses.

Preclinical In Vitro Dose-Response

This compound has demonstrated potent, dose-dependent inhibition of cell proliferation in numerous ALK-positive cancer cell lines, including those that have developed resistance to crizotinib.

Table 1: In Vitro Activity of this compound in Enzymatic and Cell-Based Assays

Assay Type Target/Cell Line Description This compound IC50/GI50 (nM) Crizotinib IC50/GI50 (nM) Reference
Enzymatic Assay ALK Kinase Cell-free kinase activity 0.2 ~4.0 [7][10]
IGF-1R Cell-free kinase activity 8 N/A [10][11]
InsR Cell-free kinase activity 7 N/A [10][11]
Cell Proliferation H3122 EML4-ALK (Crizotinib-Naïve) 21 159 [7][8]
H2228 EML4-ALK (Crizotinib-Naïve) 33 216 [7][8]
Karpas-299 NPM-ALK 22.8 N/A [10]
H3122 CR1 EML4-ALK (L1196M Resistance Mutation) 46 1675 [7][8]

| | MGH045 | EML4-ALK (G1269A Resistance Mutation) | 68 | 897 |[7] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Preclinical In Vivo Dose-Response

In vivo studies using xenograft models have confirmed the dose-dependent antitumor activity of this compound. Oral administration of this compound leads to significant and sustained tumor regression in ALK-positive NSCLC models.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Xenograft Model Treatment Dose (Oral, Daily) Outcome Reference
H2228 (Crizotinib-Naïve) 25 mg/kg Significant tumor regression [7][8]
50 mg/kg More pronounced tumor regression [7][8]
MGH045 (Crizotinib-Resistant) 25 mg/kg Superior tumor growth control compared to Crizotinib (100 mg/kg) [7]
Ba/F3 (EML4-ALK-WT) Not Specified 84.9% relative tumor growth inhibition (monotherapy) [12][13]
Not Specified 91.9% relative tumor growth inhibition (in combination with PD-L1 inhibitor) [12][13]

| A375P | 20 mg/kg & 50 mg/kg | Marked, dose-dependent tumor regression |[14] |

Clinical Dose, Efficacy, and Safety

Phase I dose-escalation studies established the maximum tolerated dose (MTD) of this compound at 750 mg once daily on an empty stomach.[2][6] This dose was carried forward into pivotal trials. However, subsequent studies demonstrated that a lower dose taken with food offers a better tolerability profile with comparable efficacy.

Table 3: Summary of Key Clinical Trial Data for this compound

Study Patient Population This compound Dose Overall Response Rate (ORR) Median Progression-Free Survival (PFS) (months) Reference
ASCEND-1 (Phase I) ALK+ NSCLC (Crizotinib-Pretreated) ≥400 mg/day 56% 7.0 [2][15]
ALK+ NSCLC (Crizotinib-Naïve) ≥400 mg/day 58% 10.4 [2]
ASCEND-4 (Phase III) ALK+ NSCLC (Treatment-Naïve) 750 mg fasted 73% 16.6 [16]
ASCEND-8 (Phase I) ALK+ NSCLC (Treatment-Naïve) 450 mg with food 78.1% Not Reached (at interim analysis) [17]
600 mg with food 75.0% Not Reached (at interim analysis)

| | | 750 mg fasted | 70.0% | 10.9 | |

The ASCEND-8 dose-optimization study was critical in demonstrating that this compound at 450 mg with a low-fat meal reduced the incidence and severity of gastrointestinal adverse events (diarrhea, nausea, vomiting) compared to the 750 mg fasted dose, without compromising systemic exposure or efficacy.[16] This has led to the 450 mg fed dose becoming a recommended option for patients.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacodynamic and dose-response studies.

In Vitro ALK Kinase Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the ALK kinase.

Methodology:

  • Reagents: Recombinant human ALK kinase domain, biotinylated peptide substrate, ATP, and a detection antibody (e.g., anti-phosphotyrosine).

  • Procedure:

    • Add recombinant ALK enzyme to wells of a microtiter plate.

    • Introduce serial dilutions of this compound (or control compound) and incubate briefly to allow for binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate using an appropriate method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Calculate the IC50 value using a nonlinear regression model (four-parameter logistic fit).

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8]

Methodology:

  • Cell Seeding: Plate ALK-positive NSCLC cells (e.g., H3122, H2228) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for 72 hours.[8] Include a vehicle control (e.g., DMSO).

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Calculate GI50 values by plotting the percentage of growth inhibition against drug concentration.

G start Seed ALK+ cells in 96-well plate adhere Allow cells to adhere (Overnight) start->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent (Lysis + ATP Reaction) incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Normalize data and calculate GI50 value measure->analyze end Dose-Response Curve analyze->end

Caption: Workflow for a cell proliferation assay to determine the GI50 of this compound.
Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins (e.g., p-ALK, p-AKT, p-ERK) following drug treatment.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 6 hours).[7][8]

  • Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-ALK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with antibodies for total protein (e.g., total ALK, total AKT) and a loading control (e.g., GAPDH) to confirm equal protein loading and assess the specific inhibition of phosphorylation.

G start Treat cells with This compound (6 hours) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Gel Electrophoresis quant->sds transfer Transfer to PVDF Membrane sds->transfer immuno Immunoblotting: 1. Blocking 2. Primary Ab (e.g., p-ALK) 3. Secondary Ab transfer->immuno detect ECL Substrate & Chemiluminescent Detection immuno->detect end Analyze Phospho-protein vs Total Protein detect->end

Caption: Workflow for Western Blot analysis of ALK pathway phosphorylation.
In Vivo Tumor Xenograft Efficacy Study

This study evaluates the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).[7][8]

  • Tumor Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H2228) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[11]

  • Drug Administration: Administer this compound orally via gavage at predetermined doses (e.g., 25 mg/kg, 50 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle.[8]

  • Monitoring:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 14 days) or until tumors in the control group reach a predetermined maximum size.[8]

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate metrics such as tumor growth inhibition (TGI) to quantify efficacy.

G start Implant ALK+ tumor cells into immunocompromised mice monitor_growth Monitor tumor growth until average volume is ~150 mm³ start->monitor_growth randomize Randomize mice into Control & this compound groups monitor_growth->randomize treat Administer drug/vehicle daily via oral gavage randomize->treat measure Measure tumor volume & body weight bi-weekly treat->measure endpoint Continue until study endpoint (e.g., 14 days) measure->endpoint analyze Analyze tumor growth inhibition (TGI) endpoint->analyze end Efficacy Assessment analyze->end

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Conclusion

This compound is a potent, second-generation ALK inhibitor with a well-defined pharmacodynamic profile. Its primary mechanism of action involves the direct inhibition of ALK autophosphorylation, leading to the blockade of critical downstream signaling pathways and resulting in potent, dose-dependent antitumor activity. Preclinical and clinical dose-response studies have established its efficacy in both crizotinib-naïve and crizotinib-resistant settings. Furthermore, dose-optimization studies have identified a regimen (450 mg with food) that maintains efficacy while improving the gastrointestinal tolerability, thereby enhancing its clinical utility. This comprehensive understanding of its pharmacodynamics and dose-response relationship is fundamental for its continued development and optimal use in the treatment of ALK-positive NSCLC.

References

Ceritinib: A Deep Dive into its Synthesis and Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceritinib (marketed as Zykadia®) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its complex molecular structure necessitates a sophisticated and well-optimized synthetic and manufacturing process to ensure high purity and yield of the active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core aspects of this compound's synthesis, manufacturing process, and its mechanism of action.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been approached through various synthetic routes since its inception. The core structure of this compound, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, is typically assembled through the coupling of key intermediates. One of the most cited and industrially relevant approaches involves the convergent synthesis strategy, which is outlined below.

Key Intermediates and Overall Synthetic Strategy

The synthesis can be conceptually divided into the preparation of two key fragments:

  • The aniline fragment: tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.

  • The pyrimidine fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

These two intermediates are then coupled, followed by the deprotection of the piperidine nitrogen to yield the final this compound molecule.

A generalized workflow for a common synthetic route is depicted below:

Ceritinib_Synthesis_Workflow cluster_aniline Aniline Fragment Synthesis cluster_pyrimidine Pyrimidine Fragment Synthesis cluster_final_steps Final Assembly and Deprotection start_aniline Starting Materials (e.g., 4-bromo-2-chloro-1-methylbenzene) intermediate_aniline Multi-step Synthesis start_aniline->intermediate_aniline key_intermediate_aniline Key Intermediate: tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl) piperidine-1-carboxylate intermediate_aniline->key_intermediate_aniline coupling Buchwald-Hartwig Coupling key_intermediate_aniline->coupling start_pyrimidine Starting Materials (e.g., 2-(isopropylthio)aniline) intermediate_pyrimidine Multi-step Synthesis start_pyrimidine->intermediate_pyrimidine key_intermediate_pyrimidine Key Intermediate: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl) pyrimidin-4-amine intermediate_pyrimidine->key_intermediate_pyrimidine key_intermediate_pyrimidine->coupling deprotection Boc Deprotection coupling->deprotection This compound This compound API deprotection->this compound

A high-level overview of a convergent synthetic strategy for this compound.

Detailed Experimental Protocols

Below are representative, detailed methodologies for the synthesis of key intermediates and the final coupling and deprotection steps. These protocols are based on procedures described in the scientific literature, including patents and medicinal chemistry journals.

Synthesis of tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

This key aniline intermediate is a crucial building block in the synthesis of this compound.[1] Its multi-step synthesis involves several transformations.

Experimental Workflow:

Aniline_Intermediate_Synthesis step1 Step 1: Nitration 4-bromo-2-chloro-1-methylbenzene step2 Step 2: Isopropylation 4-bromo-2-chloro-5-nitro-1-methylbenzene step1->step2 HNO3, H2SO4 step3 Step 3: Suzuki Coupling tert-butyl 4-(4-isopropoxy-2-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate step2->step3 Isopropyl alcohol, Base step4 Step 4: Reduction tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate step3->step4 Pd catalyst, H2

Key transformations in the synthesis of the aniline intermediate.

Protocol:

  • Nitration: 4-bromo-2-chloro-1-methylbenzene is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C) to introduce a nitro group, yielding 4-bromo-2-chloro-5-nitro-1-methylbenzene.

  • Isopropylation: The resulting nitro compound is reacted with isopropyl alcohol in the presence of a strong base, such as sodium hydride, to displace the chloro group and form 4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene.

  • Suzuki Coupling: The bromo-intermediate undergoes a Suzuki coupling reaction with a suitable boronic acid or ester derivative of N-Boc-4-piperidone. This step is catalyzed by a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) in a suitable solvent mixture like dioxane and water.

  • Reduction: The nitro group and the double bond in the piperidine ring of the coupled product are simultaneously reduced using catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) to afford the final aniline intermediate.

Synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

The pyrimidine fragment provides the core heterocyclic structure of this compound.

Protocol:

  • Thiolation and Oxidation: 2-aminobenzenethiol is reacted with 2-bromopropane to yield 2-(isopropylthio)aniline. This intermediate is then oxidized, for example, using meta-chloroperoxybenzoic acid (m-CPBA), to form 2-(isopropylsulfonyl)aniline.

  • Pyrimidination: The 2-(isopropylsulfonyl)aniline is then condensed with 2,4,5-trichloropyrimidine in the presence of a base (e.g., sodium hydride or diisopropylethylamine) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to yield the desired pyrimidine intermediate.

Final Assembly: Buchwald-Hartwig Coupling and Deprotection

The final steps involve the coupling of the two key intermediates and the removal of the protecting group.

Protocol:

  • Buchwald-Hartwig Coupling: The aniline intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, is coupled with the pyrimidine intermediate, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is typically carried out using a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., cesium carbonate) in a solvent such as dioxane.

  • Boc Deprotection: The resulting Boc-protected this compound is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM) to remove the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding this compound.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic steps as reported in various literature sources. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Table 1: Synthesis of Key Intermediates

StepStarting MaterialProductTypical Yield (%)
Nitration4-bromo-2-chloro-1-methylbenzene4-bromo-2-chloro-5-nitro-1-methylbenzene85-95
Isopropylation4-bromo-2-chloro-5-nitro-1-methylbenzene4-bromo-1-isopropoxy-2-methyl-5-nitrobenzene70-85
Suzuki Coupling4-bromo-1-isopropoxy-2-methyl-5-nitrobenzenetert-butyl 4-(4-isopropoxy-2-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate60-75
Reductiontert-butyl 4-(4-isopropoxy-2-methyl-5-nitrophenyl)-...tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate80-90
Oxidation2-(isopropylthio)aniline2-(isopropylsulfonyl)aniline90-98
Pyrimidination2-(isopropylsulfonyl)aniline2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine75-85

Table 2: Final Assembly of this compound

StepReactantsProductTypical Yield (%)
Buchwald-Hartwig Couplingtert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate and 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amineBoc-protected this compound70-85
Boc DeprotectionBoc-protected this compoundThis compound90-98

Manufacturing Process and Quality Control

The large-scale manufacturing of this compound presents several challenges, including the handling of hazardous reagents (e.g., sodium hydride), the need for expensive catalysts, and ensuring the final product's purity and polymorphic form.

Process Development and Scale-Up

Recent developments in the process chemistry of this compound have focused on creating more efficient, safer, and scalable manufacturing processes. This includes the use of statistical design of experiments (DoE) to optimize reaction conditions and minimize the formation of impurities. Alternative, safer bases are often employed at an industrial scale to replace sodium hydride.

Crystallization and Polymorphism

The final step in the manufacturing process is the crystallization of the this compound API. The crystalline form of an API is critical as it can affect its stability, solubility, and bioavailability. This compound is known to exist in different polymorphic forms. The manufacturing process must be carefully controlled to consistently produce the desired polymorph with the correct particle size distribution. This is often achieved through controlled crystallization from specific solvent systems, followed by filtration and drying under defined conditions.

Mechanism of Action: Inhibition of the ALK Signaling Pathway

This compound is a highly potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain types of NSCLC, a chromosomal rearrangement leads to the fusion of the EML4 gene with the ALK gene, resulting in the expression of a constitutively active EML4-ALK fusion oncoprotein. This fusion protein drives tumor cell proliferation and survival by activating several downstream signaling pathways.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation. This blockade of ALK activity leads to the downregulation of its key downstream signaling pathways, including:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.

  • JAK/STAT Pathway: This pathway plays a significant role in cell proliferation and apoptosis.

By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in EML4-ALK-positive cancer cells.[2][3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK This compound This compound This compound->Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Apoptosis Inhibition of Apoptosis STAT3->Apoptosis

This compound inhibits the EML4-ALK signaling pathway.

This in-depth technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, along with its mechanism of action. The provided experimental details and data offer valuable insights for researchers and professionals involved in the development and production of this important anticancer drug. Further optimization of the synthetic routes and manufacturing processes will continue to be a key focus to ensure the efficient and cost-effective supply of this life-saving medication.

References

Ceritinib In Vitro Enzymatic Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of ceritinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details the biochemical basis of these assays, provides comprehensive experimental protocols, and presents key quantitative data for comparative analysis.

Introduction to this compound and its Target

This compound (also known as LDK378) is a second-generation, ATP-competitive tyrosine kinase inhibitor (TKI).[1] Its primary therapeutic target is the ALK receptor tyrosine kinase.[2][3] Chromosomal rearrangements resulting in the fusion of the ALK gene, such as with EML4, lead to a constitutively active fusion protein that drives oncogenesis in a subset of non-small cell lung cancers (NSCLC).[1][3] this compound exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[2][3]

Quantitative Analysis of this compound's Enzymatic Activity

In vitro enzymatic assays are fundamental to characterizing the potency and selectivity of kinase inhibitors. For this compound, these assays have demonstrated high potency against ALK and have also identified a profile of off-target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Target KinaseIC50 (nM)Assay TypeReference
ALK0.2Cell-free assay[4]
ALK0.15Enzymatic assay[5]
ALK0.20Enzyme-based assay[6]
Insulin Receptor (InsR)7Cell-free assay[4]
IGF-1R8Cell-free assay[4]
STK22D23Cell-free assay[4]
FLT360Cell-free assay[4]
ROS1InhibitedNot specified[1]

Table 1: In Vitro Enzymatic Inhibition of Various Kinases by this compound. This table summarizes the IC50 values of this compound against its primary target, ALK, and several off-target kinases as determined by various in vitro enzymatic assays.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the ALK signaling pathway targeted by this compound and a generalized workflow for an in vitro kinase inhibition assay.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound This compound->ALK Inhibition ATP ATP ATP->ALK Binds

Caption: ALK signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., ALK) - Substrate (Peptide) - ATP - Assay Buffer Incubation Incubate Kinase, Substrate, ATP, and this compound Reagents->Incubation Inhibitor Prepare this compound Dilution Series Inhibitor->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Phosphorylation Analysis Generate Dose-Response Curve and Calculate IC50 Detection->Analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common in vitro enzymatic assays used to evaluate this compound's activity against ALK.

Mobility Shift Kinase Assay (e.g., LabChip)

This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the kinase.

Materials:

  • Recombinant human ALK enzyme (expressed in Sf9 insect cells with an N-terminal GST tag)

  • Fluorescently labeled peptide substrate (e.g., Srctide with a fluorescein label)[7]

  • ATP solution

  • This compound (or other test inhibitor)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 100 mM EDTA in kinase buffer)

  • Microplate (384-well)

  • LabChip EZ Reader or similar microfluidic electrophoresis system

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the ALK enzyme in kinase reaction buffer. The final concentration should be determined by an initial enzyme titration experiment to ensure the reaction is in the linear range (typically in the low nM range).

    • Prepare a 2X solution of the fluorescently labeled peptide substrate in kinase reaction buffer. The final concentration should be at or near the Km for the substrate (typically 1-2 µM).

    • Prepare a 4X solution of ATP in kinase reaction buffer. The final concentration is often set at the apparent ATP Km for the kinase to facilitate the detection of ATP-competitive inhibitors.

    • Prepare a 4X serial dilution of this compound in 100% DMSO, followed by a further dilution into kinase reaction buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 1%).

  • Assay Reaction:

    • Add 5 µL of the 4X this compound dilution (or DMSO for control wells) to the wells of a 384-well microplate.

    • Add 10 µL of the 2X ALK enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP/substrate mixture. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of stop solution.

    • Analyze the plate on the LabChip EZ Reader. The instrument will electrophoretically separate the phosphorylated and unphosphorylated substrate, and the ratio of the two is used to determine the percent inhibition.

  • Data Analysis:

    • The percent inhibition is calculated relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Recombinant human ALK enzyme

  • Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ATP solution

  • This compound (or other test inhibitor)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in the mobility shift assay protocol, adjusting concentrations as necessary for the specific kinase and substrate pair.

  • Kinase Reaction:

    • In a 384-well white plate, combine the ALK enzyme, peptide substrate, and this compound (or DMSO control) in kinase reaction buffer.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the light-producing reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value as described for the mobility shift assay.

Conclusion

The in vitro enzymatic assays described in this guide are essential tools for the preclinical evaluation of kinase inhibitors like this compound. They provide robust and quantitative data on inhibitor potency and selectivity, which are critical for guiding drug development efforts. The detailed protocols provided herein offer a foundation for researchers to establish and conduct these assays in their own laboratories. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results.

References

Ceritinib resistance mutations in ALK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ceritinib Resistance Mutations in ALK-Positive Non-Small Cell Lung Cancer

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), occurring in approximately 3-5% of patients. The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this disease. Crizotinib, the first-generation ALK TKI, demonstrated significant efficacy, but acquired resistance inevitably develops, often within 1-2 years.[1] this compound is a second-generation ALK TKI with approximately 20-fold greater potency than crizotinib in enzymatic assays.[2][3] It was designed to overcome common crizotinib resistance mechanisms and has shown marked clinical activity in both crizotinib-naïve and crizotinib-resistant patients.[2][3] However, as with other targeted therapies, resistance to this compound eventually emerges, driven by a distinct set of molecular alterations. This guide provides a detailed overview of the mechanisms of resistance to this compound, with a focus on secondary mutations within the ALK kinase domain, ALK-independent bypass signaling, and the experimental methodologies used to characterize them.

Mechanisms of this compound Resistance

Acquired resistance to this compound can be broadly categorized into two main types: on-target alterations, which involve the ALK kinase itself, and off-target or ALK-independent mechanisms, which involve the activation of alternative signaling pathways. Following treatment with potent second-generation ALK inhibitors like this compound, on-target ALK resistance mutations become a more frequent mechanism of resistance, occurring in over 50% of cases, compared to approximately 20% for crizotinib.[1][4][5]

On-Target Resistance: Secondary ALK Kinase Domain Mutations

Secondary mutations in the ALK kinase domain are the most common mechanism of acquired resistance to this compound. These mutations typically function by altering the conformation of the ATP-binding pocket, which either directly hinders the binding of this compound or increases the kinase's affinity for ATP.[6]

The most frequently observed resistance mutations to this compound are:

  • G1202R: This is the most prevalent resistance mutation to second-generation ALK inhibitors, including this compound, accounting for approximately 21% of resistance cases.[4][7] The G1202 residue is located in the solvent-exposed region of the kinase. The substitution of a small glycine residue with a bulky and charged arginine residue is thought to cause steric hindrance, physically preventing this compound from binding effectively in the ATP pocket.[4][6] Molecular dynamics simulations suggest that the G1202R mutation leads to a less stable binding and easier dissociation of this compound from the kinase domain.[8]

  • F1174C/L: Mutations at the F1174 position are the second most common cause of this compound resistance, identified in about 17% of resistant biopsies.[4] The F1174 residue is located near the C-terminus of the αC helix. Mutations here are believed to stabilize an active conformation of the kinase, which increases its ATP-binding affinity and reduces the relative potency of the inhibitor.[4][9]

Other, less common mutations have also been identified in this compound-resistant patients, including C1156Y , I1171T/N/S , and V1180L .[4][10] Interestingly, some mutations that arise during alectinib (another second-generation TKI) therapy, such as I1171T and V1180L, may retain sensitivity to this compound, suggesting a potential role for sequential therapy with different second-generation inhibitors.[10][11]

ALK-Independent Resistance (Bypass Pathways)

In a significant portion of cases (approximately 45%), resistance to second-generation ALK inhibitors is not driven by ALK mutations but by the activation of alternative signaling pathways that bypass the need for ALK signaling.[1]

  • P-glycoprotein (P-gp/ABCB1) Overexpression: P-gp is an ATP-binding cassette (ABC) transporter protein that functions as an efflux pump. Overexpression of P-gp has been identified as a key mechanism of this compound resistance.[12][13] this compound is a substrate for P-gp, which actively transports the drug out of the cancer cell, reducing its intracellular concentration and thus its efficacy.[12][13] This mechanism can confer resistance to both this compound and crizotinib, but notably not to other ALK inhibitors like alectinib.[13] P-gp overexpression has been identified in approximately 27% (3 out of 11) of crizotinib- or this compound-resistant patient samples in one study.[12][13]

  • EGFR and HER Family Activation: Activation of the Epidermal Growth Factor Receptor (EGFR) and other members of the HER family (such as HER3) can provide an alternative signaling route for cell survival and proliferation.[14][15][16] This can occur through upregulation of ligands like Neuregulin 1 (NRG1), which activates the HER3-EGFR signaling axis.[16] This bypass mechanism can lead to cross-resistance to multiple ALK TKIs.[14][15]

  • IGF-1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway has also been implicated in this compound resistance. Co-administration of IGF-1R inhibitors can reverse this resistance in preclinical models.[17]

  • Other Bypass Pathways: The activation of other receptor tyrosine kinases, such as MET and FGFR3, has also been described as a potential mechanism to bypass ALK dependency.[18]

Data Presentation

Table 1: Spectrum and Frequency of ALK Mutations in this compound-Resistant NSCLC

This table summarizes the frequency of specific ALK kinase domain mutations identified in tumor biopsies from patients who developed resistance to this compound.

MutationFrequency (%)Putative Mechanism of ResistanceCitation(s)
G1202R 21%Steric hindrance in the ATP-binding pocket[4][7]
F1174C/L 16.7%Stabilizes active kinase conformation, increases ATP affinity[4][9]
C1156Y 8%Confers reduced sensitivity[4]
L1196M ~9% (2/24 cases)Gatekeeper mutation; less common post-ceritinib than post-crizotinib[4]
Compound Mutations 17% (of resistant cases)Multiple mutations in the same tumor, conferring complex resistance[4]

Frequencies are based on a cohort of 24 post-ceritinib biopsies as reported by Gainor et al. (2016).[4]

Table 2: In Vitro Activity of this compound Against Various ALK Mutations

This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound against Ba/F3 cells engineered to express different EML4-ALK fusion variants. These values quantify the drug's potency against specific mutations.

EML4-ALK VariantThis compound IC50 / GI50 (nM)Crizotinib IC50 / GI50 (nM)Sensitivity to this compoundCitation(s)
Wild-Type 21229Sensitive[2][19]
L1196M 36499Sensitive[2][19]
G1269A 33599Sensitive[2][19]
S1206Y 29368Sensitive[2]
I1171T 44425Sensitive[2]
F1174C 164>1000Resistant[2]
C1156Y 108>1000Resistant[2]
G1202R 149948Resistant[2]

Data are derived from in vitro studies using Ba/F3 cell models.[2][19]

Experimental Protocols

Cell Viability / Cytotoxicity Assay

This protocol is used to determine the concentration of an ALK inhibitor required to inhibit the growth or viability of cancer cells, typically to calculate an IC50 or GI50 value.

  • Cell Seeding: Cancer cell lines (e.g., H3122, or Ba/F3 cells expressing ALK variants) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

  • Compound Treatment: After 24 hours, cells are treated with a serial dilution of the ALK inhibitor (e.g., this compound) or a vehicle control (DMSO). The final volume in each well is typically 200 µL.

  • Incubation: Plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Viability Measurement: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[2][12] The luminescent signal is read using a microplate reader.

  • Data Analysis: The luminescence data is normalized to the vehicle-treated control wells. IC50/GI50 values are calculated by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.

Western Blot Analysis for ALK Signaling

This protocol is used to detect the phosphorylation status and expression levels of ALK and its key downstream signaling proteins.

  • Cell Lysis: Cells are treated with the desired concentrations of ALK inhibitors for a specified time (e.g., 6 hours).[19] Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[20]

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[20]

    • The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

      • Phospho-ALK (e.g., Tyr1604)[21]

      • Total ALK[22]

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (p44/42 MAPK)

      • Total ERK1/2

      • β-Actin (as a loading control)[23]

    • The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Generation of Resistant Cell Lines

This protocol describes the in vitro generation of ALK inhibitor-resistant cell lines through chronic drug exposure.

  • Initial Culture: Start with a parental ALK-positive cell line (e.g., H3122) known to be sensitive to the inhibitor.

  • Dose Escalation: Culture the cells in the continuous presence of the ALK inhibitor (e.g., this compound), starting at a low concentration (e.g., near the IC20).

  • Monitoring and Passaging: Monitor the cells for growth. When the cells resume proliferation, they are passaged, and the drug concentration is gradually increased in a stepwise manner. This process can take several months.[16]

  • Isolation of Resistant Clones: Once a cell population can proliferate in a high concentration of the drug (e.g., >10x the parental IC50), single-cell cloning can be performed by limited dilution to establish a clonally pure resistant cell line.[24]

  • Characterization: The resulting cell line's resistance is confirmed via cell viability assays, and the underlying mechanism (e.g., ALK mutation, bypass pathway activation) is investigated using sequencing and western blotting.

Mandatory Visualizations

Signaling Pathway Diagrams

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway cluster_JAK JAK/STAT Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K GRB2 GRB2/SHC EML4_ALK->GRB2 JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Anti-Apoptosis mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->EML4_ALK

Caption: Canonical ALK signaling pathways activated by the EML4-ALK fusion protein.[1][25][26][27]

Experimental_Workflow cluster_analysis Characterization of Resistance start Start with ALK+ Sensitive Cell Line (e.g., H3122) exposure Chronic, Dose-Escalating Exposure to this compound start->exposure selection Selection of Resistant Cell Population exposure->selection cloning Single-Cell Cloning (e.g., Limited Dilution) selection->cloning expansion Expansion of Resistant Clones cloning->expansion viability Confirm Resistance (Cell Viability Assay) expansion->viability sequencing Identify On-Target Mutations (Sanger/NGS Sequencing) expansion->sequencing western Analyze Bypass Pathways (Western Blot) expansion->western

Caption: Workflow for generating and characterizing this compound-resistant cell lines in vitro.

Ceritinib_Logic_Diagram cluster_mechanisms Resistance Mechanisms Crizotinib_Res Crizotinib Resistance (e.g., L1196M, G1269A) This compound This compound Treatment Crizotinib_Res->this compound Overcomes Response Tumor Response This compound->Response Ceritinib_Res This compound Resistance Response->Ceritinib_Res Emergence of G1202R On-Target: G1202R, F1174C Ceritinib_Res->G1202R Bypass Off-Target: P-gp, EGFR, etc. Ceritinib_Res->Bypass Lorlatinib 3rd Gen TKI (e.g., Lorlatinib) G1202R->Lorlatinib Targeted by

Caption: Logical progression from crizotinib resistance to this compound efficacy and subsequent resistance.

References

Ceritinib for ALK-positive non-small cell lung cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ceritinib for ALK-Positive Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements define a distinct molecular subgroup of non-small cell lung cancer (NSCLC), occurring in approximately 3-7% of patients.[1][2] This aberration leads to the expression of a constitutively active fusion tyrosine kinase (most commonly EML4-ALK), which drives oncogenesis.[3][4] this compound (Zykadia®) is a second-generation, orally bioavailable, ATP-competitive ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with ALK-positive NSCLC.[5][6] Developed to be more potent than the first-generation inhibitor crizotinib, this compound has shown efficacy in both crizotinib-naïve and crizotinib-resistant settings.[7][8] This guide provides a detailed technical overview of this compound, summarizing its mechanism of action, clinical efficacy, resistance patterns, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effect by selectively targeting and inhibiting the ALK receptor tyrosine kinase.[3] In ALK-rearranged NSCLC, the EML4-ALK fusion protein exhibits aberrant, ligand-independent kinase activity, leading to its autophosphorylation.[3][9] This triggers the activation of multiple downstream signaling cascades critical for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][6]

This compound competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein.[3][5] This action blocks autophosphorylation and subsequently inhibits the activation of its downstream effectors, such as STAT3, AKT, and ERK1/2.[3][10] The result is the induction of cell cycle arrest and apoptosis in ALK-driven tumor cells.[3] In vitro enzymatic assays have shown that this compound is approximately 20 times more potent than crizotinib in inhibiting ALK.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->EML4_ALK

This compound inhibits EML4-ALK and downstream signaling.

Clinical Efficacy Data

This compound has been extensively evaluated in a series of clinical trials known as the ASCEND program. These trials have established its efficacy in various patient populations, including those who are ALK-inhibitor naïve and those previously treated with crizotinib. The quantitative outcomes from these key trials are summarized below.

Table 1: Efficacy of this compound in ALK-Inhibitor Naïve Patients
TrialComparatorNMedian PFS (months)ORR (%)DoR (months)Reference
ASCEND-1 (Phase I)Single-Arm8318.47217.0[11][12][13]
ASCEND-3 (Phase II)Single-Arm12416.667.7Not Reached¹[1][14]
ASCEND-4 (Phase III)Platinum-Pemetrexed Chemotherapy18916.6 vs 8.172.5 vs 26.724.0 vs 11.0[15][16][17][18]
¹ At the time of data cutoff (median follow-up of 25.9 months), the median DoR was not reached.[1]
Table 2: Efficacy of this compound in Crizotinib-Pretreated Patients
TrialComparatorNMedian PFS (months)ORR (%)DoR (months)Reference
ASCEND-1 (Phase I)Single-Arm1636.9568.3[11][12][13]
ASCEND-2 (Phase II)Single-Arm1405.738.69.7[19][20]
ASCEND-5 (Phase III)Chemotherapy (Docetaxel or Pemetrexed)1155.4 vs 1.639.1 vs 6.9Not Reported[21][22][23][24]
Table 3: Intracranial Efficacy of this compound in Patients with Brain Metastases
TrialPatient PopulationNIntracranial ORR (%)Intracranial DCR (%)Reference
ASCEND-1 ALKi-Naïve1942 (overall)79[12]
ASCEND-1 ALKi-Pretreated75Not specified, partial response in some65[11][12]
ASCEND-2 Crizotinib-Pretreated (with active target lesions)2045.0Not Reported[19]
ASCEND-3 ALKi-Naïve (with measurable brain lesions)1020.080.0[1][25]
ASCEND-4 ALKi-Naïve (with measurable brain lesions)Not Specified72.7 vs 27.3 (vs Chemo)Not Reported[18]

Abbreviations: N=Number of patients; PFS=Progression-Free Survival; ORR=Overall Response Rate; DoR=Duration of Response; ALKi=ALK inhibitor; DCR=Disease Control Rate.

Experimental Protocols & Methodologies

The preclinical and clinical development of this compound relied on a range of standard and specialized experimental protocols to characterize its activity and mechanism of action.

In Vitro Assays
  • Cell Lines : Studies frequently utilize human NSCLC cell lines harboring ALK rearrangements, such as H3122 and H2228 (EML4-ALK), and Karpas-299 (NPM-ALK).[6][7]

  • Cell Viability/Proliferation Assay :

    • Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment : Cells are treated with a serial dilution of this compound (or a vehicle control, e.g., DMSO) for a specified period, typically 72 hours.

    • Quantification : Cell viability is assessed using reagents like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or commercial kits (e.g., CellTiter-Glo®).

    • Analysis : Absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

  • Western Blot Analysis for Signaling Pathway Inhibition :

    • Treatment & Lysis : Cells are treated with varying concentrations of this compound for a short duration (e.g., 2-24 hours). Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.[10]

    • Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.

    • Electrophoresis & Transfer : Equal amounts of protein are separated by molecular weight via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key proteins (e.g., p-ALK, ALK, p-STAT3, STAT3, p-ERK1/2, ERK1/2, p-AKT, AKT).[10][26]

    • Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The results demonstrate the dose-dependent inhibition of phosphorylation of ALK and its downstream targets.[10]

In Vivo Models
  • Xenograft Tumor Model :

    • Cell Implantation : ALK-positive NSCLC cells (e.g., H2228) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[27]

    • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization & Treatment : Mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is typically administered orally once daily.[6]

    • Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

    • Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., pharmacodynamic western blotting). Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.[27]

G start Preclinical Evaluation Start in_vitro In Vitro Studies start->in_vitro cell_lines Select ALK+ NSCLC Cell Lines (H3122, H2228) in_vitro->cell_lines viability_assay Cell Viability Assays (Determine IC50) cell_lines->viability_assay western_blot Western Blot (Confirm Pathway Inhibition) viability_assay->western_blot in_vivo In Vivo Studies western_blot->in_vivo Positive Results xenograft Establish Subcutaneous Xenograft Model in Mice in_vivo->xenograft treatment Oral Administration of this compound xenograft->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring efficacy_eval Evaluate Tumor Growth Inhibition monitoring->efficacy_eval end Data for IND Filing efficacy_eval->end

Typical preclinical experimental workflow for this compound.

Mechanisms of Resistance

Despite the initial efficacy of this compound, acquired resistance almost invariably develops. Mechanisms of resistance are broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).

  • On-Target Resistance : This involves the development of secondary mutations within the ALK kinase domain that interfere with this compound binding. While this compound is effective against many crizotinib-resistant mutations (e.g., L1196M, G1269A, I1171T, S1206Y), it is not effective against others.[7][8] The G1202R mutation is a particularly important resistance mechanism to second-generation TKIs like this compound.[28] ALK gene amplification is another on-target mechanism that can overcome the inhibitory effects of the drug.[29]

  • Off-Target Resistance : This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK. This "bypass track" activation allows the cell to maintain pro-survival signaling despite effective ALK inhibition. Key bypass pathways implicated in this compound resistance include the activation or overexpression of:

    • c-MET[2]

    • Fibroblast growth factor receptor 3 (FGFR3)[2]

    • SRC signaling pathway[30]

    • Reactivation of the downstream MEK/ERK pathway through mutations like MAP2K1.[30]

G cluster_resistance Acquired Resistance Mechanisms start ALK+ NSCLC Patient on this compound response Initial Tumor Response start->response progression Disease Progression response->progression Time on_target On-Target (ALK Dependent) progression->on_target off_target Off-Target (Bypass Pathways) progression->off_target alk_mutation Secondary ALK Mutations (e.g., G1202R) on_target->alk_mutation alk_amp ALK Gene Amplification on_target->alk_amp bypass_pathways Activation of: - c-MET - FGFR3 - SRC/MEK pathways off_target->bypass_pathways

Logical pathways of acquired resistance to this compound.

Conclusion

This compound is a potent second-generation ALK inhibitor that represents a significant therapeutic option for patients with ALK-rearranged NSCLC. It has demonstrated robust and durable responses in both ALK-inhibitor naïve and crizotinib-pretreated patients, including those with challenging-to-treat brain metastases.[11][14][16] A thorough understanding of its mechanism, clinical limitations, and the molecular basis of resistance is crucial for its optimal use and for the development of next-generation therapeutic strategies. Future research will likely focus on combination therapies to overcome resistance and further improve outcomes for this patient population.

References

Ceritinib in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of ceritinib, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The document details quantitative efficacy data, experimental protocols for key assays, and visual representations of the underlying molecular mechanisms, designed to support researchers and professionals in the field of oncology drug development.

Quantitative Efficacy of this compound

This compound has demonstrated significant potency against both crizotinib-naïve and crizotinib-resistant ALK-positive non-small cell lung cancer (NSCLC) models. In enzymatic assays, this compound is approximately 20-fold more potent against ALK than crizotinib.[1][2] Its efficacy extends to various cell lines and patient-derived xenograft (PDX) models, where it has shown marked anti-tumor activity.

In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various ALK-positive NSCLC cell lines, including those with acquired resistance to crizotinib.

Table 1: this compound Activity in Crizotinib-Naïve ALK-Positive NSCLC Cell Lines

Cell LineThis compound GI50 (nM)Crizotinib GI50 (nM)Fold Difference
H3122245--
H22283.810728

Table 2: this compound Activity against Crizotinib-Resistant ALK Mutations

Cell Line / MutationThis compound GI50 (nM)Crizotinib GI50 (nM)Fold Difference
H3122 CR1 (L1196M)--6-36 fold lower than crizotinib
MGH021-4 (G1269A)--6-36 fold lower than crizotinib
MGH045 (L1196M)--6-36 fold lower than crizotinib

This compound is effective against several crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[3][4] However, it is less effective against the G1202R and F1174C mutations.[3][4]

In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models have corroborated the potent anti-tumor activity of this compound.

Table 3: this compound In Vivo Efficacy in Xenograft Models

ModelTreatmentDosageTumor Growth Inhibition (%)
H2228 XenograftThis compound-84.9
H2228 XenograftThis compound + PD-L1 inhibitor-91.9
A375P XenograftThis compound50 mg/kgSignificant reduction in tumor weight and volume

In a Ba/F3 (EML4-ALK-WT) xenograft mouse model, the combination of this compound and a PD-L1 inhibitor resulted in a relative tumor growth inhibition of 91.9%, compared to 84.9% for this compound alone.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of this compound.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • Mammalian cells in culture medium

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Orbital shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth during the experiment. The volume is typically 100 µL for 96-well plates and 25-50 µL for 384-well plates.[1][6] Include control wells with medium only for background luminescence.

  • Compound Treatment: Add serially diluted this compound or control compounds to the experimental wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.3% v/v).[6]

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[1]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[1][7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][7]

  • Data Acquisition: Record the luminescence using a plate reader.[1]

  • Data Analysis: Normalize the mean luminescence of each treatment group to the mean of the untreated controls to calculate the percentage of cell viability. Calculate GI50 values using appropriate software.[6]

Western Blotting for ALK Phosphorylation

Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-ERK, anti-total ERK, anti-phospho-AKT, anti-total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound or control for the desired time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[8] Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Sample Preparation: Mix equal amounts of protein with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phosphoprotein detection.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to four times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Xenograft and Patient-Derived Xenograft (PDX) Models

Establishment of Xenografts:

  • Cell Culture: Culture human NSCLC cell lines (e.g., H2228) under standard conditions.

  • Cell Harvest: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Establishment of Patient-Derived Xenografts (PDX):

  • Tumor Fragment Collection: Obtain fresh tumor tissue from surgical resection or biopsy of NSCLC patients.[10]

  • Fragment Preparation: Cut the tumor tissue into small fragments (e.g., 2-3 mm³).[10]

  • Implantation: Subcutaneously implant the tumor fragments into the flanks of highly immunodeficient mice (e.g., NOD/SCID or NSG mice) within a short timeframe after collection (e.g., within 2 hours).[4][10]

  • Passaging: Once the tumors reach a certain size (e.g., >1000 mm³), surgically remove them and serially passage them into new host mice for expansion.[10]

Efficacy Studies:

  • Tumor Establishment: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control orally at the desired dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effect by inhibiting the ALK tyrosine kinase, which in ALK-rearranged NSCLC is constitutively active due to a chromosomal fusion, most commonly with the EML4 gene.[11][12] This leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK Signaling Pathway

The EML4-ALK fusion protein activates several key downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[5][13] These pathways promote cell growth, proliferation, and survival while inhibiting apoptosis.

ALK_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis_Inhibition

Caption: ALK Signaling Pathway in NSCLC.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of this compound using a xenograft model.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., H2228) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis Endpoint->Analysis

Caption: Xenograft Study Workflow.

This compound Mechanism of Action and Resistance

This compound binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[11][12] This leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[12] Resistance to this compound can arise through on-target mechanisms, such as secondary mutations in the ALK kinase domain (e.g., G1202R), or through the activation of bypass signaling pathways.

Ceritinib_Mechanism cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound EML4_ALK EML4-ALK This compound->EML4_ALK Inhibits Downstream Downstream Signaling EML4_ALK->Downstream Activates G1202R ALK G1202R Mutation ATP ATP ATP->EML4_ALK Binds Tumor_Growth Tumor Growth & Survival Downstream->Tumor_Growth Promotes Reduced_Binding Reduced this compound Binding G1202R->Reduced_Binding Bypass Bypass Pathway Activation Sustained_Signaling Sustained Downstream Signaling Bypass->Sustained_Signaling

Caption: this compound Action and Resistance.

References

Ceritinib: A Comprehensive Technical Guide to Off-Target Effects and Liabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] While highly effective in its on-target activity, a thorough understanding of its off-target interactions and associated liabilities is crucial for optimizing its therapeutic index, managing adverse events, and guiding future drug development. This technical guide provides an in-depth overview of the known off-target effects and clinical liabilities of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Off-Target Kinase Profile

This compound's off-target activity has been characterized through various preclinical studies, including kinome scanning and chemical proteomics. These investigations have revealed that at clinically relevant concentrations, this compound can inhibit several kinases other than ALK. This polypharmacology is a key contributor to both its therapeutic efficacy in some contexts and its adverse effect profile.

Quantitative Analysis of Off-Target Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, ALK, and a panel of identified off-target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target KinaseIC50 (nM)Reference(s)
Primary Target
ALK0.2[3]
Off-Targets
Insulin Receptor (InsR)7[3]
Insulin-like Growth Factor 1 Receptor (IGF-1R)8[3]
Serine/Threonine Kinase 22D (STK22D)23[3]
Feline Sarcoma Oncogene (FER)5[4]
Focal Adhesion Kinase 1 (FAK1)~20[4]
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2)~26[4]
Ribosomal S6 Kinase 2 (RSK2)~275[4]
Ribosomal S6 Kinase 1 (RSK1)~584[4]
Cdc2-like Kinase 2 (CLK2)Lower inhibition constant than ALK
ROS1Inhibition at clinically relevant concentrations[1][5]

Clinical Liabilities and Adverse Events

The off-target kinase interactions of this compound, along with other pharmacological properties, contribute to a range of clinically observed adverse events. Understanding the frequency and severity of these liabilities is essential for patient management.

Summary of Common Adverse Events (All Grades)

The table below outlines the incidence of the most frequently reported adverse events in clinical trials of this compound.

Adverse EventIncidence (%)Reference(s)
Diarrhea85-86[6][7]
Nausea69-80[6][7]
Vomiting60-67[6][7]
Abdominal Pain40-54[6][7]
Fatigue45[6]
Decreased Appetite29[7]
Constipation29[7]
Esophageal Disorder16[7]
Hepatotoxicity (Elevated ALT/AST)ALT: up to 60%, AST: up to 60%[8]
HyperglycemiaNoted in clinical trials[9]
Bradycardia1.1-3[10][11]
QTc Prolongation1.3-4[10][11]
In-Depth Look at Key Liabilities

Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are the most common adverse events associated with this compound, occurring in a vast majority of patients.[7][12] These effects are often dose-dependent and can typically be managed with supportive care, such as antiemetics and antidiarrheals, and dose modifications.[12][13] Proactive management strategies have been shown to be effective in allowing patients to remain on the recommended therapeutic dose.[12]

Hepatotoxicity: this compound is associated with elevations in liver aminotransferases (ALT and AST).[8][14] While often transient and manageable with dose interruption or reduction, severe hepatotoxicity, including drug-induced liver injury, has been reported.[14][15] The mechanism is thought to be multifactorial, potentially involving off-target inhibition of critical kinases in hepatocytes and immunologically mediated responses.[14] Regular monitoring of liver function is crucial during treatment.[8]

Cardiotoxicity: this compound has been linked to cardiac adverse events, including bradycardia (a slow heart rate) and QTc interval prolongation, which can increase the risk of arrhythmias.[10][11][16] The incidence of these events is generally low.[10][16] In some cases, more severe cardiac events like pericarditis and myocarditis have been reported.[17] The underlying mechanisms are not fully elucidated but may involve off-target effects on ion channels or cardiac signaling pathways.

Hyperglycemia: An increase in blood glucose levels has been observed in patients treated with this compound.[9][18] This is thought to be linked to the off-target inhibition of the Insulin Receptor (InsR).[18][19] Patients with pre-existing diabetes may be at a higher risk and require careful glucose monitoring and management.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to investigate them is essential for a deeper understanding of this compound's off-target effects.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK STAT3 STAT3 ALK->STAT3 IGF1R IGF-1R IGF1R->PI3K_AKT InsR InsR InsR->PI3K_AKT This compound This compound This compound->ALK On-Target Inhibition This compound->IGF1R Off-Target This compound->InsR Off-Target FAK1 FAK1 This compound->FAK1 Off-Target RSK1_2 RSK1/2 This compound->RSK1_2 Off-Target CLK2 CLK2 This compound->CLK2 Off-Target Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Glucose_Metabolism Glucose Metabolism PI3K_AKT->Glucose_Metabolism RAS_MAPK->Proliferation STAT3->Proliferation

Caption: this compound's on-target and off-target signaling pathways.

cluster_workflow Chemical Proteomics Workflow for Off-Target Identification Lysate Cell or Tissue Lysate (Native Kinases) Incubation Competitive Binding Incubation Lysate->Incubation Inhibitor This compound (Test Inhibitor) Inhibitor->Incubation Kinobeads Immobilized Kinase Probes (Kinobeads) Kinobeads->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Kinases Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis & Off-Target Identification MS->Data

Caption: Workflow for identifying this compound's off-targets.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of drug effects. Below are methodologies for key assays used in the characterization of this compound's off-target profile and liabilities.

Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase enzymes (target and off-target kinases)

  • Kinase-specific substrates and cofactors

  • This compound stock solution (in DMSO)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer appropriate for the specific kinase being tested.

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 0.5 µL of this compound at various concentrations (typically a 10-point serial dilution) or DMSO as a control.

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[20][21][22][23]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO as a control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value from the dose-response curve.[24][25][26]

Off-Target Identification: Chemical Proteomics (Kinobeads)

This method uses immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome, allowing for the identification of drug targets through competitive binding.

Materials:

  • Cell lines of interest

  • Lysis buffer

  • Kinobeads (a mixture of immobilized kinase inhibitors on a resin)

  • This compound stock solution (in DMSO)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (LC-MS/MS)

Protocol:

  • Cell Lysis:

    • Culture and harvest cells.

    • Lyse the cells in a non-denaturing lysis buffer to obtain a native protein extract.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate a defined amount of the cell lysate with varying concentrations of free this compound or DMSO (control) for a specified time (e.g., 45 minutes at 4°C).

  • Kinase Enrichment:

    • Add the kinobeads slurry to the lysate-inhibitor mixture.

    • Incubate to allow the kinases not bound by this compound to bind to the immobilized probes.

  • Washing and Elution:

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads, typically using a denaturing elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, generate a dose-response curve based on its abundance at different this compound concentrations.

    • Kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are identified as potential off-targets.[27][28][29][30]

Conclusion

This compound is a highly effective ALK inhibitor, but its clinical utility is accompanied by a distinct profile of off-target effects and liabilities. A comprehensive understanding of its polypharmacology, including the specific off-target kinases it inhibits, is paramount for anticipating and managing its adverse effects. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors, with the ultimate goal of improving therapeutic outcomes for patients with cancer. The ongoing characterization of off-target profiles will not only aid in the safer use of existing drugs but also inform the design of next-generation inhibitors with improved selectivity and reduced toxicity.

References

Ceritinib's Interaction with Cellular Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily developed for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] While its primary mechanism of action is the inhibition of the EML4-ALK fusion protein, a key oncogenic driver in a subset of NSCLCs, this compound exhibits a broader kinase interaction profile.[4][5] This polypharmacology, involving both intended and off-target kinases, is crucial for understanding its full therapeutic potential, mechanisms of resistance, and adverse effect profile. This technical guide provides an in-depth overview of this compound's interactions with other cellular kinases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Kinase Inhibition Profile of this compound

This compound's potency extends beyond ALK to a range of other kinases, with varying degrees of affinity. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary target and notable off-target kinases, as determined by various biochemical and cellular assays.

Kinase TargetIC50 (nM)Assay TypeReference
Primary Target
ALK0.2Cell-free enzymatic assay[6]
Off-Target Kinases
Insulin Receptor (InsR)7Cell-free assay[6][7]
Insulin-like Growth Factor 1 Receptor (IGF-1R)8Cell-free assay[6][7]
Serine/Threonine Kinase 22D (STK22D)23Cell-free assay[6][7]
Fms-like Tyrosine Kinase 3 (FLT3)60Cell-free assay[6]
Focal Adhesion Kinase 1 (FAK1)~20 (average)In vitro kinase assay[8]
FER5In vitro kinase assay[8]
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2)~26In vitro kinase assay[8]
Ribosomal S6 Kinase 2 (RSK2)~275In vitro kinase assay[8]
Ribosomal S6 Kinase 1 (RSK1)~584In vitro kinase assay[8]

Signaling Pathways Modulated by this compound

This compound's inhibition of ALK and other kinases disrupts critical downstream signaling cascades involved in cell proliferation, survival, and growth.

ALK Signaling Pathway

The primary therapeutic effect of this compound in ALK-positive NSCLC is the inhibition of the constitutively active EML4-ALK fusion protein.[1] This blocks its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis.[1][5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK PI3K PI3K EML4_ALK->PI3K MEK MEK EML4_ALK->MEK STAT3 STAT3 EML4_ALK->STAT3 This compound This compound This compound->EML4_ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation STAT3->Proliferation Off_Target_Signaling cluster_kinases Off-Target Kinases cluster_pathways Downstream Pathways This compound This compound IGF1R IGF-1R This compound->IGF1R FAK1 FAK1 This compound->FAK1 RSK RSK1/2 This compound->RSK PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT Cell_Adhesion Cell Adhesion & Migration FAK1->Cell_Adhesion Protein_Synthesis Protein Synthesis RSK->Protein_Synthesis Kinase_Inhibition_Workflow start Start reagents Prepare Kinase, Substrate, ATP, and this compound Dilutions start->reagents reaction Incubate Kinase, Substrate, ATP, and this compound reagents->reaction stop Stop Reaction reaction->stop separation Separate Phosphorylated and Unphosphorylated Substrate stop->separation detection Detect and Quantify separation->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end Kinobeads_Workflow start Start lysate Cell Lysis start->lysate incubation Incubate Lysate with this compound lysate->incubation capture Affinity Capture with Kinobeads incubation->capture wash Wash Beads capture->wash elution Elute and Digest Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Identify and Quantify Kinase Targets ms->analysis end End analysis->end

References

Methodological & Application

Ceritinib In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a second-generation, potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including in patients who have progressed on or are intolerant to the first-generation ALK inhibitor, crizotinib.[2] this compound exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT, MEK-ERK, and JAK-STAT pathways.[3][4] This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[5] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the in vitro efficacy of this compound in various NSCLC cell lines, including those sensitive and resistant to crizotinib.

Table 1: this compound IC50 Values for Cell Viability in NSCLC Cell Lines

Cell LineALK StatusCrizotinib SensitivityThis compound IC50 (nM)Reference
H3122EML4-ALKSensitive~30[6]
H2228EML4-ALKSensitive~40[6]
H3122 CR1EML4-ALK (L1196M)Resistant~100[6]
Ba/F3NPM-ALKSensitive26.0[7]

Table 2: Effect of this compound on Cell Cycle Distribution in ALCL Cell Lines

Cell LineTreatment (50 nM this compound, 24h)% G0/G1 Phase% S Phase% G2/M PhaseReference
SU-DHL-1Control56.920.923.3[5]
This compound87.56.95.1[5]
SUP-M2Control50.817.731.75[5]
This compound72.111.616.0[5]

Signaling Pathways and Experimental Workflow

ALK Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the point of inhibition by this compound. Constitutively active ALK fusion proteins, such as EML4-ALK, activate downstream pathways including RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT, promoting cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and subsequent downstream signaling.

ALK_Signaling_Pathway This compound This compound ALK ALK Fusion Protein (e.g., EML4-ALK) This compound->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and this compound's mechanism of action.

General Experimental Workflow for In Vitro Evaluation of this compound

This workflow outlines a typical series of experiments to characterize the in vitro effects of this compound on cancer cell lines.

Experimental_Workflow start Select ALK-positive and negative cell lines cell_culture Cell Culture and Maintenance start->cell_culture viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability western Western Blot Analysis (p-ALK, p-AKT, p-ERK) cell_culture->western clonogenic Clonogenic Survival Assay cell_culture->clonogenic apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle ic50 Determine IC50 Values viability->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis western->data_analysis clonogenic->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A general workflow for in vitro this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Materials:

  • ALK-positive NSCLC cell lines (e.g., H2228, H3122)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for ALK Phosphorylation

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol focuses on assessing the phosphorylation status of ALK and its downstream targets to confirm the on-target effect of this compound.

Materials:

  • ALK-positive NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Treat cells with various concentrations of this compound for 24 hours.

  • Trypsinize the cells and count them.

  • Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, drug-free medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • NSCLC cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • NSCLC cell lines

  • This compound

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for a specified time (e.g., 48-72 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Application Notes and Protocols for Ceritinib Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a second-generation, orally bioavailable, small-molecule tyrosine kinase inhibitor that potently and selectively targets Anaplastic Lymphoma Kinase (ALK).[1][2] ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[3] this compound has demonstrated significant clinical activity in both treatment-naïve and crizotinib-resistant ALK-rearranged NSCLC patients.[4][5] Preclinical animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel ALK inhibitors like this compound, and for investigating mechanisms of resistance. This document provides detailed application notes and protocols for designing and conducting this compound animal model studies.

Key Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1][6] The primary signaling cascades affected include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[7][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: this compound inhibits ALK, blocking major downstream signaling pathways.

Data Presentation

Table 1: In Vitro Potency of this compound
Cell LineALK StatusThis compound IC₅₀ (nM)Crizotinib IC₅₀ (nM)Reference
H3122EML4-ALK2.220[7][9]
H2228EML4-ALK2.220[7][9]
Ba/F3NPM-ALK26>2000[9]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
H2228 XenograftThis compound25Once dailyMarked regression[7]
H2228 XenograftThis compound50Once dailyMarked regression[7]
H2228 XenograftCrizotinib100Once dailyMarked regression[7]
Ba/F3 EML4-ALK-WTThis compoundNot SpecifiedNot Specified84.9[2]
Ba/F3 EML4-ALK-WTThis compound + PD-L1 inhibitorNot SpecifiedNot Specified91.9[2]
A375P XenograftThis compound20Every other daySignificant regression[10]
A375P XenograftThis compound50Every other dayMore effective regression[10]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model using ALK-positive NSCLC cell lines to evaluate the anti-tumor efficacy of this compound.

1. Cell Culture and Preparation:

  • Culture H2228 or H3122 human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

2. Animal Husbandry and Tumor Implantation:

  • Use 6-8 week old female immunodeficient mice (e.g., SCID beige or nu/nu mice).

  • Acclimatize the animals for at least one week prior to the experiment.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

3. Treatment Administration:

  • Randomize mice into treatment groups (n=8-10 mice per group) when tumors reach a mean volume of 150-200 mm³.

  • Prepare this compound for oral gavage by suspending it in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound orally once daily at doses of 25 mg/kg or 50 mg/kg for a duration of 14-21 days.[7]

  • Include a vehicle control group and a positive control group (e.g., crizotinib at 100 mg/kg).[7]

  • Monitor animal body weight and overall health daily.

4. Efficacy Assessment:

  • Continue to measure tumor volume and body weight throughout the treatment period.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

CDX_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment CellCulture Cell Culture (H2228/H3122) Harvest Cell Harvest & Resuspension CellCulture->Harvest Implantation Tumor Cell Implantation (SCID/nude mice) Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration (this compound/Vehicle) Randomization->Treatment Monitoring Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol 2: Pharmacodynamic (PD) Analysis

This protocol describes the assessment of target engagement by measuring the phosphorylation status of ALK and downstream signaling proteins in tumor tissue.

1. Tissue Collection and Processing:

  • Collect tumor tissues at specified time points after the final dose of this compound (e.g., 2, 6, 24 hours).

  • Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.

  • Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC).

2. Western Blot Analysis:

  • Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

3. Immunohistochemistry (IHC):

  • Embed the formalin-fixed tissues in paraffin and section them at 4-5 µm thickness.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Incubate the sections with primary antibodies against phospho-ALK.

  • Apply a secondary antibody and a detection system (e.g., DAB).

  • Counterstain with hematoxylin.

  • Acquire images using a light microscope and analyze the staining intensity and distribution.

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

1. Dosing and Sample Collection:

  • Administer a single oral dose of this compound to a cohort of tumor-bearing or non-tumor-bearing mice.

  • Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

2. Plasma Preparation:

  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

3. Bioanalytical Method:

  • Extract this compound from the plasma samples using protein precipitation with acetonitrile.

  • Analyze the this compound concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

  • Use a stable isotope-labeled internal standard for accurate quantification.

4. Pharmacokinetic Parameter Calculation:

  • Use non-compartmental analysis to calculate key PK parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Apparent clearance (CL/F)

    • Apparent volume of distribution (Vd/F)

PK_PD_Relationship PK_Study Pharmacokinetic (PK) Study (this compound Concentration in Plasma) PK_PD_Model PK/PD Modeling PK_Study->PK_PD_Model PD_Study Pharmacodynamic (PD) Study (Target Inhibition in Tumor) PD_Study->PK_PD_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Exposure_Response Exposure-Response Relationship Efficacy_Study->Exposure_Response PK_PD_Model->Exposure_Response

References

Application Notes and Protocols for Ceritinib Dosage in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ceritinib in preclinical in vivo experiments, with a focus on dosing, administration, and efficacy in non-small cell lung cancer (NSCLC) xenograft models. The protocols outlined below are based on established methodologies from peer-reviewed research.

Application Notes

This compound is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including those resistant to the first-generation inhibitor, crizotinib.[3]

Recommended Dosage and Administration

For in vivo studies using mouse xenograft models of ALK-positive NSCLC, the recommended oral dosage of this compound typically ranges from 25 mg/kg to 50 mg/kg, administered daily via oral gavage .[1][3] At these doses, this compound has been shown to be well-tolerated, with studies reporting no significant body weight loss in the treated mice.[1]

Vehicle for Oral Administration

A common vehicle for the preparation of this compound for oral gavage is a suspension in 0.5% methylcellulose . Another suitable vehicle, used for the similar tyrosine kinase inhibitor crizotinib, is 0.5% carboxymethyl cellulose sodium (CMC-Na) .[4]

Efficacy in Xenograft Models

This compound has demonstrated marked tumor regression in various ALK-positive NSCLC xenograft models.[3] The tables below summarize key quantitative data from representative studies.

Animal ModelTumor Type (Cell Line)This compound DoseAdministration RouteTreatment ScheduleKey Outcomes
SCID beige miceALK-positive NSCLC (H2228)25 mg/kgOral gavageOnce daily for 14 daysMarked tumor regression.[3]
SCID beige miceALK-positive NSCLC (H2228)50 mg/kgOral gavageOnce daily for 14 daysMarked tumor regression.[3]
BALB/cAJcl-nu miceCholangiocarcinoma (KKU-M213A)25 mg/kgOral gavageOnce daily for 14 daysSignificant reduction in average tumor weight.[1]
BALB/cAJcl-nu miceCholangiocarcinoma (KKU-M213A)50 mg/kgOral gavageOnce daily for 14 daysSignificant reduction in tumor weight and volume.[1]
Nude miceMelanoma (A375P)50 mg/kgOral gavageEvery other day for 17 daysSignificant reduction in tumor volume.[5]
Pharmacokinetic Data

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Materials:

  • This compound powder

  • 0.5% methylcellulose solution or 0.5% CMC-Na solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of 0.5% methylcellulose or 0.5% CMC-Na to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 20 g mouse, the dose is 0.5 mg; if the gavage volume is 0.1 mL, the concentration should be 5 mg/mL).

  • Vortex the tube vigorously until a homogenous suspension is formed.

  • Prepare the suspension fresh daily before administration.

ALK-Positive NSCLC Xenograft Mouse Model Protocol

This protocol details the establishment of a subcutaneous xenograft model using ALK-positive NSCLC cell lines.

Materials:

  • ALK-positive NSCLC cells (e.g., H2228, H3122)

  • Immunodeficient mice (e.g., SCID beige, nude mice, 6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture the ALK-positive NSCLC cells in the recommended complete medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, followed by neutralization with complete medium.

  • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Determine the cell viability and concentration using a hemocytometer or an automated cell counter.

  • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^7 cells/mL).

  • If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 2.5 x 10^7 cells/mL. Keep the mixture on ice to prevent premature gelling.[7]

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-2 weeks.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Tumor Growth Monitoring Protocol

This protocol describes the procedure for measuring tumor volume using calipers.

Materials:

  • Digital calipers

  • Animal scale

  • Log sheet or electronic database for recording measurements

Procedure:

  • Measure the tumor dimensions and body weight of each mouse 2-3 times per week.

  • Gently restrain the mouse to expose the tumor.

  • Use the digital calipers to measure the longest diameter (length) and the shortest diameter (width) of the tumor.

  • Record the measurements in millimeters.

  • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Record the body weight of each mouse at each time point to monitor for signs of toxicity.

  • Continue monitoring until the end of the study, as defined by the experimental endpoint (e.g., a specific tumor volume, duration of treatment, or signs of morbidity).

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EML4) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT This compound This compound This compound->ALK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Treatment Phase Cell_Culture 1. ALK+ NSCLC Cell Culture (e.g., H2228) Xenograft 2. Subcutaneous Injection into Immunodeficient Mice Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Xenograft->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control (e.g., 0.5% Methylcellulose) Randomization->Vehicle Ceritinib_25 This compound (25 mg/kg) Daily Oral Gavage Randomization->Ceritinib_25 Ceritinib_50 This compound (50 mg/kg) Daily Oral Gavage Randomization->Ceritinib_50 Monitoring 5. Monitor Tumor Volume & Body Weight (2-3x/week) Vehicle->Monitoring Ceritinib_25->Monitoring Ceritinib_50->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Ceritinib Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (also known as LDK378 and marketed as Zykadia®) is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have progressed on or are intolerant to crizotinib.[1][2] The EML4-ALK fusion gene is a common oncogenic driver in a subset of NSCLC, leading to constitutive activation of the ALK kinase and downstream signaling pathways that promote cell proliferation and survival.[3][4] this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as STAT3, AKT, and ERK1/2.[1][3][4][5]

Accurate characterization of this compound's physicochemical properties, such as solubility and stability, is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. These application notes provide a summary of this compound's solubility and stability profiles, along with detailed protocols for their assessment.

This compound Signaling Pathway

This compound targets the constitutively active ALK fusion protein, which drives tumor growth in ALK-positive NSCLC. The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.

Ceritinib_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 P AKT AKT EML4_ALK->AKT P ERK ERK1/2 EML4_ALK->ERK P This compound This compound This compound->EML4_ALK Inhibits ATP ATP ATP->EML4_ALK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Stability_Testing_Workflow cluster_workflow This compound Stability Testing Workflow start Start: this compound Bulk Drug stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress method_dev Develop Stability-Indicating Analytical Method (e.g., RP-HPLC) stress->method_dev validation Method Validation (Specificity, Linearity, Accuracy, Precision) method_dev->validation stability_study Place on Formal Stability Study (ICH Conditions) validation->stability_study analysis Analyze Samples at Time Points (e.g., 0, 3, 6, 12 months) stability_study->analysis data_eval Evaluate Data (Assay, Degradants, Physical Properties) analysis->data_eval end End: Determine Shelf-Life & Storage Conditions data_eval->end

References

Application Notes and Protocols for the Use of Ceritinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (also known as LDK378 or Zykadia®) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1] It is utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] In a research setting, this compound is a critical tool for studying ALK-driven signaling pathways and for the development of novel anti-cancer therapies. These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments to assess its efficacy and mechanism of action.

This compound exerts its effects by competitively binding to the ATP-binding site of the ALK kinase domain. This action inhibits the autophosphorylation of the ALK fusion protein, consequently blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[2]

Quantitative Data Summary: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeALK StatusThis compound IC50 (nM)Reference
H3122NSCLCEML4-ALK25.8[4]
H2228NSCLCEML4-ALK20.5[4]
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK22.8
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK35
Ba/F3Pro-BEML4-ALK Wild-Type21
Ba/F3Pro-BEML4-ALK L1196M46
Ba/F3Pro-BEML4-ALK G1269A102

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • This compound is sparingly soluble in aqueous solutions but is soluble in DMSO.

  • To prepare a 10 mM stock solution, dissolve 5.58 mg of this compound (molecular weight: 558.1 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay

This protocol describes how to determine the effect of this compound on the viability of cancer cells using a tetrazolium-based assay such as MTT or a luminescent assay like CellTiter-Glo.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][5]

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, H2228)

  • 6-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • Harvest the cells, including both the adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation status of ALK and its key downstream signaling proteins (STAT3, AKT, ERK) following this compound treatment.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, H2228)

  • 6-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6 hours to observe early signaling changes).[4][5]

  • Wash the cells with ice-cold PBS and then lyse them with 100-200 µL of ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to the total protein or loading control.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Ceritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK STAT3 STAT3 EML4-ALK->STAT3 Activates PI3K PI3K EML4-ALK->PI3K Activates RAS RAS EML4-ALK->RAS Activates This compound This compound This compound->EML4-ALK Inhibits p-STAT3 p-STAT3 STAT3->p-STAT3 Gene_Transcription Gene_Transcription p-STAT3->Gene_Transcription AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT p-AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 p-ERK1/2->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Promotes

Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Assessing this compound Efficacy

Ceritinib_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prepare_Cells Prepare ALK+ Cancer Cells (e.g., H3122, H2228) Seed_Cells Seed Cells in Plates Prepare_Cells->Seed_Cells Prepare_this compound Prepare this compound Stock (10 mM in DMSO) Treat_Cells Treat with this compound (Dose- and Time-course) Prepare_this compound->Treat_Cells Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treat_Cells->Apoptosis_Assay Western_Blot Western Blot Treat_Cells->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Analysis Signaling Pathway Analysis Western_Blot->Protein_Analysis

Caption: A general workflow for in vitro evaluation of this compound's anti-cancer effects.

References

Application Notes and Protocols for Inducing Ceritinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib is a potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC), including those who have developed resistance to the first-generation inhibitor, crizotinib.[1][2][3][4] However, as with other targeted therapies, acquired resistance to this compound can emerge, limiting its long-term effectiveness. Understanding the mechanisms of this compound resistance is crucial for the development of next-generation inhibitors and combination therapeutic strategies. The generation of this compound-resistant cell lines in vitro is a fundamental approach to studying these resistance mechanisms.

These application notes provide detailed protocols for inducing, characterizing, and analyzing this compound-resistant cancer cell lines. The methodologies cover the generation of resistant cell lines through continuous dose escalation, determination of resistance levels via cell viability assays, and analysis of key signaling pathways using western blotting.

Data Presentation: this compound Sensitivity in Parental and Resistant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for this compound and crizotinib in various NSCLC cell lines and their resistant counterparts, providing a quantitative measure of the induced resistance.

Table 1: In Vitro Activity of this compound against Crizotinib-Naive and -Resistant NSCLC Cell Lines

Cell LineALK Fusion/Mutation StatusThis compound GI50 (nM)Crizotinib GI50 (nM)Reference
H3122EML4-ALK22 ± 4248 ± 27[1]
H2228EML4-ALK46 ± 7267 ± 31[1]
H3122 CR1EML4-ALK (L1196M)48 ± 91524 ± 158[1][2]
MGH021-4EML4-ALK (G1269A)126 ± 18>2000[1][2]
MGH045EML4-ALK (L1196M)68 ± 111856 ± 213[1][2]

Table 2: In Vitro Activity of this compound against Ba/F3 Cells Expressing Various ALK Mutations

Ba/F3 Cell LineALK MutationThis compound IC50 (nM)Crizotinib IC50 (nM)Reference
EML4-ALK WTWild-Type21 ± 3210 ± 25[1]
L1196MGatekeeper Mutation45 ± 61250 ± 140[1]
G1269A78 ± 91100 ± 120[1]
I1171T35 ± 5850 ± 95[1]
S1206Y28 ± 4750 ± 88[1]
C1156Y180 ± 22>2000[1]
G1202R550 ± 60>2000[1]
F1174C450 ± 50>2000[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines via Dose Escalation

This protocol describes a common method for generating drug-resistant cancer cell lines by continuous exposure to gradually increasing concentrations of the drug.[5]

Materials:

  • Parental cancer cell line (e.g., H3122, H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

Procedure:

  • Initial Seeding: Seed the parental cells in a T-25 flask and allow them to adhere and reach 50-60% confluency.

  • Initial this compound Exposure: Begin by treating the cells with a low concentration of this compound, typically starting at the IC10 or IC20 value determined from a baseline cell viability assay.

  • Monitoring and Subculturing: Monitor the cells for growth. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask to 70-80% confluency. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily at the current this compound concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

  • Iterative Process: Repeat steps 3 and 4, gradually increasing the concentration of this compound. The entire process can take several months.

  • Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), the resistant cell line can be maintained in a continuous culture with a maintenance concentration of this compound (typically the concentration at which they were selected).

  • Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the dose-escalation process.

G cluster_0 Experimental Workflow: Generating this compound-Resistant Cell Lines start Start with Parental Cell Line ic50 Determine Baseline IC50 of this compound start->ic50 treat_low Treat with Low Dose (e.g., IC10-IC20) ic50->treat_low monitor Monitor Cell Growth and Viability treat_low->monitor survivors Surviving Cells Repopulate monitor->survivors stable Are cells growing steadily? survivors->stable escalate Increase this compound Concentration (1.5-2x) escalate->monitor stable->monitor No stable->escalate Yes resistant_line Established Resistant Cell Line stable->resistant_line Resistance Goal Met maintain Maintain in Culture with this compound resistant_line->maintain cryo Cryopreserve Stocks resistant_line->cryo

Caption: Workflow for developing this compound-resistant cell lines.

Protocol 2: Determination of IC50 using a Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a common colorimetric or luminescent cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).[6][7][8][9]

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence from the no-cell control wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 3: Western Blot Analysis of ALK Signaling Pathways

This protocol is for assessing the phosphorylation status of ALK and its key downstream signaling proteins, which is indicative of pathway activation.[10][11][12][13]

Materials:

  • Parental and resistant cell lines

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 6 hours. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Signaling Pathways in this compound Action and Resistance

This compound exerts its therapeutic effect by inhibiting the constitutively active ALK fusion protein, thereby blocking downstream pro-survival and proliferative signaling pathways.

G cluster_0 ALK Signaling Pathway and this compound Inhibition cluster_1 Downstream Pathways EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK This compound This compound This compound->EML4_ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: this compound inhibits ALK, blocking downstream signaling.

Resistance to this compound can occur through two primary mechanisms: on-target alterations (secondary mutations in the ALK kinase domain) or the activation of bypass signaling pathways that reactivate downstream signaling independently of ALK.

G cluster_0 Mechanisms of Acquired Resistance to this compound cluster_1 Bypass Pathways This compound This compound ALK_mut Mutated ALK (e.g., G1202R, F1174C) This compound->ALK_mut Reduced Inhibition Downstream Downstream Signaling (PI3K/AKT, MEK/ERK) ALK_mut->Downstream EGFR EGFR EGFR->Downstream HER3 HER3 HER3->Downstream FGFR3 FGFR3 FGFR3->Downstream Resistance Resistance (Proliferation & Survival) Downstream->Resistance

Caption: this compound resistance via ALK mutations or bypass pathways.

References

Ceritinib in Combination with Chemotherapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib, with various chemotherapy agents. Detailed protocols for key experiments are included to facilitate the investigation of these combination strategies in a laboratory setting.

Introduction

This compound is a potent, second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.[1][2][3] Preclinical and clinical investigations have explored combining this compound with traditional cytotoxic chemotherapies and other targeted agents to enhance anti-tumor efficacy, overcome resistance mechanisms, and broaden its therapeutic application to other malignancies.

One key mechanism underlying the synergistic potential of this compound with certain chemotherapies is its ability to inhibit ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2.[4] These transporters are frequently overexpressed in cancer cells and contribute to multidrug resistance by actively pumping chemotherapeutic drugs out of the cell. By inhibiting these pumps, this compound can increase the intracellular concentration and efficacy of co-administered cytotoxic agents.[4]

This document outlines the application of this compound in combination with several chemotherapy agents, presenting both preclinical and clinical data, along with detailed experimental protocols for their evaluation.

Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with various chemotherapy agents.

Table 1: Preclinical In Vitro Synergy of this compound Combinations
CombinationCell LineAssay TypeKey FindingsReference
This compound + CisplatinKKU-M213, KKU-100, RBE (Cholangiocarcinoma)Cell Viability (MTT)Synergistic reduction in cell viability. ZIP synergy score >10 indicates synergism.[2]
This compound + Doxorubicin/PaclitaxelK562/adr (Leukemia, ABCB1-overexpressing)Cell Viability (MTT)This compound (0.5 µM) significantly decreased the IC50 of doxorubicin and paclitaxel, indicating reversal of resistance.
This compound + GemcitabinePancreatic Cancer Cell LinesCell Viability (CCK-8)Additive to synergistic growth inhibition observed.[5]
Table 2: Preclinical In Vivo Efficacy of this compound Combinations
CombinationCancer ModelKey FindingsReference
This compound + PD-L1 InhibitorBa/F3 (EML4-ALK-WT) XenograftCombination therapy resulted in a 91.9% relative tumor growth inhibition, compared to 84.9% for this compound alone.[4][6]
This compound + GemcitabinePancreatic Cancer XenograftCombination of gemcitabine and this compound reduced tumor size by up to 30%.[5]
Table 3: Clinical Trial Data for this compound Combinations
CombinationPhaseCancer TypeRecommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD)Overall Response Rate (ORR)Reference
This compound + GemcitabineIAdvanced Solid TumorsMTD: this compound 600 mg daily20%[7]
This compound + Gemcitabine/CisplatinIAdvanced Solid TumorsMTD: this compound 450 mg daily20%[7]
This compound + RibociclibIb/IIALK+ NSCLCRP2D: this compound 300 mg/day + Ribociclib 200 mg/day (3-weeks-on/1-week-off)50% at RP2D[8]
This compound + NivolumabIbALK+ NSCLCThis compound 300 mg daily + Nivolumab 3 mg/kg every 2 weeks60% (ALKi-naïve), 25% (ALKi-pretreated)[8]

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

This compound primarily targets the ALK receptor tyrosine kinase. In cancers driven by ALK fusions (e.g., EML4-ALK), the kinase is constitutively active, leading to the phosphorylation and activation of multiple downstream pro-survival and proliferative signaling pathways. This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent signal transduction.

ALK_Signaling_Pathway This compound This compound EML4_ALK EML4-ALK Fusion Protein This compound->EML4_ALK RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Preclinical Evaluation

A typical workflow for assessing the preclinical efficacy of this compound in combination with another agent involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Viability Cell Viability Assays (MTT, CCK-8) Synergy_Analysis Synergy Analysis (Chou-Talalay, ZIP Score) Cell_Viability->Synergy_Analysis Clonogenic_Assay Clonogenic (Colony Formation) Assay Synergy_Analysis->Clonogenic_Assay Mechanism_Studies Mechanistic Studies (Western Blot, Flow Cytometry) Clonogenic_Assay->Mechanism_Studies Xenograft_Model Tumor Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Treatment Combination Treatment Administration Xenograft_Model->Treatment Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, Western) Tumor_Monitoring->Endpoint_Analysis

Caption: A standard workflow for evaluating this compound combination therapies.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

This protocol describes how to assess the synergistic effects of this compound in combination with another chemotherapeutic agent (e.g., cisplatin) on cancer cell lines using a colorimetric cell viability assay (e.g., MTT or CCK-8).

Materials:

  • Cancer cell lines (e.g., KKU-M213 cholangiocarcinoma cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder, to be dissolved in DMSO)

  • Chemotherapy agent (e.g., Cisplatin, to be dissolved in saline or DMSO)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • DMSO or solubilization buffer

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the combination agent in DMSO.

    • Create a dose-response matrix. For example, for the this compound and cisplatin combination, prepare serial dilutions of this compound (e.g., 0, 0.625, 1.25, 2.5, 5 µM) and cisplatin (e.g., 0, 6.25, 12.5, 25, 50 µM).[2]

    • Add the drugs in combination to the designated wells. Include wells for single-agent treatments and untreated controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Analyze the drug interaction using a synergy model. The Zero Interaction Potency (ZIP) model can be used, which calculates a synergy score based on the comparison of the observed and expected dose-response curves.[2] A ZIP score >10 is considered synergistic, between -10 and 10 is additive, and <-10 is antagonistic.[2] Alternatively, the Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.[9]

Protocol 2: Western Blot Analysis of ALK Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of ALK and its key downstream effectors, AKT and ERK, in response to this compound treatment.

Materials:

  • Cancer cell lines (e.g., H2228 ALK+ NSCLC cells)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another agent in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line (e.g., Ba/F3 EML4-ALK-WT cells)

  • Matrigel (optional)

  • This compound

  • Combination agent

  • Appropriate vehicle for drug formulation (e.g., saline, corn oil)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, potentially mixed 1:1 with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).

  • Drug Preparation and Administration:

    • Prepare fresh formulations of the drugs in their respective vehicles on each day of dosing.

    • Administer the treatments to the mice according to the planned schedule. For example, this compound can be administered daily by oral gavage.

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Tissue Collection:

    • Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

    • Euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blot, fixing in formalin for immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

References

Application Notes and Protocols: Ceritinib for Studying ALK-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (LDK378) is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2][3] It was developed to overcome resistance to the first-generation ALK inhibitor, crizotinib, and has shown significant efficacy in both crizotinib-naïve and crizotinib-resistant non-small cell lung cancer (NSCLC) patients harboring ALK rearrangements.[4][5][6] These application notes provide detailed information and protocols for utilizing this compound as a tool to investigate ALK-dependent signaling pathways in preclinical research settings.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[2][3][7] In cancers driven by ALK genetic alterations, such as the EML4-ALK fusion oncogene in NSCLC, the ALK kinase is constitutively active, leading to aberrant downstream signaling and uncontrolled cell proliferation and survival.[1][8] this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation.[1][8] This blockade of ALK activity leads to the suppression of major downstream signaling cascades, including the PI3K-AKT, MEK-ERK, and JAK-STAT pathways, ultimately inducing cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][9] In enzymatic assays, this compound has demonstrated approximately 20-fold greater potency against ALK than crizotinib.[4][6]

Data Presentation: Potency of this compound

The following table summarizes the in vitro potency of this compound against various ALK-positive cancer cell lines, including those with acquired resistance mutations to crizotinib.

Cell LineALK StatusThis compound IC50/GI50 (nM)Crizotinib IC50/GI50 (nM)Fold Difference (Crizotinib/Ceritinib)Reference
H3122EML4-ALK (Crizotinib-Naïve)22.82477~108[10]
H2228EML4-ALK (Crizotinib-Naïve)Not SpecifiedNot SpecifiedMore potent than crizotinib[4][6]
Ba/F3-NPM-ALKNPM-ALK26.0319.5~12[10]
H3122 CR1EML4-ALK, L1196M152>1000>6.6[4]
MGH021-4EML4-ALK, G1269A106>1000>9.4[4]
MGH045EML4-ALK, L1196M135>1000>7.4[4]

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on ALK-dependent signaling.

Protocol 1: Western Blotting for ALK Signaling Pathway Analysis

This protocol is designed to assess the effect of this compound on the phosphorylation status of ALK and its downstream effectors.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, H2228)

  • This compound (LDK378)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: p-ALK, total ALK, p-AKT, total AKT, p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10-100 nM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the relative phosphorylation levels.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol measures the effect of this compound on cell proliferation and is used to determine the GI50 (50% growth inhibition) value.

Materials:

  • ALK-positive cancer cell lines

  • This compound (LDK378)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the GI50 value.

Protocol 3: In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • ALK-positive cancer cell lines (e.g., H2228)

  • Matrigel (optional)

  • This compound (LDK378)

  • Vehicle solution for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 25 or 50 mg/kg) or the vehicle control daily for a specified period (e.g., 14 days).[4]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting). Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of this compound.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_jak JAK/STAT Pathway ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 Transcription Transcription STAT3->Transcription

Caption: ALK-dependent signaling and this compound's point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: ALK-Positive Cancer Model cell_culture Cell Culture (e.g., H3122, H2228) start->cell_culture xenograft Xenograft Model (Nude Mice) start->xenograft treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blotting (p-ALK, p-AKT, p-ERK) treatment->western_blot gi50 Determine GI50 viability_assay->gi50 pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition end Conclusion: this compound Efficacy in ALK-Dependent Signaling gi50->end pathway_inhibition->end drug_admin This compound Administration (Oral Gavage) xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement efficacy Evaluate Anti-Tumor Efficacy tumor_measurement->efficacy efficacy->end

Caption: Workflow for assessing this compound's efficacy.

Ceritinib_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathways) This compound This compound ALK_Inhibition ALK Inhibition This compound->ALK_Inhibition Tumor_Regression Tumor Regression ALK_Inhibition->Tumor_Regression Resistance Acquired Resistance Tumor_Regression->Resistance Secondary_Mutations Secondary ALK Mutations (e.g., G1202R, F1174C) Resistance->Secondary_Mutations EGFR_Activation EGFR Activation Resistance->EGFR_Activation HER3_Activation HER3 Activation Resistance->HER3_Activation IGFR1R_Activation IGF-1R Activation Resistance->IGFR1R_Activation FGFR3_Upregulation FGFR3 Upregulation Resistance->FGFR3_Upregulation cMET_Amplification cMET Amplification Resistance->cMET_Amplification

Caption: Mechanisms of acquired resistance to this compound.

References

Application Notes and Protocols for the Quantification of Ceritinib in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceritinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development and progression of certain types of cancer, particularly non-small cell lung cancer (NSCLC). Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to ensure efficacy and minimize toxicity. This document provides detailed application notes and protocols for the quantification of this compound in plasma using validated analytical methods, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival.[1] The constitutive activation of ALK, often due to chromosomal rearrangements (e.g., EML4-ALK fusion), leads to the aberrant activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][3] this compound competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream effectors.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.[1]

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK Inhibition

Caption: this compound inhibits the ALK signaling pathway.

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound in plasma samples involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation. A robust and validated method is crucial for obtaining reliable and reproducible results.

SampleCollection Plasma Sample Collection SamplePreparation Sample Preparation (e.g., Protein Precipitation) SampleCollection->SamplePreparation LC_Separation LC Separation SamplePreparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Acquisition & Analysis MS_Detection->DataAnalysis Quantification Quantification & Reporting DataAnalysis->Quantification

Caption: General experimental workflow for this compound quantification.

Analytical Methods and Protocols

Several analytical methods have been developed and validated for the quantification of this compound in plasma. LC-MS/MS is the most widely used technique due to its high sensitivity, selectivity, and robustness. HPLC-UV methods are also available and can be a cost-effective alternative in certain settings.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer excellent sensitivity and specificity for the quantification of this compound in complex biological matrices like plasma.

Quantitative Data Summary (LC-MS/MS)

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1.00 - 10005.00 - 10002 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00[4]5.00[5]2[3]
Intra-day Precision (%CV) < 15%Meets EMA & FDA guidelines[5]< 10.59%[3]
Inter-day Precision (%CV) < 15%Meets EMA & FDA guidelines[5]< 10.59%[3]
Intra-day Accuracy (%) 85-115%Meets EMA & FDA guidelines[5]> 88.26%[3]
Inter-day Accuracy (%) 85-115%Meets EMA & FDA guidelines[5]> 88.26%[3]
Recovery (%) Assessed[4]69% (normalized)[5]Not specified
Matrix Effect Assessed[4]No significant effect observed[5]Not specified
Internal Standard (IS) Not specified[¹³C₆]-Ceritinib[5]Nilotinib
Reference [4][5][3]

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a representative example based on published methods.[3][4][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., [¹³C₆]-Ceritinib).[5]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Ascentis Express® C18, 50 mm × 2.1 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient Elution: A suitable gradient program to achieve good separation.

  • Flow Rate: 0.800 mL/min.[4]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[3]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 558.0 → 433.2[3]

    • Internal Standard (e.g., [¹³C₆]-Ceritinib or Nilotinib): Specific m/z transitions for the chosen IS.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV methods provide a viable alternative to LC-MS/MS, particularly for applications where the highest sensitivity is not required.

Quantitative Data Summary (HPLC-UV)

ParameterMethod 1
Linearity Range (µg/mL) 0.002 – 0.2
Lower Limit of Quantification (LLOQ) (µg/mL) 0.002
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 11.15
Accuracy (%) Within acceptable limits per USFDA guidelines
Recovery (%) Within acceptable limits per USFDA guidelines
Internal Standard (IS) Dasatinib
Reference [1]

Detailed Experimental Protocol (HPLC-UV)

This protocol is a representative example based on a published method.[1]

1. Sample Preparation (Protein Precipitation)

  • To a volume of plasma, add a precipitating agent (e.g., acetonitrile) containing the internal standard (Dasatinib).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ODS (250 × 4.6 mm, 5 µm) column.[1]

  • Mobile Phase: A mixture of 75% phosphate buffer (pH 3.6) and 25% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 264 nm.[1]

  • Run Time: 10.0 min.[1]

  • Retention Times:

    • This compound: 7.630 min[1]

    • Dasatinib (IS): 2.771 min[1]

Conclusion

The choice of analytical method for the quantification of this compound in plasma will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods are generally preferred for their superior sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. HPLC-UV methods, while less sensitive, can be a reliable and cost-effective option for applications such as therapeutic drug monitoring where plasma concentrations are expected to be within a higher range. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the development and application of analytical methods for this compound.

References

Application Notes: High-Throughput Screening with Ceritinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceritinib (Zykadia®) is a second-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK).[1][2] Chromosomal rearrangements involving the ALK gene, most commonly forming an EML4-ALK fusion oncoprotein, are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[3][4] The constitutive kinase activity of the ALK fusion protein activates downstream signaling pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT, promoting cell proliferation and survival.[2][5][6] this compound effectively inhibits ALK autophosphorylation, thereby blocking these downstream signals.[3][7]

While highly effective, resistance to this compound can emerge through secondary ALK mutations or the activation of alternative bypass signaling pathways.[8][9] High-throughput screening (HTS) serves as a critical platform in this context for several applications:

  • Synergy Screening: Identifying novel drug combinations that enhance the efficacy of this compound.

  • Resistance Pathway Analysis: Screening compound libraries against this compound-resistant cell lines to identify agents that can overcome resistance mechanisms.[8]

  • Off-Target Identification: Elucidating the polypharmacology of this compound to repurpose it for other cancers, potentially in ALK-negative contexts where it shows activity against other kinases like FAK1 and RSK1/2.[10][11]

These application notes provide an overview of the core signaling pathway, key quantitative data, and detailed protocols for performing HTS assays involving this compound.

ALK Signaling Pathway and this compound's Mechanism of Action

The EML4-ALK fusion is the primary target of this compound. Its constitutive activation drives multiple downstream pathways essential for tumor growth and survival. This compound acts by competitively binding to the kinase domain, preventing ATP binding and subsequent autophosphorylation, which shuts down the oncogenic signaling cascade.[4][12]

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK This compound This compound This compound->EML4_ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Data Presentation: this compound Potency

This compound has demonstrated potent activity in both enzymatic and cell-based assays. It is noted to be approximately 20-fold more potent against ALK than the first-generation inhibitor, crizotinib.[2][5]

Target / Cell LineAssay TypeIC50 / GI50 ValueReference(s)
ALK (Anaplastic Lymphoma Kinase)Enzymatic Kinase Assay0.2 nM[13][14]
InsR (Insulin Receptor)Enzymatic Kinase Assay7 nM[13][14]
IGF-1R (Insulin-like Growth Factor 1 Receptor)Enzymatic Kinase Assay8 nM[13][14]
FLT3Enzymatic Kinase Assay60 nM[13]
H3122 (EML4-ALK)Cell Viability~21 nM[2]
H2228 (EML4-ALK)Cell Viability~30 nM[2]
Karpas-299 (NPM-ALK)Cell Viability22.8 nM[13][14]
Ba/F3 (NPM-ALK)Cell Viability26.0 nM[13][14]

Experimental Protocols

A typical HTS workflow for screening compounds in combination with this compound involves initial cell-based viability screening, followed by secondary assays to confirm mechanism of action.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Validation Cell_Culture 1. Cell Culture (e.g., H3122) Plate_Seeding 2. Plate Seeding (384-well format) Cell_Culture->Plate_Seeding Compound_Plating 3. Compound Dosing (Library + this compound) Plate_Seeding->Compound_Plating Incubation 4. Incubation (e.g., 72 hours) Compound_Plating->Incubation Reagent_Addition 5. Reagent Addition (e.g., CellTiter-Glo) Incubation->Reagent_Addition Signal_Reading 6. Plate Reading (Luminescence) Reagent_Addition->Signal_Reading Data_Analysis 7. Data Analysis (Z', % Inhibition) Signal_Reading->Data_Analysis Hit_Confirmation 8. Hit Confirmation & Dose Response Data_Analysis->Hit_Confirmation Validation 9. Mechanism Validation (e.g., Western Blot) Hit_Confirmation->Validation

Caption: A general workflow for a high-throughput combination screen with this compound.

Protocol 1: High-Throughput Cell Viability Screening (Combination Screen)

This protocol outlines a primary HTS assay to identify compounds that synergize with this compound in ALK-positive NSCLC cell lines.

Objective: To screen a compound library for agents that enhance this compound-induced cytotoxicity.

Materials:

  • Cell Line: H3122 or H2228 (EML4-ALK positive NSCLC cells).[2]

  • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: this compound (stock in DMSO), compound library (in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plates: 384-well white, solid-bottom assay plates.

  • Equipment: Automated liquid handler, multi-well plate reader (luminescence).

Methodology:

  • Cell Preparation: Culture H3122 cells under standard conditions (37°C, 5% CO2). Harvest cells during the logarithmic growth phase and perform a cell count. Dilute the cell suspension to a final concentration of 2,500 cells/25 µL in culture medium.

  • Cell Seeding: Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.

  • Compound Plating:

    • Prepare a fixed, sub-maximal concentration of this compound (e.g., its GI20 value) in culture medium.

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound into the appropriate wells.

    • Add 25 µL of the this compound-containing medium to all wells except the negative controls (vehicle only) and positive controls (potent cytotoxic agent). Add 25 µL of medium with vehicle (DMSO) to the negative control wells.

  • Incubation: Gently mix the plates on a plate shaker and incubate for 72 hours at 37°C, 5% CO2.[2]

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Western Blot for Pathway Modulation Analysis

This protocol is for the validation of hits from the primary screen to confirm their effect on the ALK signaling pathway.

Objective: To assess the phosphorylation status of ALK and its key downstream effectors (AKT, ERK, STAT3) after treatment with a hit compound in combination with this compound.

Materials:

  • Cell Line & Culture Medium: As described in Protocol 1.

  • Reagents: this compound, validated hit compound(s), cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).[6][15]

  • Equipment: 6-well plates, electrophoresis and Western blot apparatus, imaging system.

Methodology:

  • Cell Treatment: Seed H3122 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle, this compound alone, the hit compound alone, or a combination of both for a specified time (e.g., 6-24 hours).[2][6]

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total cell protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate the proteins on a 4-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein phosphorylation.[15][16]

References

Application Notes and Protocols for the Use of Ceritinib in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceritinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor, in various xenograft mouse models. The protocols and data presented herein are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a tyrosine kinase inhibitor that primarily targets the ALK receptor tyrosine kinase.[1] In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements can lead to the formation of fusion genes, such as EML4-ALK, which result in constitutively active ALK kinase.[1][2] This aberrant kinase activity drives tumor cell proliferation and survival through the activation of downstream signaling pathways.[3]

This compound competitively binds to the ATP-binding site within the ALK kinase domain, inhibiting its autophosphorylation.[1][3] This blockade prevents the subsequent activation of key downstream signaling cascades, including the PI3K/AKT/mTOR, MEK/ERK, and STAT3 pathways.[1][4] By disrupting these critical oncogenic signals, this compound induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1] Notably, this compound has demonstrated efficacy against both crizotinib-naïve and crizotinib-resistant ALK-positive NSCLC models, including those with specific resistance mutations like L1196M and G1269A.[4][5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK Fusion Protein PI3K PI3K EML4-ALK->PI3K RAS RAS EML4-ALK->RAS STAT3 STAT3 EML4-ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->EML4-ALK

This compound inhibits the EML4-ALK signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro Potency of this compound

Cell LineCancer TypeALK StatusIC50 / GI50 (nM) vs. CrizotinibReference
H3122NSCLCEML4-ALKMore potent than crizotinib[4]
H2228NSCLCEML4-ALKMore potent than crizotinib[4][6]
Ba/F3Pro-BEML4-ALK WTMore potent than crizotinib[4]
Ba/F3Pro-BEML4-ALK L1196MEffective[4]
Ba/F3Pro-BEML4-ALK G1269AEffective[4]
Ba/F3Pro-BEML4-ALK I1171TEffective[4]
Ba/F3Pro-BEML4-ALK S1206YEffective[4]
Ba/F3Pro-BEML4-ALK G1202RNot effective[4]
Ba/F3Pro-BEML4-ALK F1174CNot effective[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Mouse Strain | this compound Dose (mg/kg) | Administration Route | Key Findings | Reference | |---|---|---|---|---| | H2228 (Crizotinib-Naïve) | SCID beige | 25 or 50 | Oral, daily for 14 days | Marked tumor regression. |[4][6] | | H2228 (Crizotinib-Resistant, WT ALK) | SCID beige | Not specified | Oral | Impressive anti-tumor activity. |[4] | | H2228 (Crizotinib-Resistant, I1171T) | SCID beige | Not specified | Oral | Impressive anti-tumor activity. |[4] | | H2228 (Crizotinib-Resistant, C1156Y) | SCID beige | Not specified | Oral | Less active. |[4] | | H2228 (Crizotinib-Resistant, G1202R) | SCID beige | Not specified | Oral | Inactive. |[4] | | MGH045 (Patient-Derived) | Nude | 25 | Oral | More effective than high-dose crizotinib. |[4] | | Ba/F3 (EML4-ALK-WT) | C3H | 25 | Oral, daily x 5 | Relative tumor growth inhibition of 84.9%. |[7][8] | | A375P | Nude | 20 or 50 | Not specified, every other day for 17 days | Marked tumor regression, especially at 50 mg/kg. |[9] | | SU-DHL-1 | Athymic Nude-Foxn1nu | 50 | Oral gavage, for 21 days | Significant reduction in tumor volume and splenomegaly. |[10] |

Table 3: this compound Combination Therapy in Xenograft Models

| Cell Line | Mouse Strain | Combination | this compound Dose (mg/kg) | Key Findings | Reference | |---|---|---|---|---| | Ba/F3 (EML4-ALK-WT) | C3H | PD-L1 inhibitor | 25 | Synergistic antineoplastic efficacy; Relative tumor growth inhibition of 91.9% for the combination. |[7] |

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to test the efficacy of this compound.

Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Subcutaneous Xenograft Model (H2228)

1. Cell Culture:

  • Culture H2228 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

2. Animal Model:

  • Use female SCID beige mice, 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before experimentation.

3. Tumor Implantation:

  • Harvest H2228 cells during the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4. This compound Treatment:

  • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x length x width^2).

  • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8 per group).

  • Prepare this compound by suspending it in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound orally via gavage at a dose of 25 or 50 mg/kg once daily for 14 consecutive days.[4][6]

  • Administer the vehicle solution to the control group following the same schedule.

5. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Measure the final tumor volume and weight.

  • Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., H2228) Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (this compound or Vehicle) Randomization->Treatment Efficacy_Assessment 6. Efficacy Assessment (Tumor Volume, Weight) Treatment->Efficacy_Assessment Data_Analysis 7. Data Analysis (TGI) Efficacy_Assessment->Data_Analysis

General workflow for a subcutaneous xenograft study.
Protocol 2: Anaplastic Large Cell Lymphoma (ALCL) Subcutaneous Xenograft Model (SU-DHL-1)

1. Cell Culture:

  • Culture SU-DHL-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Use female athymic Nude-Foxn1nu mice, 6-8 weeks old.

3. Tumor Implantation:

  • Harvest SU-DHL-1 cells and resuspend in serum-free medium.

  • Subcutaneously inject 5 x 10^6 cells in the flank of each mouse.[10]

4. This compound Treatment:

  • Once tumors are palpable, randomize mice into treatment and control groups (n=8 per group).

  • Administer this compound at 50 mg/kg via oral gavage daily for 21 days.[10]

  • Administer vehicle to the control group.

5. Efficacy Assessment:

  • Monitor tumor volume and body weight.

  • At the end of the study, in addition to tumor measurements, assess for splenomegaly as a marker of disease progression.[10]

Protocol 3: Generating Crizotinib-Resistant Xenograft Models

1. Establish Xenografts:

  • Follow Protocol 1 to establish H2228 xenografts.

2. Crizotinib Treatment:

  • Once tumors are established, treat mice with escalating doses of crizotinib (e.g., starting from 50 mg/kg and increasing to 100 mg/kg) administered orally.[6]

3. Monitor for Resistance:

  • Continue treatment and monitor tumor growth. Tumors that progress during treatment with 100 mg/kg crizotinib are considered resistant.[6]

4. Evaluate this compound Efficacy:

  • Once resistance is established, randomize the mice to receive either continued crizotinib (as a control for resistance), vehicle, or this compound.

  • Administer this compound as described in Protocol 1 and assess its ability to overcome crizotinib resistance by monitoring tumor growth.

Concluding Remarks

The protocols and data provided serve as a robust starting point for preclinical investigations into the efficacy of this compound. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental goals. Careful monitoring of animal health, including body weight and general behavior, is crucial throughout the duration of the studies. These xenograft models are invaluable tools for understanding the therapeutic potential of this compound, elucidating mechanisms of resistance, and exploring novel combination strategies to improve patient outcomes.

References

Application Notes and Protocols for Ceritinib in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a second-generation, highly selective, and potent inhibitor of Anaplastic Lymphoma Kinase (ALK)[1][2]. It is clinically approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC)[3][4][5]. Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the complex architecture and cellular heterogeneity of original tumors, are increasingly being utilized for preclinical drug screening and personalized medicine[6]. This document provides detailed application notes and protocols for the use of this compound in organoid culture systems, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is an ATP-competitive ALK tyrosine kinase inhibitor[7]. In cancers driven by ALK rearrangements, such as a subset of NSCLC, the resulting fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival[4][5][8]. This compound binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins[4][5]. This blockade leads to the downregulation of key pathways including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell growth, proliferation, and survival.

  • STAT3 Pathway: Blocking STAT3 signaling can induce apoptosis.

  • ERK1/2 (MAPK) Pathway: Inhibition of this pathway can arrest the cell cycle[1][4].

This compound has also demonstrated efficacy against various crizotinib-resistant ALK mutations[9].

Data Presentation

Table 1: In Vitro Efficacy of this compound in 2D and 3D Cancer Models
Cell LineCancer TypeCulture ModelIC50 / GI50Reference
H3122ALK+ NSCLC2D~10 nM (this compound) vs ~100 nM (Crizotinib)[1]
H2228ALK+ NSCLC2D~20 nM (this compound) vs ~200 nM (Crizotinib)[1]
HCT-116Colorectal Cancer2DNot specified[10]
HCT-116Colorectal Cancer3D SpheroidNot specified[10]
Ba/F3-NPM-ALKAnaplastic Large Cell Lymphoma2D26.0 nM[7]
Karpas290Anaplastic Large Cell Lymphoma2D22.8 nM[7]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatmentTumor Growth InhibitionReference
Ba/F3 (EML4-ALK-WT)NSCLCThis compound (25 mg/kg)84.9%[11][12]
Ba/F3 (EML4-ALK-WT)NSCLCPD-L1 inhibitor (10 mg/kg)20.0%[11][12]
Ba/F3 (EML4-ALK-WT)NSCLCThis compound + PD-L1 inhibitor91.9%[11][12]
SU-DHL-1Anaplastic Large Cell LymphomaThis compound (50 mg/kg)Significant tumor growth inhibition[1]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs) for this compound Screening

This protocol is a generalized procedure and may require optimization based on the specific tumor type.

Materials:

  • Fresh tumor tissue biopsy

  • DMEM/F-12 medium

  • Collagenase Type IV

  • Dispase

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Matrigel® or other basement membrane extract

  • Organoid culture medium (specific to tissue of origin)

  • ROCK inhibitor (e.g., Y-27632)

  • Antibiotics (Penicillin-Streptomycin)

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F-12 medium on ice and process within 2-4 hours.

  • Mechanical and Enzymatic Dissociation:

    • Wash the tissue multiple times with cold PBS containing antibiotics.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

    • Incubate the fragments in a digestion solution containing Collagenase Type IV and Dispase at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters.

    • Neutralize the enzymatic activity with DMEM/F-12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Cell Plating and Organoid Formation:

    • Centrifuge the cell suspension and resuspend the pellet in a small volume of organoid culture medium.

    • Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.

    • Plate 50 µL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.

    • Allow the Matrigel® to solidify at 37°C for 15-30 minutes.

    • Carefully add 500 µL of organoid culture medium supplemented with ROCK inhibitor to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel®.

Protocol 2: this compound Treatment and Viability/Apoptosis Assays in Organoids

Materials:

  • Established organoid cultures

  • This compound stock solution (dissolved in DMSO)

  • Organoid culture medium

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar

  • Caspase-Glo® 3/7 Assay (Promega) or similar

  • Multi-well plates (96-well or 384-well)

Procedure:

  • Organoid Plating for Drug Screening:

    • Harvest established organoids and dissociate them into small fragments or single cells.

    • Count the cells and plate a standardized number of cells/organoid fragments in Matrigel® domes in a 96-well or 384-well plate.

    • Allow organoids to form for 3-5 days before treatment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium. A typical starting concentration range could be 0.01 µM to 10 µM. Include a DMSO vehicle control.

    • Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plates for 72-120 hours at 37°C and 5% CO₂.

  • Cell Viability Assay (e.g., CellTiter-Glo® 3D):

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

    • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7):

    • Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.

    • Measure luminescence to quantify caspase-3/7 activity, which is a hallmark of apoptosis.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAS RAS ALK->RAS This compound This compound This compound->ALK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Inhibition of RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.

Organoid_Drug_Screening_Workflow cluster_establishment Organoid Establishment cluster_screening Drug Screening cluster_analysis Data Analysis Tissue Patient Tumor Tissue Biopsy Dissociation Mechanical & Enzymatic Dissociation Tissue->Dissociation Plating Plating in Matrigel Dissociation->Plating Culture Organoid Culture & Expansion Plating->Culture Plating_Screen Plate Organoids in 96/384-well Plates Culture->Plating_Screen Treatment Treat with this compound (Dose-Response) Plating_Screen->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Assay Viability/Apoptosis Assay Incubation->Assay Readout Luminescence Readout Assay->Readout Analysis IC50 Calculation & Dose-Response Curve Readout->Analysis

Caption: Workflow for patient-derived organoid generation and this compound drug screening.

Ceritinib_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound ALK_Inhibition ALK Inhibition This compound->ALK_Inhibition Tumor_Response Tumor Response ALK_Inhibition->Tumor_Response Resistance Resistance Tumor_Response->Resistance ALK_Mutations Secondary ALK Mutations (e.g., G1202R, F1174C) Resistance->ALK_Mutations Bypass_Signaling Bypass Signaling (e.g., EGFR, HER3 activation) Resistance->Bypass_Signaling

Caption: Logical relationship of this compound action and potential resistance mechanisms.

References

Troubleshooting & Optimization

Troubleshooting Ceritinib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceritinib, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Solubility in DMSO

Q1: My this compound powder is not dissolving completely in DMSO at the desired concentration. What should I do?

A1: Incomplete dissolution of this compound in DMSO is a common issue that can often be resolved by following a systematic troubleshooting approach. Several factors can influence the solubility, including the quality of the DMSO, the preparation method, and the target concentration.

First, it's important to acknowledge the variability in reported solubility values for this compound in DMSO. While some sources state a solubility of approximately 1 mg/mL, others from commercial suppliers suggest concentrations ranging from 3 mg/mL to as high as 100 mg/mL are achievable.[1][2][3] This discrepancy highlights the sensitivity of this compound solubility to experimental conditions.

Here is a step-by-step troubleshooting workflow to address solubility challenges:

Ceritinib_Solubility_Troubleshooting cluster_start Initial Observation cluster_verification Step 1: Verification cluster_action Step 2: Actionable Solutions cluster_outcome Step 3: Outcome Assessment cluster_advanced Step 4: Advanced Troubleshooting start This compound fails to dissolve in DMSO at desired concentration verify_concentration Verify target concentration against reported solubility data. Is it within a reasonable range? start->verify_concentration verify_dmso Check DMSO quality. Is it anhydrous and high-purity? verify_concentration->verify_dmso Yes use_fresh_dmso Use fresh, anhydrous DMSO. verify_dmso->use_fresh_dmso No, DMSO is old or wet vortexing Increase vortexing time. verify_dmso->vortexing Yes gentle_heating Apply gentle heating. (e.g., 37-50°C) sonication Use sonication. (e.g., 15-30 minutes) gentle_heating->sonication dissolved This compound is fully dissolved. sonication->dissolved not_dissolved Precipitate remains. sonication->not_dissolved If issues persist vortexing->gentle_heating lower_concentration Consider lowering the stock concentration. not_dissolved->lower_concentration co_solvent For aqueous dilutions, consider a co-solvent a pproach (e.g., PEG300, Tween-80). [Not for initial DMSO stock] lower_concentration->co_solvent

Troubleshooting workflow for this compound solubility in DMSO.

Q2: I managed to dissolve this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common problem for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water.

To prevent this, it is recommended to perform a stepwise dilution.[4] Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, first, make an intermediate dilution of the DMSO stock in the medium. For example, add the concentrated stock to a smaller volume of medium, mix thoroughly, and then add this to the remaining volume. Most cells can tolerate a final DMSO concentration of up to 0.5%, but it is always best to keep this as low as possible and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO and other organic solvents?

A1: The solubility of this compound can vary depending on the source and the specific conditions used for dissolution. It is important to consult the manufacturer's product data sheet for the specific lot you are using. Below is a summary of reported solubility data from various sources.

SolventReported SolubilitySource
DMSO~1 mg/mL[1]
DMSO3 mg/mL to 100 mg/mL[2][3]
Ethanol~16 mg/mL[1]
Dimethylformamide (DMF)~12 mg/mL[1]

Note: The higher solubility values in DMSO are often reported by commercial suppliers and may be achievable with high-purity, anhydrous DMSO and optimized dissolution protocols. Moisture in DMSO can significantly reduce the solubility of compounds.[2][3]

Q2: What is the recommended procedure for preparing a this compound stock solution in DMSO?

A2: For optimal results, follow this general protocol:

  • Use a fresh, high-purity, anhydrous grade of DMSO.

  • Bring both the this compound powder and the DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh the desired amount of this compound powder and add the calculated volume of DMSO to achieve the target concentration.

  • Vortex the solution for several minutes to facilitate dissolution.

  • If the compound does not fully dissolve, proceed with the troubleshooting steps outlined in the guide above (gentle heating, sonication).

Q3: How should I store my this compound stock solution in DMSO?

A3: Once prepared, aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C. For long-term storage, -80°C is generally preferred. Consult the product datasheet for specific stability information.

Q4: Can I use heat or sonication to help dissolve this compound in DMSO?

A4: Yes, gentle heating and sonication are common techniques to aid in the dissolution of poorly soluble compounds.[5][6]

  • Heating: A water bath set to 37-50°C can be used. Do not overheat, as it may degrade the compound.

  • Sonication: A bath sonicator can be used for 15-30 minutes. This can help to break up any aggregates of the powder.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 558.14 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of a 10 mM stock solution. For 1 mL, you will need 5.58 mg of this compound.

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the tube for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently. Alternatively, sonicate for 15-20 minutes.

  • Once the solution is clear, it is ready for use or for aliquoting and storage at -20°C or -80°C.

Protocol 2: Dilution of this compound DMSO Stock in Aqueous Medium for Cell-Based Assays

Materials:

  • Prepared this compound stock solution in DMSO (e.g., 10 mM)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration of this compound needed for your experiment (e.g., 1 µM).

  • Calculate the dilution factor required. To get from 10 mM to 1 µM, the dilution factor is 1:10,000.

  • Perform a serial dilution to avoid precipitation.

    • Step 1 (Intermediate Dilution): Prepare a 1:100 dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of cell culture medium. This will give you a 100 µM solution. Mix well by gentle pipetting.

    • Step 2 (Final Dilution): Prepare a 1:100 dilution of the intermediate stock by adding 10 µL of the 100 µM solution to 990 µL of cell culture medium to achieve your final 1 µM concentration.

  • The final concentration of DMSO in this example would be 0.01%. Always calculate the final DMSO concentration and include a vehicle control with the same DMSO concentration in your experiment.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[7][8] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives tumor growth.[7][9] this compound inhibits the autophosphorylation of this aberrant ALK fusion protein, thereby blocking downstream signaling pathways critical for cell proliferation and survival, such as the STAT3, PI3K/AKT, and RAS/MAPK pathways.[7][10][11][12]

Ceritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS Activates JAK JAK EML4_ALK->JAK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation This compound This compound This compound->EML4_ALK Inhibits

This compound inhibits the EML4-ALK fusion protein, blocking downstream signaling.

References

Ceritinib degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, degradation, and storage of ceritinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] In non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein that drives tumor growth.[1][2] this compound binds to the ATP-binding site within the ALK kinase domain, inhibiting its autophosphorylation.[2] This blockade disrupts downstream signaling pathways, including STAT3, AKT, and ERK1/2, which are crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[2]

Q2: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[3] It is supplied as a crystalline solid and should be protected from light and moisture to prevent degradation.[3] While specific long-term stability data at various temperatures and humidity levels are not extensively published, general best practices for oral anticancer agents suggest maintaining controlled room temperature and avoiding exposure to extreme conditions.[4][5]

Q3: How should I prepare and store this compound solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3] When preparing stock solutions in DMSO, it is critical to use fresh, anhydrous DMSO, as it is hygroscopic (absorbs moisture from the air), which can affect the stability and solubility of this compound.[6] Aqueous solutions of this compound are sparingly soluble and are not recommended for storage for more than one day.[3][7] For in vivo studies, formulations in mediums like 5% DMSO in corn oil should be used immediately.[6]

Q4: What are the main factors that cause this compound degradation?

Based on forced degradation studies, this compound is susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: Extensive degradation occurs in acidic environments.[8][9]

  • Basic Hydrolysis: Mild degradation is observed under basic conditions.[8][9]

  • Oxidation: The molecule is susceptible to oxidative stress.

  • Thermal Stress: Mild degradation can occur at elevated temperatures.[8][9]

  • Photolysis: Exposure to light can lead to degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent experimental results (e.g., variable cell viability). This compound degradation in solution.Prepare fresh this compound solutions for each experiment from a solid stock stored at -20°C. Use anhydrous DMSO for stock solutions. Avoid storing aqueous dilutions for more than 24 hours.
Precipitate formation in stock solution. Supersaturation or solvent evaporation.Ensure the concentration does not exceed the solubility limit in the chosen solvent. Store stock solutions in tightly sealed vials at the recommended temperature. Briefly warm and vortex the solution before use.
Loss of drug potency over time. Improper storage or handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect all solutions from light. Ensure storage at -20°C for long-term stability.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.Review the handling and storage procedures. Perform a forced degradation study to identify potential degradants and ensure the analytical method is stability-indicating.

This compound Degradation Profile

The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed in forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl24 hours80°C~25.3%[8]
Basic Hydrolysis 0.1 M NaOH24 hours80°C~8.7%[8]
Oxidative Degradation 30% H₂O₂24 hoursRoom Temp~15.2%[8]
Thermal Degradation Solid State24 hours100°C~5.1%[8]
Photolytic Degradation UV Light24 hoursRoom Temp~11.4%

Note: The exact degradation percentages can vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

Objective: To determine the degradation profile of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Hot air oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 100°C for 24 hours.

    • After exposure, dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the exposed sample by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase of acetonitrile and a buffer at a specific pH, with UV detection at approximately 272 nm.[8][9]

    • Calculate the percentage of degradation by comparing the peak area of intact this compound in the stressed samples to that of an unstressed control sample.

Visualizations

This compound Signaling Pathway

Ceritinib_Signaling_Pathway This compound This compound ALK ALK Fusion Protein (e.g., EML4-ALK) This compound->ALK Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start Start: this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Alkaline Hydrolysis (0.1M NaOH, 80°C) Start->Base Oxidation Oxidative Stress (30% H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid, 100°C) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Degradation Profile Analysis->Report

Caption: Workflow for assessing this compound stability under various stress conditions.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Problem Inconsistent Experimental Results? CheckSolution Was the this compound solution freshly prepared? Problem->CheckSolution Yes CheckStorage Was the solid drug stored at -20°C? CheckSolution->CheckStorage Yes Solution1 Prepare fresh solution for each experiment. CheckSolution->Solution1 No CheckSolvent Was anhydrous DMSO used for the stock? CheckStorage->CheckSolvent Yes Solution2 Ensure proper long-term storage of solid this compound. CheckStorage->Solution2 No Solution3 Use fresh, high-quality anhydrous DMSO. CheckSolvent->Solution3 No End Problem likely resolved. CheckSolvent->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical guide to troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Ceritinib Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Ceritinib resistance in their cell line experiments.

Troubleshooting Guides & FAQs

This section is designed to help you identify the potential cause of this compound resistance in your cell lines and provides actionable steps to investigate and potentially overcome it.

1. My ALK-positive cell line is showing reduced sensitivity to this compound. What are the common causes?

Reduced sensitivity to this compound, a potent second-generation ALK inhibitor, can arise from several mechanisms. The most common are:

  • On-Target ALK Mutations: The cancer cells may have developed secondary mutations in the ALK kinase domain, which prevent this compound from binding effectively. The most notable of these for this compound is the G1202R mutation .[1][2][3][4]

  • Bypass Signaling Pathway Activation: The cancer cells can activate alternative signaling pathways to bypass their dependency on ALK signaling for survival and proliferation. Common bypass pathways include the activation of EGFR, HER3, c-MET, and FGFR3.[3][5][6][7]

  • Epithelial-to-Mesenchymal Transition (EMT): The cells may undergo a phenotypic switch from an epithelial to a mesenchymal state. This transition is associated with increased motility, invasion, and resistance to various targeted therapies, including ALK inhibitors.[8][9][10][11]

  • Induction of Autophagy: Treatment with ALK inhibitors can induce autophagy, a cellular self-degradation process. While this can sometimes lead to cell death, it can also act as a survival mechanism, allowing cells to endure the drug treatment.[12][13][14]

2. How can I determine if my resistant cells have an ALK mutation?

To identify secondary mutations in the ALK gene, you can perform:

  • Sanger Sequencing: This method is suitable for analyzing specific regions of the ALK kinase domain where resistance mutations are known to occur.

  • Next-Generation Sequencing (NGS): A more comprehensive approach that can sequence the entire ALK gene or a panel of cancer-related genes to identify known and novel mutations.

3. What should I do if I detect the G1202R mutation in my this compound-resistant cells?

The G1202R mutation is a common cause of resistance to second-generation ALK inhibitors.[2][4] Consider the following:

  • Switch to a Third-Generation ALK Inhibitor: Lorlatinib is a third-generation ALK inhibitor that has been shown to be effective against cell lines harboring the G1202R mutation.[3][4]

4. How can I check for the activation of bypass signaling pathways?

Activation of bypass pathways often involves the increased phosphorylation of key receptor tyrosine kinases. You can assess this using:

  • Western Blotting: Probe for the phosphorylated forms of key proteins in the suspected bypass pathways (e.g., p-EGFR, p-HER3, p-MET, p-FGFR3) and compare their levels between your sensitive and resistant cell lines.

  • Phospho-RTK Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of a wide range of receptor tyrosine kinases, providing a broader view of potential bypass signaling activation.

5. My resistant cells show activation of the EGFR pathway. How can I overcome this?

If you observe increased phosphorylation of EGFR, a combination therapy approach is recommended:

  • Dual Inhibition of ALK and EGFR: Combine this compound with an EGFR inhibitor, such as Afatinib. This dual targeting can resensitize the cells to ALK inhibition.[3][6][7]

6. My resistant cells have a mesenchymal morphology. How do I confirm EMT and what are my options?

EMT is characterized by changes in cell morphology and the expression of specific marker proteins.

  • Confirmation of EMT:

    • Microscopy: Observe for a change from a cobblestone-like (epithelial) to a more elongated, spindle-like (mesenchymal) morphology.

    • Western Blotting or Immunofluorescence: Check for the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin, ZEB1, Slug).[10]

  • Strategies to Overcome EMT-mediated Resistance:

    • HDAC Inhibitors: Pre-treatment with a histone deacetylase (HDAC) inhibitor, such as Quisinostat, can help revert the EMT phenotype and restore sensitivity to ALK inhibitors.[10]

    • STAT3 Inhibitors: The STAT3/Slug signaling pathway can drive EMT. Combining this compound with a STAT3 inhibitor may overcome this form of resistance.[8]

7. I suspect autophagy is playing a role in the survival of my resistant cells. How can I test this and intervene?

Increased autophagy can be a pro-survival mechanism.

  • Detecting Autophagy:

    • Western Blotting: Look for the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Intervening with Autophagy:

    • Autophagy Inhibitors: Combine this compound with an autophagy inhibitor like Chloroquine or Hydroxychloroquine to block this survival pathway and enhance the efficacy of the ALK inhibitor.[13][14]

Quantitative Data Summary

Table 1: IC50 Values of ALK Inhibitors in Sensitive and Resistant NSCLC Cell Lines

Cell LineResistance MechanismThis compound IC50 (nM)Crizotinib IC50 (nM)Lorlatinib IC50 (nM)Reference
H3122 (Parental)-~25~150-[15]
H3122 CR1EML4-ALK L1196MSensitiveResistant-[1]
H3122-CEREGFR BypassResistantCross-Resistant-[7]
Ba/F3 EML4-ALK G1202RG1202R MutationResistantResistantSensitive[4]

Note: IC50 values can vary between experiments and laboratories. The terms "Sensitive" and "Resistant" are used to denote the relative effectiveness of the inhibitors as reported in the cited literature.

Signaling Pathway and Workflow Diagrams

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Transcription This compound This compound This compound->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Bypass_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT EGFR EGFR EGFR->PI3K_AKT Bypass Activation HER3 HER3 HER3->PI3K_AKT Bypass Activation Survival Cell Survival PI3K_AKT->Survival This compound This compound This compound->ALK Afatinib Afatinib Afatinib->EGFR Afatinib->HER3

Caption: EGFR/HER3 bypass signaling leading to this compound resistance.

EMT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_G1202R EML4-ALK G1202R STAT3 STAT3 ALK_G1202R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Slug Slug pSTAT3->Slug Upregulates E_cadherin E-cadherin Slug->E_cadherin Downregulates EMT EMT Phenotype E_cadherin->EMT This compound This compound This compound->ALK_G1202R Ineffective

Caption: EML4-ALK G1202R mutation inducing EMT via STAT3/Slug signaling.[8]

Experimental_Workflow Start This compound-Resistant Cell Line Mechanism_ID Identify Resistance Mechanism Start->Mechanism_ID ALK_Seq ALK Sequencing Mechanism_ID->ALK_Seq On-target? WB_Bypass Western Blot (p-RTKs) Mechanism_ID->WB_Bypass Bypass? EMT_Markers EMT Marker Analysis (WB/IF) Mechanism_ID->EMT_Markers EMT? Autophagy_Assay Autophagy Assay (LC3-II) Mechanism_ID->Autophagy_Assay Autophagy? Strategy Select Overcoming Strategy ALK_Seq->Strategy WB_Bypass->Strategy EMT_Markers->Strategy Autophagy_Assay->Strategy Lorlatinib Switch to Lorlatinib Strategy->Lorlatinib G1202R mutation Combo_EGFRi Combine with EGFR inhibitor Strategy->Combo_EGFRi EGFR activation Combo_HDACi Combine with HDAC inhibitor Strategy->Combo_HDACi EMT phenotype Combo_Autophagy_i Combine with Autophagy inhibitor Strategy->Combo_Autophagy_i High autophagy Validation Validate Strategy (Cell Viability Assay) Lorlatinib->Validation Combo_EGFRi->Validation Combo_HDACi->Validation Combo_Autophagy_i->Validation

Caption: Experimental workflow for troubleshooting this compound resistance.

Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes the generation of resistant cell lines through continuous, long-term exposure to increasing concentrations of this compound.[6][9]

  • Materials:

    • Parental ALK-positive cell line (e.g., H3122)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 6-well plates

  • Procedure:

    • Determine the IC50 of this compound for the parental cell line using a cell viability assay.

    • Seed parental cells in a 6-well plate at a low density.

    • Treat the cells with this compound at a starting concentration of IC20-IC30.

    • Maintain the culture, replacing the medium with fresh this compound-containing medium every 3-4 days.

    • When the cells become confluent and show stable growth, passage them and gradually increase the concentration of this compound in a stepwise manner.

    • Continue this process for several months until the cells can proliferate in a high concentration of this compound (e.g., 1 µM).

    • Isolate single-cell clones to establish monoclonal resistant cell lines.

    • Regularly verify the resistance by comparing the IC50 of the resistant line to the parental line.

2. Western Blotting for Phosphorylated Proteins and EMT Markers

This protocol is for detecting changes in protein expression and phosphorylation.

  • Materials:

    • Sensitive and resistant cell lines

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-E-cadherin, anti-Vimentin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C (dilutions as per manufacturer's recommendation).

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

    • Use β-actin as a loading control.

3. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability based on ATP levels.

  • Materials:

    • Sensitive and resistant cell lines

    • 96-well opaque-walled plates

    • This compound and other inhibitors of interest

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the inhibitor(s) for 72 hours.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values using a non-linear regression curve fit.

References

Ceritinib Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceritinib. The information is designed to help interpret unexpected experimental outcomes and provide actionable solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My ALK-positive cells show reduced sensitivity to this compound compared to published data. What are the possible reasons?

Reduced sensitivity to this compound in ALK-positive cancer cells can arise from several factors, primarily acquired resistance mechanisms. The two main categories of resistance are:

  • On-Target ALK Mutations: Secondary mutations in the ALK kinase domain can alter the drug's binding affinity.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent ALK inhibition.

Troubleshooting Steps:

  • Sequence the ALK Kinase Domain: Check for known resistance mutations. The G1202R and F1174C/L mutations, for instance, are known to confer resistance to this compound.[1]

  • Assess Bypass Pathway Activation: Use techniques like phospho-receptor tyrosine kinase (RTK) arrays or western blotting to screen for the activation of pathways such as EGFR, HER3, MET, and IGF-1R.[2]

  • Verify Drug Integrity and Concentration: Ensure the this compound used is of high purity and the correct concentration.

  • Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.

FAQ 2: I am observing off-target effects in my experiments with this compound. What are the known off-target kinases?

This compound is a potent ALK inhibitor but also exhibits activity against other kinases, which can lead to off-target effects. This polypharmacology can be a source of unexpected results, but also presents opportunities for drug repurposing.[1][3]

Known Off-Target Kinases of this compound:

  • Insulin-like growth factor 1 receptor (IGF-1R)[2]

  • ROS1[2]

  • Focal Adhesion Kinase (FAK)

  • RSK1/2

  • CLK2

Troubleshooting Steps:

  • Perform a Kinase Profile: Use a kinase profiling service to determine the IC50 of this compound against a broad panel of kinases in your specific experimental system.

  • Use More Specific Inhibitors: If an off-target effect is suspected, use a more selective inhibitor for the putative off-target kinase as a control to see if it phenocopies the effect of this compound.

  • Knockdown Experiments: Use siRNA or shRNA to knockdown the expression of the suspected off-target kinase and observe if the effect of this compound is abrogated.

FAQ 3: My Western blot for phospho-ALK shows a weak or no signal after this compound treatment, but the cells are not dying. Why?

This scenario suggests that while this compound is effectively inhibiting ALK phosphorylation, the cells are surviving through alternative mechanisms.

Possible Explanations:

  • Bypass Pathway Activation: The cells may have activated pro-survival pathways that are independent of ALK signaling, such as the EGFR or MET pathways.

  • Autophagy: this compound treatment can induce protective autophagy in some cancer cells, allowing them to survive despite ALK inhibition.

  • Drug Efflux: The cells may be actively pumping this compound out, reducing its intracellular concentration.

Troubleshooting Steps:

  • Investigate Bypass Pathways: Perform western blots for key downstream effectors of common bypass pathways, such as phospho-AKT and phospho-ERK.

  • Assess Autophagy: Look for markers of autophagy, such as the conversion of LC3-I to LC3-II, by western blot.

  • Use Combination Therapy: Inhibit the suspected bypass pathway or autophagy in combination with this compound to see if this induces cell death.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays

High variability in cell viability assays (e.g., MTT, CellTiter-Glo) can obscure the true effect of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell distribution by microscopy.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Reagent Precipitation Some viability reagents can precipitate. Warm the reagent to 37°C and mix well before use.
Inconsistent Incubation Times Standardize the incubation time with this compound and with the viability reagent across all plates.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Guide 2: Weak or No Signal in Phospho-ALK Western Blot

A lack of signal for phosphorylated ALK can be due to technical issues or effective drug action.

Potential Cause Recommended Solution
Low Protein Expression Use a positive control cell line known to express high levels of ALK (e.g., H3122). Increase the amount of protein loaded onto the gel.
Inefficient Phosphatase Inhibition Add phosphatase inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times.
Poor Antibody Quality Use a validated phospho-ALK antibody. Titrate the antibody to determine the optimal concentration.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage.
Blocking Buffer Issues For phospho-proteins, BSA is often preferred over milk as a blocking agent to reduce background.

Quantitative Data Summary

Table 1: this compound IC50 Values for ALK Kinase Domain Mutations

ALK Mutation This compound IC50 (nM) Crizotinib IC50 (nM) Fold Difference
Wild-Type1525016.7
L1196M2050025
G1269A2560024
I1171T3045015
S1206Y3555015.7
G1202R>1000>1000-
F1174C>1000>1000-

Data compiled from multiple sources. Actual values may vary depending on the experimental system.

Table 2: this compound GI50 Values in Various Cell Lines

Cell Line Driver Mutation This compound GI50 (nM)
H3122EML4-ALK245
H2228EML4-ALK107
A549KRAS>1000
MCF7PIK3CA>1000
SK-BR-3HER2 Amp>1000

GI50: Concentration for 50% growth inhibition. Data indicates this compound's selectivity for ALK-driven cell lines.[4]

Experimental Protocols

Protocol 1: Western Blot for ALK Phosphorylation
  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-ALK (e.g., Tyr1604) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

    • Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->ALK Inhibits

Caption: this compound inhibits the ALK signaling pathway.

Bypass_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) ALK->Downstream_Signaling EGFR EGFR EGFR->Downstream_Signaling Activates MET MET MET->Downstream_Signaling Activates IGF1R IGF-1R IGF1R->Downstream_Signaling Activates Resistance Drug Resistance & Survival Downstream_Signaling->Resistance This compound This compound This compound->ALK Inhibits

Caption: Bypass pathways can lead to this compound resistance.

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Detection E->F

Caption: Workflow for Western Blotting.

References

Ceritinib Preclinical Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to ceritinib toxicity in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems that may arise during in vivo experiments with this compound.

1. Gastrointestinal Toxicity

  • Question: My animals are experiencing significant weight loss, diarrhea, and loss of appetite after this compound administration. What is the likely cause and how can I manage it?

    • Answer: Gastrointestinal (GI) toxicity, including diarrhea, nausea, vomiting, and abdominal pain, is one of the most common adverse effects observed with this compound in both preclinical and clinical settings.[1][2][3] These effects are dose-dependent. To manage them, consider the following troubleshooting steps:

      • Dose Reduction: A temporary dose reduction may be necessary. Once the animal recovers, the dose can be gradually re-escalated.[4]

      • Supportive Care: Ensure animals have easy access to hydration and nutritional supplements to counteract the effects of diarrhea and appetite loss.

      • Prophylactic Treatment: In some clinical scenarios, proactive anti-diarrheal and anti-emetic medications are used.[5] While less common in preclinical models, this could be considered in consultation with a veterinarian if GI effects are compromising the study.

      • Vehicle Control: Ensure the vehicle used for this compound administration is not contributing to the GI upset.

  • Question: Can this compound administration with food mitigate GI toxicity?

    • Answer: In clinical studies, administering this compound with food has been shown to reduce GI toxicity, although it can also alter the drug's systemic exposure.[6] For preclinical studies, consistency is key. If you choose to administer with food, this should be done for all animals in the treatment group to ensure uniform pharmacokinetics. A pilot study to assess the impact on drug exposure and toxicity may be warranted.

2. Hepatotoxicity

  • Question: I am observing elevated liver enzymes (ALT, AST) in the serum of my this compound-treated animals. Is this expected?

    • Answer: Yes, hepatotoxicity is a known adverse effect of this compound.[1][7] Elevations in alanine transaminase (ALT) and aspartate transaminase (AST) are common findings.[7][8] In preclinical toxicology studies in rats and monkeys, the liver was identified as a target organ of toxicity.[1]

  • Question: At what point should I be concerned about elevated liver enzymes, and what is the recommended course of action?

    • Answer:

      • Monitoring: Regular monitoring of liver function tests (at baseline and throughout the study) is critical.

      • Actionable Thresholds: While specific thresholds can vary by institutional guidelines, a significant elevation (e.g., >3-5 times the upper limit of normal) warrants action.

      • Troubleshooting Steps:

        • Confirm the Finding: Repeat the blood test to rule out an anomalous result.

        • Dose Interruption/Reduction: For significant elevations, temporarily halt dosing. Once levels return to baseline or Grade 1, treatment can be resumed at a reduced dose.[9]

        • Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, perform a histopathological examination of the liver to assess for necrosis, inflammation, or other changes.[10][11]

3. Pancreatic and Biliary Toxicity

  • Question: My preclinical study reported pancreatic atrophy and inflammation. Is this a known toxicity of this compound?

    • Answer: Yes, preclinical studies in both rats and monkeys have identified the pancreas, biliopancreatic ducts, and bile ducts as target organs for this compound-mediated toxicity.[1] Marked pancreatic atrophy and inflammation were observed after four weeks of administration in these models.[1]

  • Question: What biomarkers should I monitor for pancreatic toxicity?

    • Answer: Serum levels of amylase and lipase are key indicators of pancreatic stress or damage. Persistent elevations in these enzymes were noted in 13-week toxicology studies.[1] Monitoring these markers, in addition to histopathological analysis of the pancreas at necropsy, is recommended.

4. Cardiotoxicity

  • Question: Is there a risk of cardiotoxicity with this compound in animal models?

    • Answer: Yes, this compound has been associated with cardiotoxicity. The primary concerns are QTc interval prolongation and bradycardia (a slow heart rate).[2][12] In vivo studies in monkeys demonstrated the potential for QTc prolongation.[1]

  • Question: How can I monitor for cardiotoxicity in my rodent models?

    • Answer:

      • Electrocardiogram (ECG): For a thorough assessment, ECG monitoring can be performed at baseline and at peak plasma concentrations of this compound to assess for changes in heart rate and the QTc interval. This often requires specialized equipment and may involve light anesthesia.

      • Terminal Assessment: At the end of the study, the heart should be collected for histopathological examination to look for any structural changes.

Quantitative Data Summary

The following tables summarize key toxicity findings from preclinical and clinical studies, providing a reference for what researchers might expect.

Table 1: Target Organs of this compound Toxicity in Preclinical Models

Organ SystemSpeciesKey ObservationsCitation(s)
Gastrointestinal Tract Rat, MonkeyGeneral GI toxicity, high drug distribution[1]
Liver Rat, MonkeyHepatotoxicity, high drug distribution[1]
Pancreas Rat, MonkeyMarked pancreatic atrophy and inflammation[1]
Biliary System Rat, MonkeyEffects on biliopancreatic and bile ducts[1]
Lungs RatPhospholipidosis, macrophage aggregates[1]
Heart MonkeyQTc interval prolongation[1]

Table 2: Common Adverse Events Associated with this compound

Note: Frequencies are derived from clinical trial data but are indicative of common toxicities observed in preclinical models.

Adverse EventFrequency (Any Grade)Frequency (Grade 3-4)Citation(s)
Diarrhea86%~10%[3][7]
Nausea80%~5%[3][7]
Vomiting60%~5%[3][7]
Abdominal Pain54%~5%[3][7]
ALT Elevation80%29%[7][13]
AST Elevation75%16%[7][13]
Fatigue45%~5%[7][13]
Decreased Appetite34%~1%[7][13]

Experimental Protocols

1. General In Vivo Toxicity Assessment in a Rodent Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound.

  • Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., ALK-positive NSCLC cell lines like H2228).[14][15]

  • Methodology:

    • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

    • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

    • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (Vehicle control, this compound low dose, this compound high dose).

    • Drug Preparation & Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer orally (gavage) once daily.

    • Monitoring (Efficacy): Measure tumor volume with calipers 2-3 times per week.

    • Monitoring (Toxicity):

      • Record body weight 2-3 times per week.

      • Perform daily clinical observations for signs of distress (e.g., hunched posture, rough coat, lethargy, severe diarrhea).

      • Establish humane endpoints (e.g., >20% body weight loss, tumor size exceeding limits) in the protocol.

    • Sample Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry (including ALT, AST, amylase, lipase).

    • Necropsy: Euthanize animals and perform a gross necropsy. Collect tumors and key organs (liver, pancreas, lungs, heart, GI tract) for weighing and fix in 10% neutral buffered formalin for histopathological analysis.

2. Detailed Protocol for Hepatotoxicity Assessment

  • Objective: To specifically characterize this compound-induced hepatotoxicity.

  • Model: Male ICR or C57BL/6 mice.[16][17]

  • Methodology:

    • Baseline: Collect blood from all animals before the start of treatment to establish baseline liver enzyme levels.

    • Treatment: Administer this compound orally for a defined period (e.g., 4 weeks). Include a vehicle control group.

    • Interim Blood Collection: Collect blood (e.g., via tail vein) at weekly intervals to monitor ALT and AST levels.

    • Terminal Procedure:

      • At the end of the study, collect a final blood sample for serum chemistry.

      • Euthanize the animals and perfuse the liver with saline.

      • Excise the entire liver and weigh it.

      • Section the liver:

        • Fix one portion in 10% formalin for Hematoxylin and Eosin (H&E) staining to assess for necrosis, inflammation, and steatosis.

        • Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., qRT-PCR for stress response genes).

        • Consider embedding a portion in OCT for TUNEL staining to assess apoptosis.[16]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK This compound This compound This compound->EML4_ALK Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: this compound inhibits the constitutively active EML4-ALK fusion protein.

Toxicity_Workflow start Start Preclinical Study (e.g., Xenograft Model) administer Administer this compound (Daily Oral Gavage) start->administer monitor Daily/Weekly Monitoring administer->monitor body_weight Body Weight Loss clinical_signs Adverse Clinical Signs (Diarrhea, Lethargy) blood_work Serum Chemistry (ALT, AST, Lipase) decision Toxicity Observed? monitor->decision action Action Required: - Dose Interruption - Dose Reduction - Supportive Care decision->action Yes continue_study Continue Study decision->continue_study No action->continue_study continue_study->administer Next Cycle end End of Study: - Terminal Bleed - Necropsy - Histopathology continue_study->end

Caption: Experimental workflow for monitoring this compound toxicity in vivo.

Dose_Response_Logic start Initiate Treatment (e.g., 50 mg/kg) observe Observe for Toxicity (e.g., >3x ULN ALT increase) start->observe decision Is Toxicity Manageable? observe->decision continue_dose Continue at Current Dose decision->continue_dose Yes reduce_dose Reduce Dose (e.g., to 25 mg/kg) decision->reduce_dose No continue_dose->observe reassess Re-assess Toxicity reduce_dose->reassess reassess->continue_dose Toxicity Resolves discontinue Discontinue Treatment (Severe/Persistent Toxicity) reassess->discontinue Toxicity Persists

Caption: Logical diagram for dose modification based on observed toxicity.

References

Technical Support Center: Ceritinib Penetration of the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) penetration of ceritinib.

Frequently Asked Questions (FAQs)

Q1: What is the expected cerebrospinal fluid (CSF) to plasma ratio of this compound?

A1: Clinical studies have reported varying CSF-to-plasma concentration ratios for this compound, generally ranging from 13% to 35%.[1][2] It is important to note that these are total drug concentrations and the unbound, pharmacologically active concentrations are significantly lower due to high protein binding.

Q2: How extensively does this compound bind to plasma and brain tissue proteins?

A2: this compound is highly bound to both human plasma proteins and brain tumor tissue. The median fraction of unbound this compound in plasma is approximately 1.4%.[3][4] In brain tumor tissue, the binding is even more extensive, with a median unbound fraction of around 0.05%.[3][4] This high degree of protein binding is a critical factor to consider when interpreting total drug concentration data.

Q3: What are the main challenges in accurately measuring this compound's BBB penetration?

A3: The primary challenges include:

  • High Protein Binding: Accurately quantifying the low concentrations of unbound, active drug in both plasma and CNS compartments.

  • Efflux Transporters: The activity of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) at the BBB actively transports this compound out of the brain, reducing its accumulation.[5][6][7]

  • Tumor Heterogeneity: In brain metastases, the integrity of the BBB can be compromised to varying degrees, leading to heterogeneous drug distribution within the tumor.[3]

Q4: What is the clinical evidence for this compound's efficacy against brain metastases?

A4: Several clinical trials have demonstrated the intracranial activity of this compound in patients with ALK-positive non-small cell lung cancer (NSCLC) and brain metastases.[8][9][10] For instance, the ASCEND-7 clinical trial, which specifically enrolled patients with brain metastases, reported intracranial responses in up to 51.5% of patients.[8] The ASCEND-1 trial also showed meaningful and durable whole-body and intracranial responses.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data on this compound's pharmacokinetic properties related to BBB penetration.

Table 1: this compound Pharmacokinetic Parameters

ParameterValueReference
Median Fraction Unbound (Plasma)1.4%[3][4]
Median Fraction Unbound (Brain Tumor)~0.05%[3][4]
CSF-to-Plasma Ratio (Total)13-35%[1][2][7]
Brain-to-Blood Exposure Ratio (Rat Model)~15%[11]

Table 2: Unbound this compound Concentrations and Ratios in a Phase 0 Study

ParameterMedian Value (Enhancing Tumor)Median Value (Non-enhancing Tumor)Reference
Unbound Concentration (µmol/L)0.0480.006[3]
Unbound Tumor-to-Plasma Ratio2.860.33[3]

Experimental Protocols

Quantification of this compound in Plasma, CSF, and Brain Tissue using LC-MS/MS

This protocol outlines the general steps for the sensitive and robust quantification of total and unbound this compound.

Objective: To determine the concentration of this compound in biological matrices.

Methodology:

  • Sample Preparation:

    • Plasma/CSF: Perform protein precipitation by adding acetonitrile. For unbound concentration, use the dialysate from equilibrium dialysis directly.

    • Brain Tissue: Homogenize the tissue and then perform protein precipitation with acetonitrile.

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., [13C6]this compound) to all samples, calibrators, and quality controls to account for matrix effects and variability in extraction and injection.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Maintain a constant flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with positive electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound in the corresponding matrix.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Determination of Unbound this compound Fraction by Equilibrium Dialysis

This protocol describes the determination of the fraction of this compound not bound to proteins.

Objective: To measure the unbound fraction (fu) of this compound in plasma and brain tissue homogenate.

Methodology:

  • Apparatus: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5 kDa molecular weight cutoff regenerated cellulose membrane).

  • Procedure:

    • Load one side of the membrane with the biological matrix (plasma or brain tissue homogenate) spiked with a known concentration of this compound.

    • Load the other side with a protein-free buffer (e.g., phosphate-buffered saline).

    • Incubate the apparatus at 37°C with gentle shaking to allow for equilibrium to be reached (typically 6-24 hours, needs to be determined experimentally).

  • Sample Analysis:

    • After incubation, collect samples from both the matrix and buffer chambers.

    • Analyze the concentration of this compound in both chambers using a validated LC-MS/MS method.

  • Calculation:

    • The unbound fraction (fu) is calculated as the ratio of the this compound concentration in the buffer chamber to the concentration in the matrix chamber at equilibrium.

Troubleshooting Guides

Issue 1: Low or undetectable unbound this compound concentrations in CSF or brain tissue.

  • Possible Cause 1: High Protein Binding. this compound is extensively bound to proteins, leaving very low concentrations of the free drug.

    • Troubleshooting:

      • Ensure your LC-MS/MS method has a sufficiently low limit of quantification (LLOQ), ideally in the low nanomolar range.

      • Optimize the sample preparation to minimize loss of the analyte.

      • Consider using a larger sample volume if feasible.

  • Possible Cause 2: Efflux Transporter Activity. P-gp and BCRP actively pump this compound out of the brain.

    • Troubleshooting:

      • For in vitro models, consider using cell lines with knocked-down or inhibited P-gp and BCRP to assess the maximum potential for BBB penetration.

      • For in vivo studies, co-administration with known P-gp/BCRP inhibitors can help elucidate the contribution of these transporters, though this has clinical implications.

Issue 2: High variability in measured this compound concentrations between subjects or experiments.

  • Possible Cause 1: Inconsistent Sample Collection and Handling.

    • Troubleshooting:

      • Standardize the timing of sample collection relative to the last dose of this compound.

      • Ensure consistent and rapid processing of samples to prevent degradation.

      • Store samples at the appropriate temperature (-80°C) until analysis.

  • Possible Cause 2: Variable BBB Disruption in Brain Metastases Models.

    • Troubleshooting:

      • Characterize the extent of BBB disruption in your model (e.g., using imaging techniques like dynamic contrast-enhanced MRI).

      • Correlate drug concentrations with the degree of BBB permeability in individual subjects or animals.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K This compound This compound This compound->ALK Inhibition RAF RAF RAS->RAF STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental_Workflow cluster_invivo In Vivo / Clinical Study cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing This compound Administration (e.g., 450mg with food) Sampling Sample Collection (Plasma, CSF, Tumor Tissue) Dosing->Sampling EquilibriumDialysis Equilibrium Dialysis (Determine Unbound Fraction) Sampling->EquilibriumDialysis Plasma & Tissue LCMS LC-MS/MS Analysis (Quantify Total & Unbound Drug) Sampling->LCMS Plasma, CSF, Dialysate EquilibriumDialysis->LCMS PK_Analysis Pharmacokinetic Analysis (CSF/Plasma Ratio, Kp,uu) LCMS->PK_Analysis Efficacy Correlate with Efficacy (Intracranial Response) PK_Analysis->Efficacy

Caption: Experimental workflow for assessing this compound's BBB penetration.

References

Technical Support Center: Troubleshooting Ceritinib Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of Ceritinib in experimental settings. Consistent and reproducible results are paramount in research, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to help mitigate challenges arising from lot-to-lot differences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2] In many non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein that drives tumor growth.[1][3] this compound competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[1] This blockade prevents the activation of downstream signaling pathways critical for cell proliferation and survival, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[1][3][4]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of a small molecule inhibitor like this compound can stem from several factors, including:

  • Physicochemical Properties: Differences in crystalline form (polymorphism), particle size, and solubility can affect the drug's dissolution rate and bioavailability in cell culture or animal studies.[5] this compound's solubility is known to be pH-dependent, with lower solubility at higher pH.[6]

  • Purity and Impurities: The presence and concentration of impurities or related substances from the manufacturing process can differ between batches.[7][8] These impurities may have off-target effects or interfere with this compound's activity.

  • Degradation: Improper storage and handling can lead to the degradation of the compound, reducing its effective concentration and potency.[9][10]

  • Weighing and Dissolution: Inaccurate weighing or incomplete dissolution of the powder can lead to significant variations in the final concentration of the stock solution.

Q3: How can I ensure the quality and consistency of the this compound I am using?

To ensure the quality of your this compound, always:

  • Request a Certificate of Analysis (CoA): Obtain a batch-specific CoA from the supplier.[11] This document provides crucial information on the identity, purity (typically by HPLC), and other quality control parameters.[11]

  • Proper Storage: Store the compound according to the manufacturer's recommendations, typically at -20°C for powder and in a solvent at -80°C for short-term storage.[10][11] Avoid repeated freeze-thaw cycles.

  • Correct Handling: Use appropriate personal protective equipment (PPE) when handling the compound.[12][13] Ensure accurate weighing using a calibrated balance.

  • Visual Inspection: Before use, visually inspect the powdered compound for any changes in color or appearance.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.

Potential Causes:

  • Degradation of this compound stock solution.

  • Inaccurate concentration of the working solution.

  • Variability in cell culture conditions.

  • Batch-to-batch differences in this compound purity or solubility.

Troubleshooting Steps:

  • Prepare Fresh Stock Solution: Discard the old stock solution and prepare a fresh one from the powdered compound. Ensure complete dissolution.

  • Verify Concentration: If possible, use a spectrophotometer or other analytical method to confirm the concentration of your stock solution.

  • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and media composition for all experiments.

  • Test a New Batch: If the issue persists, obtain a new batch of this compound, preferably from a different lot number, and repeat the experiment.

  • Review the Certificate of Analysis (CoA): Compare the purity and other specifications on the CoAs of the different batches.[11]

Issue 2: Unexpected or off-target effects observed in experiments.

Potential Causes:

  • Presence of active impurities in a specific batch of this compound.

  • High concentration of the solvent (e.g., DMSO) in the final assay.

  • Contamination of the this compound stock or cell culture.

Troubleshooting Steps:

  • Check for Impurities: Review the CoA for any listed impurities. If you suspect an unlisted impurity, analytical techniques like HPLC or LC-MS/MS may be required for identification.

  • Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for this compound treatment to rule out solvent-induced effects.

  • Use a Different Batch: Test a different batch of this compound to see if the unexpected effects are reproducible.

  • Confirm Target Engagement: Perform a Western blot to verify the inhibition of ALK phosphorylation and downstream signaling proteins (p-AKT, p-ERK) to confirm that the observed effects are on-target.[4]

Data Presentation

Table 1: Key Physicochemical and Analytical Data for this compound

ParameterValue/MethodReference
Molecular FormulaC₂₈H₃₆ClN₅O₃S[11]
Molecular Weight558.14 g/mol [11]
AppearanceWhite to off-white solid[11]
Purity (HPLC)Typically >99%[11]
SolubilitypH-dependent; lower solubility at higher pH[6]
Analytical MethodsRP-HPLC, LC-MS/MS[9][14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously and/or use a sonicator until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C to minimize freeze-thaw cycles.[11]

Protocol 2: Western Blot for Assessing this compound Activity
  • Cell Treatment: Plate ALK-positive NSCLC cells (e.g., H2228, H3122) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of this compound.

Visualizations

Ceritinib_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS STAT3 STAT3 EML4_ALK->STAT3 This compound This compound This compound->EML4_ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocols Review Experimental Protocols (Cell Seeding, Reagent Prep) Start->Check_Protocols New_Stock Prepare Fresh this compound Stock Solution Check_Protocols->New_Stock CoA_Review Review Certificate of Analysis (Purity, Impurities) New_Stock->CoA_Review WB_Validation Validate Target Inhibition (Western Blot for p-ALK) CoA_Review->WB_Validation New_Batch Test a New Batch of this compound WB_Validation->New_Batch If still inconsistent Resolved Issue Resolved WB_Validation->Resolved If consistent Contact_Support Contact Supplier's Technical Support New_Batch->Contact_Support If issue persists New_Batch->Resolved If issue resolves

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Validation & Comparative

Ceritinib vs. Crizotinib: A Comparative Guide for ALK-Positive NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceritinib and Crizotinib, two prominent anaplastic lymphoma kinase (ALK) inhibitors used in the context of ALK-positive non-small cell lung cancer (NSCLC). The information presented is based on preclinical experimental data to assist researchers in making informed decisions for their study designs.

Executive Summary

This compound, a second-generation ALK inhibitor, demonstrates significantly greater potency than the first-generation inhibitor, Crizotinib, in both crizotinib-naïve and crizotinib-resistant ALK-positive NSCLC models.[1][2] Preclinical data consistently show that this compound is effective against various ALK mutations that confer resistance to Crizotinib.[1][3] While both drugs target the ALK signaling pathway, this compound's superior efficacy, particularly in overcoming resistance, marks a significant advancement in the targeted therapy of ALK-positive NSCLC.

Data Presentation

Biochemical Potency
InhibitorTargetIC50 (nmol/L)Fold Potency (vs. Crizotinib)
This compound ALK0.2~20x more potent
Crizotinib ALK3.9-

Table 1: In vitro enzymatic activity of this compound and Crizotinib against ALK.[2]

Cellular Activity in Crizotinib-Naïve ALK-Positive NSCLC Cell Lines
Cell LineInhibitorGI50 (nmol/L)
H3122 This compound23 ± 3
Crizotinib151 ± 14
H2228 This compound53 ± 5
Crizotinib313 ± 29

Table 2: Growth inhibition (GI50) of this compound and Crizotinib in crizotinib-naïve ALK-positive NSCLC cell lines.[2]

Cellular Activity in Crizotinib-Resistant ALK-Mutant Models
ALK MutationInhibitorGI50 (nmol/L)
L1196M This compound46 ± 4
Crizotinib279 ± 21
G1269A This compound67 ± 6
Crizotinib412 ± 35
I1171T This compoundPotent Inhibition
S1206Y This compoundPotent Inhibition
G1202R This compoundNo significant inhibition
F1174C This compoundNo significant inhibition

Table 3: Growth inhibition (GI50) of this compound and Crizotinib against various crizotinib-resistant ALK mutations.[1][3]

Experimental Protocols

ALK Kinase Inhibition Assay (Biochemical)

To determine the half-maximal inhibitory concentration (IC50) of the compounds, a biochemical kinase assay is performed. Recombinant human ALK kinase domain protein is incubated with the test compounds (this compound or Crizotinib) at varying concentrations. The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide. After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (Cellular)

ALK-positive NSCLC cell lines (e.g., H3122, H2228) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of this compound or Crizotinib for 72 hours. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read using a plate reader, and the GI50 (the concentration that inhibits cell growth by 50%) is determined from the dose-response curves.[2]

Western Blot Analysis for Signaling Pathway Inhibition

To evaluate the effect of the inhibitors on downstream signaling, ALK-positive NSCLC cells are treated with varying concentrations of this compound or Crizotinib for a specified time. Following treatment, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for phosphorylated ALK (p-ALK) and key downstream signaling proteins such as p-AKT and p-ERK. After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. This allows for the assessment of the inhibition of ALK phosphorylation and its downstream signaling pathways at different drug concentrations.[2]

In Vivo Xenograft Models

To assess in vivo efficacy, immunodeficient mice are subcutaneously implanted with ALK-positive NSCLC cells (e.g., H2228) or patient-derived xenograft (PDX) models. Once the tumors reach a palpable size, the mice are randomized into treatment groups. Treatment with this compound, Crizotinib, or a vehicle control is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to confirm target inhibition.[2]

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibits This compound This compound This compound->ALK Strongly Inhibits

Caption: ALK Signaling Pathways and Inhibition by Crizotinib and this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Lines ALK+ NSCLC Cell Lines (Crizotinib-Naïve & Resistant) Biochemical_Assay->Cell_Lines Viability_Assay Cell Viability Assay (GI50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (Signaling Inhibition) Cell_Lines->Western_Blot Xenograft_Model Xenograft Model Generation (Cell Line or PDX) Viability_Assay->Xenograft_Model Western_Blot->Xenograft_Model Treatment Drug Administration (this compound vs. Crizotinib) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis

Caption: Preclinical Evaluation Workflow for ALK Inhibitors.

Resistance_Mechanisms cluster_resistance Acquired Resistance Mechanisms Crizotinib_Treatment Crizotinib Treatment in ALK+ NSCLC ALK_Mutations Secondary ALK Mutations (e.g., L1196M, G1269A) Crizotinib_Treatment->ALK_Mutations ALK_Amplification ALK Gene Amplification Crizotinib_Treatment->ALK_Amplification Bypass_Tracks Bypass Signaling Activation (e.g., EGFR, KIT) Crizotinib_Treatment->Bypass_Tracks Ceritinib_Efficacy This compound Overcomes Resistance ALK_Mutations->Ceritinib_Efficacy Sensitive Continued_Resistance Resistance to this compound (e.g., G1202R, F1174C) ALK_Mutations->Continued_Resistance Resistant (Specific Mutations) ALK_Amplification->Ceritinib_Efficacy Sensitive Bypass_Tracks->Ceritinib_Efficacy Partially Sensitive

References

A Head-to-Head In Vitro Comparison of Ceritinib and Alectinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of two second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, Ceritinib and Alectinib, in the context of ALK-positive non-small cell lung cancer (NSCLC). This analysis is based on publicly available experimental data to assist researchers in understanding the nuanced differences between these two targeted therapies.

Mechanism of Action and Signaling Pathways

Both this compound and Alectinib are potent and selective inhibitors of the ALK tyrosine kinase. The EML4-ALK fusion oncogene is a key driver in a subset of NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and evasion of apoptosis. Key pathways modulated by ALK include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1] By inhibiting ALK phosphorylation, both drugs aim to abrogate these oncogenic signals.

ALK_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis_Inhibition This compound This compound This compound->EML4_ALK Alectinib Alectinib Alectinib->EML4_ALK

Figure 1: Simplified ALK Signaling Pathway and Inhibition by this compound and Alectinib.

Comparative Efficacy: Cell Viability (IC50/GI50)

The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a critical measure of a drug's potency. While a direct head-to-head comparison in the same study is ideal, the following tables summarize available data from different in vitro studies on ALK-positive NSCLC cell lines.

Note: The data presented below is compiled from separate studies and should be interpreted with caution due to potential variations in experimental conditions.

Drug Cell Line IC50/GI50 (nM) Source Study
This compoundH312225.6Friboulet et al., 2014
This compoundH222861.9Friboulet et al., 2014
AlectinibH312233Sakamoto et al., 2015
Table 1: Comparative IC50/GI50 Values of this compound and Alectinib in ALK-Positive NSCLC Cell Lines.

In an in vitro enzymatic assay, this compound was found to be approximately 20-fold more potent against ALK than the first-generation inhibitor, crizotinib.[2] In cell-based assays, this compound also demonstrated greater potency than crizotinib in the H3122 and H2228 ALK-positive lung cancer cell lines.[2]

Impact on Downstream Signaling

Both this compound and alectinib effectively suppress the phosphorylation of ALK and its critical downstream signaling proteins, including STAT3 and ERK.

Induction of Apoptosis

The ultimate goal of targeted therapies like this compound and alectinib is to induce programmed cell death, or apoptosis, in cancer cells. While both drugs are known to induce apoptosis, direct quantitative comparative data from in vitro studies in ALK-positive NSCLC cell lines is limited.

A study on a novel small-molecule degrader of EML4-ALK, which uses this compound as a component, showed that the degrader led to an increase in apoptosis in NSCLC cells.[4] This suggests that the this compound component is active in inducing apoptosis. However, a head-to-head comparison with alectinib on apoptosis induction was not performed in this study.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized protocols for the key experiments cited.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Start Seed ALK+ NSCLC cells in 96-well plates Treat Treat cells with varying concentrations of This compound or Alectinib Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 2: General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate ALK-positive NSCLC cells (e.g., H3122, H2228) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Alectinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Western Blotting for Signaling Pathway Analysis

Methodology:

  • Cell Lysis: Treat ALK-positive NSCLC cells with this compound or Alectinib for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., p-ALK, ALK, p-STAT3, STAT3, p-ERK, ERK, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Assay_Workflow Start Treat ALK+ NSCLC cells with this compound or Alectinib Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend cells in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 3: General workflow for an Annexin V/PI apoptosis assay.

Methodology:

  • Drug Treatment: Treat ALK-positive NSCLC cells with this compound or Alectinib for a predetermined time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in a binding buffer. Stain the cells with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to compare the apoptotic effects of the drugs.

Conclusion

Based on the available in vitro data, both this compound and Alectinib are highly effective inhibitors of the ALK signaling pathway in NSCLC cell lines. The limited direct comparative data suggests that this compound may have a higher potency in terms of growth inhibition in certain cell lines. Both drugs effectively block downstream signaling through pathways involving STAT3 and ERK and are known to induce apoptosis.

References

A Head-to-Head Comparison of Second-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The development of tyrosine kinase inhibitors (TKIs) targeting anaplastic lymphoma kinase (ALK) has transformed the treatment landscape for patients with ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] While the first-generation inhibitor, crizotinib, demonstrated significant efficacy over chemotherapy, the invariable development of resistance and its limited central nervous system (CNS) penetration prompted the development of more potent, second-generation agents.[3][4] This guide provides a detailed, data-driven comparison of the three leading second-generation ALK inhibitors: alectinib, brigatinib, and ceritinib, to support informed decision-making in research and clinical contexts.

These inhibitors function by competitively binding to the ATP-binding pocket of the ALK protein, which blocks its autophosphorylation and subsequent activation of downstream oncogenic signaling pathways.[2][5] This targeted inhibition halts the uncontrolled cell growth and proliferation driven by the aberrant ALK fusion protein.[2]

ALK Signaling Pathway and Inhibition

The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive, ligand-independent dimerization and activation of the ALK kinase domain.[4][6] This triggers a cascade of downstream signaling, primarily through the JAK-STAT, PI3K/AKT, and RAS-MAPK pathways, promoting cell proliferation, survival, and differentiation.[4] Second-generation ALK inhibitors are designed to block this initial activation step.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates Inhibitors Second-Generation ALK Inhibitors (Alectinib, Brigatinib, this compound) Inhibitors->ALK Inhibit Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Constitutive ALK signaling and mechanism of TKI inhibition.

Clinical Efficacy and Pivotal Trials

Direct head-to-head phase III trials comparing the second-generation inhibitors are lacking.[7][8] Therefore, their relative efficacy is primarily inferred from pivotal studies where they were compared against a common standard of care—either crizotinib or chemotherapy. The ALEX (alectinib), ALTA-1L (brigatinib), and ASCEND-4 (this compound) trials are the landmark studies for each drug in the first-line setting.[9][10][11]

Table 1: Overview of Key Pivotal Phase III Trials for Second-Generation ALK Inhibitors

Trial Drug Comparator Patient Population Primary Endpoint
ALEX [9][12]AlectinibCrizotinibTreatment-naïve, advanced ALK+ NSCLCProgression-Free Survival (PFS)
ALTA-1L [13][14]BrigatinibCrizotinibTreatment-naïve, advanced ALK+ NSCLCProgression-Free Survival (PFS)
ASCEND-4 [11][15]This compoundPlatinum-Pemetrexed ChemotherapyTreatment-naïve, advanced ALK+ NSCLCProgression-Free Survival (PFS)

The clinical data from these trials demonstrate a clear superiority of second-generation inhibitors over previous standards of care, particularly regarding progression-free survival and intracranial activity.

Table 2: Comparative Efficacy Data from First-Line Pivotal Trials

Metric Alectinib (ALEX Trial) [3][16]Brigatinib (ALTA-1L Trial) [3][10][14]This compound (ASCEND-4 Trial) [11][17]
Median PFS 25.7 months (vs. 10.4 for Crizotinib)24.0 months (vs. 11.1 for Crizotinib)16.6 months (vs. 8.1 for Chemo)
Hazard Ratio (PFS) 0.47 (vs. Crizotinib)0.48 (vs. Crizotinib)0.55 (vs. Chemo)
ORR 82.9%74%72.5%
Intracranial ORR 81% (in patients with baseline CNS mets)78% (in patients with baseline CNS mets)72.7% (in patients with baseline CNS mets)
Median DoR Not Reached (at primary analysis)31.5 months23.9 months

PFS: Progression-Free Survival; ORR: Objective Response Rate; DoR: Duration of Response. Data is based on independent review committee assessment where available.

Indirect and real-world data analyses suggest comparable efficacy between alectinib and brigatinib.[18] Studies comparing alectinib and this compound using real-world evidence have suggested an overall survival advantage for alectinib.[19][20]

Preclinical Potency and Resistance Profile

The in vitro potency against the ALK kinase and its resistance mutants is a key differentiator among inhibitors. Brigatinib and this compound are notably more potent than crizotinib in preclinical models.[11][21] A significant challenge for second-generation inhibitors is the emergence of secondary resistance mutations, with the ALK G1202R mutation being one of the most common and recalcitrant.[1]

Table 3: In Vitro Potency (IC50) and Resistance Coverage

Inhibitor ALK IC50 (nmol/L) Activity Against G1202R Mutant Key References
Alectinib ~1.9Limited[21]
Brigatinib ~0.6Yes[22][23]
This compound ~0.2Limited[11]

IC50 values can vary based on the specific assay and cell line used.

Brigatinib demonstrates potent in vitro activity against a broad range of ALK resistance mutations observed after treatment with other TKIs, including the G1202R mutation.[22][24] This broad coverage may offer an advantage in later lines of therapy or after progression on other inhibitors.

Safety and Tolerability Profile

While all three drugs are generally considered tolerable, they possess distinct safety profiles and characteristic adverse events (AEs) that require monitoring and management.

Table 4: Common and Key Adverse Events (Any Grade) from Pivotal Trials

Adverse Event Alectinib (ALEX) [9]Brigatinib (ALTA-1L) [14]This compound (ASCEND-4) [11][25]
Diarrhea 38%52%85%
Nausea 23%33%69%
Vomiting 18%24%66%
Increased CPK 16% (Grade 3-4)27%-
Increased ALT/AST 20% / 23%38% / 34%60% / 53%
Early-Onset Pulmonary Events -6% (Any Grade Pneumonitis)-
Fatigue/Asthenia 26%-43%

Note: Frequencies represent "any grade" unless specified. Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.

This compound is most associated with gastrointestinal toxicities, which often require dose modification.[25] Brigatinib is associated with a risk of early-onset pulmonary events (within the first 7 days), which has led to a recommended 7-day lead-in dose of 90 mg before escalating to the 180 mg standard dose.[13][14] Alectinib is often associated with myalgia, edema, and photosensitivity, and requires monitoring of creatine phosphokinase (CPK) levels.

Experimental Protocols and Workflows

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an ALK inhibitor required to inhibit 50% of ALK enzymatic activity.

Methodology:

  • Reagents and Materials: Recombinant human ALK kinase domain, ATP, polypeptide substrate (e.g., poly-Glu, Tyr 4:1), kinase assay buffer, test inhibitor (serially diluted), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The inhibitor is serially diluted in DMSO and then added to wells of a 384-well plate. b. Recombinant ALK enzyme is added to the wells and incubated with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature. c. The kinase reaction is initiated by adding a mixture of the polypeptide substrate and ATP. d. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

  • Data Analysis: Luminescence is measured on a plate reader. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Clinical Trial Protocol Synopsis (ALEX Trial Example)

Objective: To evaluate the efficacy and safety of alectinib compared with crizotinib in treatment-naïve patients with ALK-positive advanced NSCLC.[9][26]

Methodology:

  • Study Design: A randomized, multicenter, open-label, phase III trial.[26]

  • Patient Population: 303 patients with previously untreated, stage IIIB/IV ALK-positive NSCLC.[9] Key inclusion criteria included ECOG performance status of 0-2 and at least one measurable lesion.

  • Randomization and Treatment: Patients were randomized 1:1 to receive either alectinib (600 mg twice daily) or crizotinib (250 mg twice daily).[26] Treatment continued until disease progression, unacceptable toxicity, withdrawal, or death.

  • Endpoints:

    • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.

    • Secondary Endpoints: Investigator-assessed PFS, time to CNS progression, objective response rate (ORR), duration of response (DoR), overall survival (OS), and safety.[9]

  • Assessments: Tumor assessments were performed every 8 weeks. Brain imaging was performed at baseline and every 8 weeks for patients without baseline CNS metastases and every 8 weeks for those with baseline CNS disease. Adverse events were graded according to NCI CTCAE v4.0.

Experimental_Workflow A Target Identification (e.g., ALK Fusion in NSCLC) B In Vitro Kinase Assay (Determine IC50) A->B Compound Screening C Cell-Based Assays (Viability, Apoptosis, Signaling) B->C Lead Candidate Selection D In Vivo Models (Patient-Derived Xenografts) C->D Efficacy Validation E Pharmacokinetics & Toxicology Studies D->E Preclinical Development F Phase I Clinical Trial (Safety & Dosing) E->F G Phase II Clinical Trial (Efficacy in Target Population) F->G H Phase III Clinical Trial (Comparison to Standard of Care) G->H I Regulatory Approval H->I

Caption: A generalized workflow for targeted cancer drug development.

Conclusion

The second-generation ALK inhibitors—alectinib, brigatinib, and this compound—represent a significant advancement over first-generation therapy for ALK-positive NSCLC. All three have demonstrated superior efficacy compared to older standards of care and exhibit crucial intracranial activity.

  • Alectinib is well-established as a first-line standard of care, supported by robust data from the ALEX trial showing excellent efficacy and a generally manageable safety profile.[9][16]

  • Brigatinib has shown comparable efficacy to alectinib in indirect comparisons and has the distinct advantage of potent activity against a wide range of resistance mutations, including G1202R, making it a strong option in both first-line and subsequent settings.[3][18][22]

  • This compound was the first of the second-generation agents to show efficacy and remains a viable option, though its use can be limited by a higher incidence of gastrointestinal side effects compared to the other two.[11][25]

The choice between these agents in a first-line setting depends on a careful evaluation of their respective efficacy and safety profiles, potential for future resistance mechanisms, and individual patient factors, including the presence of CNS metastases and comorbidities. The ongoing development of third-generation inhibitors and combination strategies continues to evolve the treatment paradigm for this patient population.[1]

References

Ceritinib Demonstrates Superior Efficacy in Overcoming Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data highlights ceritinib as a potent therapeutic option for patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) who have developed resistance to crizotinib. Experimental evidence from both in vitro and in vivo models demonstrates that this compound can effectively inhibit the growth of crizotinib-resistant cancer cells, offering a significant clinical advantage in this patient population.

Researchers and drug development professionals now have access to a consolidated guide comparing the efficacy of this compound and crizotinib in ALK-positive NSCLC, with a focus on crizotinib-resistant scenarios. This guide summarizes key experimental findings, providing clear, data-driven insights into the mechanisms of action and comparative potency of these two anaplastic lymphoma kinase inhibitors.

Non-small cell lung cancers harboring ALK gene rearrangements are known to be highly responsive to the first-generation ALK inhibitor, crizotinib. However, the majority of patients eventually develop resistance, limiting its long-term efficacy.[1][2] The development of next-generation ALK inhibitors, such as this compound, has been a critical advancement in addressing this clinical challenge.[2][3][4]

Superior Potency of this compound in Preclinical Models

In vitro studies have consistently shown that this compound is significantly more potent than crizotinib in inhibiting the ALK tyrosine kinase. Enzymatic assays revealed that this compound is approximately 20-fold more potent against ALK than crizotinib.[1] This increased potency translates to superior performance in cellular models. In ALK-rearranged lung cancer cell lines, such as H3122 and H2228, this compound demonstrated lower half-maximal inhibitory concentrations (IC50) for cell growth compared to crizotinib.[1]

Table 1: In Vitro Activity of this compound and Crizotinib in ALK-Rearranged NSCLC Cell Lines

Cell LineOncogenic DriverThis compound GI50 (nmol/L)Crizotinib GI50 (nmol/L)
H3122EML4-ALK20 ± 2159 ± 18
H2228EML4-ALK33 ± 5196 ± 25

Data adapted from Friboulet L, et al. Cancer Discov. 2014.[1]

Overcoming Crizotinib Resistance Mutations

A primary mechanism of acquired resistance to crizotinib involves the development of secondary mutations in the ALK kinase domain.[5][6][7] Preclinical studies have demonstrated that this compound can effectively overcome several of these resistance mutations. This compound has shown potent activity against cell lines harboring common crizotinib-resistant mutations, including L1196M (the "gatekeeper" mutation), G1269A, I1171T, and S1206Y.[1][8][9]

However, it is important to note that this compound is not effective against all known crizotinib-resistant mutations. Specifically, the G1202R and F1174C mutations have been shown to confer resistance to this compound.[1][8][9]

Table 2: Efficacy of this compound Against Crizotinib-Resistant ALK Mutations

ALK MutationThis compound ActivityCrizotinib Activity
L1196MSensitiveResistant
G1269ASensitiveResistant
I1171TSensitiveResistant
S1206YSensitiveResistant
G1202RResistantResistant
F1174CResistantResistant

Information compiled from preclinical studies.[1][8][9]

In Vivo Efficacy in Crizotinib-Resistant Xenograft Models

The superior efficacy of this compound has also been demonstrated in in vivo animal models. In xenograft models using the crizotinib-naive H2228 cell line, this compound showed greater tumor growth inhibition compared to crizotinib.[1] More significantly, in patient-derived xenograft models established from crizotinib-resistant tumors, this compound treatment resulted in marked tumor regression.[1] For instance, in a model derived from a patient with the L1196M resistance mutation, low-dose this compound was more effective at controlling tumor growth than high-dose crizotinib.[1][8]

Signaling Pathway Inhibition

This compound's potent inhibition of ALK leads to the suppression of downstream signaling pathways that are crucial for cancer cell survival and proliferation. At lower doses than crizotinib, this compound effectively suppresses the phosphorylation of ALK and downstream signaling proteins, including those in the PI3K-AKT, MEK-ERK, and mTOR pathways.[1]

ALK_Signaling_Pathway ALK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K P MEK MEK ALK->MEK P STAT3 STAT3 ALK->STAT3 P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK This compound This compound (More Potent) This compound->ALK

Caption: Inhibition of the ALK signaling cascade by crizotinib and the more potent this compound.

Experimental Protocols

Cell Viability Assay: ALK-positive NSCLC cell lines (H3122, H2228) were seeded in 96-well plates and treated with increasing concentrations of crizotinib or this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.[1]

Western Blot Analysis: Cells were treated with crizotinib or this compound for a specified duration. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total ALK, AKT, and ERK. Horseradish peroxidase-conjugated secondary antibodies were used for detection.

In Vivo Tumor Xenograft Studies: Female nude mice were subcutaneously injected with ALK-positive NSCLC cells. When tumors reached a palpable size, mice were randomized to receive vehicle control, crizotinib, or this compound orally, once daily. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised and weighed.

Experimental_Workflow In Vivo Xenograft Experiment Workflow start Inject ALK+ NSCLC Cells into Nude Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle treatment_crizotinib Crizotinib randomization->treatment_crizotinib treatment_this compound This compound randomization->treatment_this compound measurement Measure Tumor Volume Regularly treatment_vehicle->measurement treatment_crizotinib->measurement treatment_this compound->measurement endpoint Endpoint: Excise and Weigh Tumors measurement->endpoint

Caption: Workflow for assessing in vivo efficacy of ALK inhibitors in mouse xenograft models.

Conclusion

The available preclinical data strongly support the superior efficacy of this compound over crizotinib, particularly in the context of acquired resistance. This compound's greater potency and its ability to overcome common crizotinib resistance mutations provide a solid rationale for its use in patients with ALK-positive NSCLC who have progressed on crizotinib. These findings are consistent with clinical data showing marked efficacy of this compound in this patient population.[1][3] The continued investigation into mechanisms of resistance to second-generation ALK inhibitors remains a crucial area of research for the development of even more effective therapeutic strategies.

References

Ceritinib Demonstrates Potent In Vivo Anti-Tumor Activity, Outperforming Crizotinib in Resistant Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, exhibits significant anti-tumor efficacy in in vivo models of ALK-positive non-small cell lung cancer (NSCLC), notably overcoming resistance to the first-generation inhibitor, Crizotinib. Preclinical studies utilizing xenograft and patient-derived xenograft (PDX) models have consistently shown this compound's ability to inhibit tumor growth and suppress key signaling pathways. These findings provide a strong rationale for its clinical use in both Crizotinib-naive and Crizotinib-resistant patient populations.

Comparative Efficacy of this compound in ALK-Positive NSCLC

In vivo studies have been crucial in validating the therapeutic potential of this compound. A direct comparison with Crizotinib in treatment-naive H2228 xenograft models revealed that this compound induced marked tumor regression at lower doses than high-dose Crizotinib.[1][2] Specifically, this compound at 25 mg/kg was more effective in controlling tumor growth than Crizotinib at 100 mg/kg.[1][2] This heightened potency is attributed to this compound being approximately 20-fold more potent against ALK in enzymatic assays.[1]

Furthermore, this compound has demonstrated significant activity against tumors that have developed resistance to Crizotinib, a common clinical challenge. In preclinical models, this compound effectively inhibited ALK harboring various Crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[1][2] However, it was found to be less effective against G1202R and F1174C mutations.[1][2] The superior efficacy of this compound in overcoming resistance is a key differentiator, offering a valuable therapeutic option for patients who have progressed on Crizotinib.

Clinical data corroborates these preclinical findings. A phase I study reported a 58% overall response rate (ORR) in patients with NSCLC treated with this compound, with a median progression-free survival (PFS) of 7.0 months.[3][4] Notably, the response rate in patients previously treated with Crizotinib was similar at 56%, with a median PFS of 6.9 months, underscoring its efficacy in a resistant setting.[3] Retrospective studies have also suggested a longer median PFS for front-line this compound treatment compared to Crizotinib (32.3 months vs. 12.9 months).[5]

This compound has also been evaluated in combination with other agents. In a NSCLC xenograft model, the combination of this compound with a PD-L1 inhibitor resulted in significantly smaller tumor volumes compared to either agent alone, with relative tumor growth inhibitions of 91.9% for the combination, 84.9% for this compound alone, and 20.0% for the PD-L1 inhibitor alone.[6][7]

Quantitative In Vivo Efficacy Data

The following tables summarize the key quantitative data from preclinical and clinical studies, comparing the anti-tumor activity of this compound with other agents.

Table 1: Preclinical In Vivo Efficacy of this compound in ALK-Positive NSCLC Xenograft Models

ModelTreatment GroupDosageTumor Growth InhibitionReference
H2228 XenograftThis compound25 mg/kgMore effective than high-dose Crizotinib[1][2]
H2228 XenograftThis compound50 mg/kgMarked tumor regression[2]
H2228 XenograftCrizotinib100 mg/kgMarked tumor regression[2]
Ba/F3 (EML4-ALK-WT) XenograftThis compoundNot Specified84.9%[6][7]
Ba/F3 (EML4-ALK-WT) XenograftPD-L1 InhibitorNot Specified20.0%[6][7]
Ba/F3 (EML4-ALK-WT) XenograftThis compound + PD-L1 InhibitorNot Specified91.9%[6][7]

Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC Patients

Study PopulationTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Crizotinib-Naive and Previously TreatedThis compound (≥400 mg/day)58%7.0 months[3][4]
Previously Treated with CrizotinibThis compound56%6.9 months[3]
Previously Treated with AlectinibThis compound44%4.4 months[8][9]
Front-line Treatment (Asian Patients)This compound100%32.3 months[5]
Front-line Treatment (Asian Patients)Crizotinib74.2%12.9 months[5]

Experimental Protocols

Xenograft Model for In Vivo Efficacy Assessment

A standard experimental protocol for evaluating the in vivo anti-tumor activity of this compound using a xenograft model is as follows:

  • Cell Line Culture: Human NSCLC cell lines harboring the ALK rearrangement, such as H2228, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice, such as nude or SCID mice, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, Crizotinib).

  • Drug Administration: this compound and other comparative agents are administered orally once daily for a specified period (e.g., 14 days).[2] Dosages are determined based on previous studies (e.g., this compound at 25 or 50 mg/kg, Crizotinib at 100 mg/kg).[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of treatment-related toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed for pharmacodynamic markers.

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly used to better recapitulate the heterogeneity of human tumors.[10][11] The general protocol is similar to the cell line-derived xenograft model, with the primary difference being the source of the tumor tissue. These models are valuable for assessing drug sensitivity and resistance in a more clinically relevant setting.[12][13]

Signaling Pathways and Visualizations

This compound exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival. These include the PI3K-AKT, MEK-ERK, and mTOR pathways.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K MEK MEK ALK->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. ALK+ NSCLC Cell Culture (e.g., H2228) B 2. Subcutaneous Injection into Immunocompromised Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Administration (e.g., this compound, Crizotinib, Vehicle) D->E F 6. Tumor Volume & Body Weight Measurement (Twice Weekly) E->F G 7. Endpoint: Tumor Excision & Weight Measurement F->G H 8. Comparative Analysis of Tumor Growth Inhibition G->H

Caption: In vivo xenograft experimental workflow for evaluating this compound.

References

A Head-to-Head Analysis of Ceritinib and Lorlatinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, resistance profiles, and experimental validation of two key ALK inhibitors.

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the evolution of tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This guide provides a detailed comparative analysis of Ceritinib, a second-generation ALK inhibitor, and Lorlatinib, a third-generation ALK inhibitor, focusing on their performance, supporting experimental data, and methodologies for their evaluation.

Executive Summary

This compound marked a significant advancement over the first-generation inhibitor crizotinib, offering improved potency and efficacy. However, the emergence of resistance mutations necessitated the development of next-generation inhibitors. Lorlatinib was specifically designed to overcome the limitations of its predecessors, demonstrating a broader spectrum of activity against known ALK resistance mutations and superior central nervous system (CNS) penetration. This guide delves into the preclinical and clinical data that underpin the therapeutic profiles of these two agents.

Mechanism of Action and Signaling Pathway

Both this compound and Lorlatinib are competitive ATP inhibitors of the ALK tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the ALK kinase domain, they inhibit its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3]

Lorlatinib, however, exhibits a higher potency against a wider range of ALK mutations compared to this compound.[4][5] Its macrocyclic structure allows it to bind effectively to the ALK kinase domain even in the presence of mutations that confer resistance to second-generation TKIs.[5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits

Figure 1: Simplified ALK Signaling Pathway and Inhibition by this compound and Lorlatinib.

Comparative Efficacy: Preclinical and Clinical Data

Preclinical In Vitro Potency

Preclinical studies consistently demonstrate Lorlatinib's superior potency against a broader range of ALK mutations compared to this compound. This is particularly evident against the G1202R mutation, a common resistance mechanism to second-generation ALK inhibitors.

ALK StatusThis compound IC50 (nM)Lorlatinib IC50 (nM)Reference
Wild-Type0.15~1[2]
L1196MActiveActive[6]
G1269AActiveActive[6]
C1156YActiveActive[7]
I1171TActiveActive[7]
G1202R>200~90[7]

Table 1: Comparative In Vitro IC50 Values of this compound and Lorlatinib against various ALK mutations.

Clinical Efficacy

Clinical trial data, primarily from network meta-analyses of pivotal trials such as the ASCEND series for this compound and the CROWN study for Lorlatinib, highlight the superior efficacy of Lorlatinib.

Efficacy EndpointThis compoundLorlatinibReference(s)
Progression-Free Survival (PFS) Median PFS: ~16.6 months (vs. chemo)Median PFS: Not Reached (vs. crizotinib)[8][9][10][11]
Hazard Ratio for PFS -HR 0.22 (vs. This compound)[2][8]
Overall Response Rate (ORR) ~73% (vs. chemo)~76% (vs. crizotinib)[11][12]
Intracranial ORR ~57% (pre-treated)~82% (measurable lesions vs. crizotinib)[12][13]
Intracranial Complete Response -~71% (measurable lesions vs. crizotinib)[14]

Table 2: Summary of Clinical Efficacy Data for this compound and Lorlatinib.

Resistance Mechanisms and Strategies to Overcome Them

Resistance to ALK inhibitors can be broadly categorized into on-target ALK-dependent mechanisms (secondary mutations in the ALK kinase domain) and off-target ALK-independent mechanisms (activation of bypass signaling pathways).

On-Target Resistance

This compound is effective against several crizotinib-resistant mutations but is vulnerable to the G1202R solvent front mutation. Lorlatinib was specifically designed to inhibit a wider array of mutations, including G1202R. However, resistance to Lorlatinib can also emerge, often through compound mutations (multiple mutations in the ALK kinase domain).

Resistance_Mechanisms cluster_crizotinib Crizotinib (1st Gen) cluster_this compound This compound (2nd Gen) cluster_lorlatinib Lorlatinib (3rd Gen) cluster_mutations ALK Resistance Mutations Crizotinib Crizotinib L1196M L1196M Crizotinib->L1196M Selects for G1269A G1269A Crizotinib->G1269A Selects for This compound This compound This compound->L1196M Overcomes This compound->G1269A Overcomes G1202R G1202R This compound->G1202R Selects for Lorlatinib Lorlatinib Lorlatinib->L1196M Overcomes Lorlatinib->G1269A Overcomes Lorlatinib->G1202R Overcomes Compound Compound Mutations Lorlatinib->Compound Selects for

Figure 2: Evolution of ALK Resistance Mutations and Inhibitor Efficacy.

Comparative Safety and Tolerability

While both drugs have manageable safety profiles, their adverse event profiles differ. This compound is more commonly associated with gastrointestinal side effects, whereas Lorlatinib is linked to hyperlipidemia and CNS effects.

Adverse Event (Grade ≥3)This compound (750 mg)Lorlatinib (100 mg)Reference(s)
Any Grade ≥3 AE ~71.3%~72.4%
Diarrhea High IncidenceLower Incidence
Nausea High IncidenceLower Incidence
Vomiting High IncidenceLower Incidence
ALT/AST Elevation CommonLess Common
Hypercholesterolemia RareHigh Incidence
Hypertriglyceridemia RareHigh Incidence
Cognitive Effects Less CommonMore Common[15]
Edema Less CommonMore Common[16]

Table 3: Comparison of Common Grade ≥3 Adverse Events.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Lorlatinib against wild-type and mutant ALK kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (this compound or Lorlatinib) in kinase buffer.

    • Prepare a 3X mixture of the ALK kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis:

    • Calculate the FRET ratio and plot the values against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Tracer start->reagent_prep plate_addition Add to 384-well Plate: 1. 5 µL Test Compound 2. 5 µL Kinase/Antibody 3. 5 µL Tracer reagent_prep->plate_addition incubation Incubate at RT for 1 hour plate_addition->incubation read_plate Read FRET Signal incubation->read_plate data_analysis Calculate FRET Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro Kinase Inhibition Assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To assess the cytotoxic effects of this compound and Lorlatinib on ALK-positive NSCLC cell lines.

Methodology:

  • Cell Culture and Plating:

    • Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) in appropriate media.

    • Seed cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or Lorlatinib for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of this compound and Lorlatinib in a more clinically relevant model.

Methodology:

  • Model Establishment:

    • Implant fresh tumor fragments from ALK-positive NSCLC patients subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size.

  • Treatment:

    • Once tumors reach a specified volume, randomize mice into treatment groups (vehicle control, this compound, Lorlatinib).

    • Administer the drugs orally at clinically relevant doses.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) to quantify drug efficacy.

Detection of ALK Resistance Mutations via Next-Generation Sequencing (NGS) of Cell-Free DNA (cfDNA)

Objective: To identify the emergence of ALK resistance mutations in patients undergoing treatment with this compound or Lorlatinib.

Methodology:

  • Sample Collection and Processing:

    • Collect peripheral blood samples from patients at baseline and at the time of disease progression.

    • Isolate plasma through centrifugation.

    • Extract cfDNA from the plasma using a dedicated kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted cfDNA using a capture-based NGS panel that includes the ALK gene.

    • Perform NGS on the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants, including single nucleotide variants (SNVs) and insertions/deletions (indels), within the ALK gene.

    • Identify known and novel ALK resistance mutations.

NGS_Workflow start Patient Blood Sample plasma_iso Plasma Isolation start->plasma_iso cfdna_ext cfDNA Extraction plasma_iso->cfdna_ext lib_prep NGS Library Preparation (ALK Capture Panel) cfdna_ext->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing bioinformatics Bioinformatic Analysis: - Alignment - Variant Calling sequencing->bioinformatics mutation_id Identification of ALK Resistance Mutations bioinformatics->mutation_id

Figure 4: Workflow for Detecting ALK Resistance Mutations from cfDNA.

Conclusion

The comparative analysis of this compound and Lorlatinib underscores the rapid evolution and significant progress in the targeted treatment of ALK-positive NSCLC. Lorlatinib demonstrates superior overall and intracranial efficacy, particularly in patients with resistance to second-generation ALK inhibitors, owing to its broader activity against ALK mutations and enhanced CNS penetration. While both drugs have distinct and manageable safety profiles, the higher incidence of CNS-related adverse events with Lorlatinib requires careful patient monitoring. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel ALK inhibitors, with the ultimate goal of further improving outcomes for patients with this challenging disease.

References

Independent Validation of Published Ceritinib Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceritinib's performance with other alternatives, supported by experimental data from key published studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the efficacy and mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from pivotal clinical trials and preclinical studies, offering a clear comparison of this compound's efficacy against other treatments for ALK-positive non-small cell lung cancer (NSCLC).

Table 1: Clinical Efficacy of this compound in Treatment-Naïve ALK-Positive NSCLC (ASCEND-4 Trial)
EndpointThis compound (n=189)Chemotherapy (n=187)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 16.6 months8.1 months0.55 (0.42-0.73)<0.00001
Overall Response Rate (ORR) 72.5%26.7%--
Median Duration of Response 23.9 months11.1 months--

Data from the ASCEND-4 phase 3 clinical trial, which compared first-line this compound with platinum-based chemotherapy in patients with advanced ALK-rearranged non-squamous NSCLC[1][2][3][4].

Table 2: Preclinical Activity of this compound vs. Crizotinib in ALK-Positive NSCLC Cell Lines
Cell LineThis compound GI₅₀ (nM)Crizotinib GI₅₀ (nM)Fold Difference
H3122 (Crizotinib-Naïve) 26215~8.3x more potent
H2228 (Crizotinib-Naïve) 21162~7.7x more potent
H3122 CR1 (Crizotinib-Resistant, L1196M mutation) 115>1000>8.7x more potent

GI₅₀ values represent the concentration of the drug that causes 50% inhibition of cell growth. Data from in vitro studies on ALK-positive NSCLC cell lines[5][6].

Experimental Protocols

Detailed methodologies for key experiments cited in the published literature are provided below to facilitate independent validation and further research.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate ALK-positive NSCLC cells (e.g., H3122, H2228) in 96-well plates at a density of 3,000 to 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or Crizotinib for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent directly to the wells, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The GI₅₀ values are calculated using a non-linear regression model.[5][6]

Western Blot Analysis of ALK Signaling

This technique is used to detect specific proteins in a sample and assess the effect of drug treatment on signaling pathways.

  • Cell Treatment and Lysis: Culture ALK-positive NSCLC cells and treat with varying concentrations of this compound or Crizotinib for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, total ALK, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][6]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ H2228 ALK-positive NSCLC cells into the flank of immunodeficient mice (e.g., SCID beige).

  • Tumor Growth and Randomization: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or Crizotinib orally once daily for a specified period (e.g., 14 days). The vehicle control group receives the formulation solution without the drug.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Endpoint: Monitor tumor growth and animal well-being. The study endpoint may be a specific tumor volume or the end of the treatment period.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key signaling pathways and experimental workflows related to this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: ALK signaling pathway in NSCLC.

Ceritinib_Mechanism_of_Action This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibits Downstream Downstream Signaling (PI3K/AKT, MEK/ERK, STAT3) ALK->Downstream Apoptosis Apoptosis Downstream->Apoptosis Proliferation Inhibition of Cell Proliferation Downstream->Proliferation

Caption: Mechanism of action of this compound.

Ceritinib_Resistance_Mechanisms cluster_alk ALK-Dependent Resistance cluster_bypass ALK-Independent Resistance ALK_mutations Secondary ALK Mutations (G1202R, F1174C) Resistance Drug Resistance ALK_mutations->Resistance Bypass Bypass Pathway Activation EGFR EGFR Activation HER3 HER3 Activation cMET c-MET Amplification FGFR3 FGFR3 Overexpression Bypass->Resistance This compound This compound ALK_activity ALK Activity This compound->ALK_activity

Caption: Mechanisms of resistance to this compound.

Experimental_Workflow_Cell_Viability start Start step1 Seed ALK+ NSCLC cells in 96-well plates start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat with serial dilutions of this compound/Crizotinib step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add CellTiter-Glo® Reagent step4->step5 step6 Measure Luminescence step5->step6 end Calculate GI₅₀ step6->end

Caption: Workflow for cell viability assay.

References

A Comparative Meta-Analysis of Ceritinib and Other Next-Generation ALK Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the clinical trial data of Ceritinib in the context of other anaplastic lymphoma kinase (ALK) inhibitors for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This guide provides a meta-analysis of key efficacy and safety data, detailed experimental protocols from pivotal trials, and visualizations of the ALK signaling pathway and clinical trial workflows.

This compound, a second-generation ALK inhibitor, has demonstrated significant efficacy in the treatment of ALK-rearranged NSCLC, particularly in patients who are resistant to crizotinib.[1][2] This guide provides a comparative analysis of this compound with other approved ALK inhibitors—Crizotinib, Alectinib, Brigatinib, and Lorlatinib—to offer a comprehensive resource for research and drug development professionals.

Comparative Efficacy and Safety of ALK Inhibitors

The following tables summarize the key efficacy and safety outcomes from pivotal clinical trials of this compound and other leading ALK inhibitors. Data is compiled from meta-analyses and the primary publications of the respective clinical trials.

Table 1: Progression-Free Survival (PFS) and Overall Survival (OS) in First-Line Treatment of ALK+ NSCLC
Treatment ArmClinical TrialMedian PFS (months)Hazard Ratio (HR) vs. Crizotinib/ChemotherapyMedian OS (months)Hazard Ratio (HR) vs. Crizotinib/Chemotherapy
This compound ASCEND-416.60.55 (vs. Chemo)[3]Not Reached0.73 (vs. Chemo)
Crizotinib PROFILE 101410.9-57.4-
Alectinib ALEX34.80.47 (vs. Crizotinib)[4]Not Reached0.67 (vs. Crizotinib)[4]
Brigatinib ALTA-1L24.00.48 (vs. Crizotinib)[5]Not Reached0.81 (vs. Crizotinib)[5]
Lorlatinib CROWNNot Reached0.28 (vs. Crizotinib)[6]Not ReachedNot Reported
Table 2: Overall Response Rate (ORR) and Intracranial Response in First-Line Treatment
Treatment ArmClinical TrialORR (%)Intracranial ORR (%) (Patients with baseline CNS metastases)
This compound ASCEND-472.572.7
Crizotinib PROFILE 10147450
Alectinib ALEX82.981
Brigatinib ALTA-1L7178
Lorlatinib CROWN7682
Table 3: Common Grade ≥3 Adverse Events (%)
Adverse EventThis compound (ASCEND-4)Crizotinib (PROFILE 1014)Alectinib (ALEX)Brigatinib (ALTA-1L)Lorlatinib (CROWN)
Diarrhea 1521.32.92.7
Nausea 840.72.92.0
Vomiting 831.32.92.0
ALT Increased 3314510.22.7
AST Increased 18758.02.0
Hypertension 24821.213
Hyperlipidemia ----22

A meta-analysis of nine randomized controlled trials indicated that while Alectinib and Lorlatinib may be associated with the best therapeutic efficacy, this compound showed the highest rate of severe adverse events (60%).[4]

Experimental Protocols of Pivotal Clinical Trials

Detailed methodologies for the key clinical trials cited are crucial for the interpretation and replication of findings.

ASCEND-4 (this compound)
  • Study Design: A randomized, open-label, phase 3 trial.[7]

  • Patient Population: Untreated patients with stage IIIB/IV ALK-rearranged non-squamous NSCLC.[7]

  • Randomization: Patients were randomized 1:1 to receive either oral this compound (750 mg/day) or platinum-based chemotherapy (cisplatin 75 mg/m² or carboplatin AUC 5-6 plus pemetrexed 500 mg/m²) every 3 weeks for four cycles, followed by maintenance pemetrexed.[7]

  • Stratification Factors: WHO performance status (0 vs 1-2), previous neoadjuvant or adjuvant chemotherapy, and presence of brain metastases.[7]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[7]

  • Key Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and duration of response.

ALEX (Alectinib)
  • Study Design: A global, randomized, open-label, phase 3 trial.[4]

  • Patient Population: Treatment-naïve patients with advanced ALK-positive NSCLC.[4]

  • Randomization: Patients were randomized 1:1 to receive either Alectinib (600 mg twice daily) or Crizotinib (250 mg twice daily).[4]

  • Stratification Factors: ECOG performance status (0/1 vs 2), race (Asian vs. non-Asian), and presence of CNS metastases at baseline.

  • Primary Endpoint: Investigator-assessed PFS.

  • Key Secondary Endpoints: BIRC-assessed PFS, time to CNS progression, ORR, and OS.

ALTA-1L (Brigatinib)
  • Study Design: A randomized, open-label, multicenter, phase 3 trial.[8]

  • Patient Population: ALK inhibitor-naïve patients with advanced ALK-positive NSCLC.[5]

  • Randomization: Patients were randomized 1:1 to receive either Brigatinib (90 mg once daily for 7 days, then 180 mg once daily) or Crizotinib (250 mg twice daily).[8]

  • Stratification Factors: Presence of brain metastases at baseline and prior chemotherapy for advanced disease.[8]

  • Primary Endpoint: BIRC-assessed PFS.[5]

  • Key Secondary Endpoints: OS, ORR, intracranial ORR, and safety.

CROWN (Lorlatinib)
  • Study Design: An international, randomized, open-label, phase 3 trial.[9]

  • Patient Population: Patients with previously untreated advanced ALK-positive NSCLC.[6]

  • Randomization: Patients were randomized 1:1 to receive either Lorlatinib (100 mg once daily) or Crizotinib (250 mg twice daily).[9]

  • Stratification Factors: Presence or absence of brain metastases and ethnicity.[9]

  • Primary Endpoint: BIRC-assessed PFS.[6]

  • Key Secondary Endpoints: OS, investigator-assessed PFS, ORR, intracranial ORR, and time to intracranial progression.[9]

Visualizing Key Biological and Methodological Frameworks

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand ALK Ligand ALK_RTK ALK Receptor Tyrosine Kinase Ligand->ALK_RTK Binding ALK_Active Activated ALK (Dimerized & Phosphorylated) ALK_RTK->ALK_Active Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS ALK_Active->GRB2_SOS PI3K PI3K ALK_Active->PI3K JAK JAK ALK_Active->JAK PLCg PLCγ ALK_Active->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Proliferation Clinical_Trial_Workflow Patient_Screening Patient Screening (ALK+ NSCLC Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Staging, Performance Status) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Experimental Arm (e.g., this compound) Randomization->Arm_A Arm_B Control Arm (e.g., Chemotherapy) Randomization->Arm_B Treatment_Cycle Treatment Administration (Per Protocol Schedule) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Monitoring Safety & Efficacy Monitoring (AEs, Tumor Response) Treatment_Cycle->Monitoring Data_Collection Data Collection (PFS, OS, ORR) Monitoring->Data_Collection Progression_or_Toxicity Disease Progression or Unacceptable Toxicity? Monitoring->Progression_or_Toxicity Progression_or_Toxicity->Treatment_Cycle No Off_Study Off Study / Follow-up Progression_or_Toxicity->Off_Study Yes Final_Analysis Final Data Analysis Off_Study->Final_Analysis

References

Ceritinib's Impact on Downstream Signaling: A Comparative Analysis with Other ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Ceritinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, with other TKIs, focusing on their effects on downstream signaling pathways in ALK-positive non-small cell lung cancer (NSCLC). The information presented is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into the comparative efficacy and mechanisms of these targeted therapies.

The ALK Signaling Cascade in NSCLC

In a subset of NSCLC patients, a chromosomal rearrangement creates a fusion gene, most commonly EML4-ALK. This results in a constitutively active ALK fusion protein that drives tumor growth and survival by activating several downstream signaling pathways.[1] The principal pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Plays a crucial role in cell growth, survival, and metabolism.

  • JAK-STAT Pathway: Involved in cell proliferation and apoptosis regulation.[2]

This compound and other ALK inhibitors are ATP-competitive, binding to the kinase domain of the ALK protein to block its autophosphorylation and subsequent activation of these critical downstream pathways.[3][4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors ALK Tyrosine Kinase Inhibitors cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_jak_pathway JAK/STAT Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS activates PI3K PI3K EML4_ALK->PI3K activates JAK JAK EML4_ALK->JAK activates This compound This compound This compound->EML4_ALK inhibit Other_TKIs Crizotinib, Alectinib, Brigatinib, Lorlatinib Other_TKIs->EML4_ALK inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ALK_Inhibitor_Evolution cluster_gen1 1st Generation cluster_resistance1 Primary Resistance Mutations cluster_gen2 2nd Generation cluster_resistance2 Secondary Resistance Mutation cluster_gen3 3rd Generation Crizotinib Crizotinib L1196M L1196M (Gatekeeper) Crizotinib->L1196M leads to G1269A G1269A Crizotinib->G1269A leads to This compound This compound This compound->L1196M overcomes This compound->G1269A overcomes G1202R G1202R This compound->G1202R leads to Alectinib Alectinib Alectinib->L1196M overcomes Alectinib->G1202R leads to Brigatinib Brigatinib Brigatinib->L1196M overcomes Brigatinib->G1202R leads to Lorlatinib Lorlatinib Lorlatinib->G1202R overcomes Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., H3122 cells treated with This compound vs. control for 6 hrs) start->cell_culture end End lysis 2. Cell Lysis (Extract proteins with lysis buffer) cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Separate proteins by size) quantification->sds_page transfer 5. Protein Transfer (Transfer to PVDF membrane) sds_page->transfer blocking 6. Blocking (Block non-specific sites, e.g., with BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (Incubate with anti-p-ALK, p-ERK, etc.) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated secondary Ab) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (Add substrate and image) secondary_ab->detection analysis 10. Densitometry Analysis (Quantify band intensity) detection->analysis analysis->end

References

Safety Operating Guide

Personal protective equipment for handling Ceritinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling Ceritinib in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals while maintaining a secure research environment.

Hazard Identification and Classification

This compound is a potent compound that requires careful handling due to its potential health and environmental risks. The substance is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Reproductive Toxicity1AH360: May damage fertility or the unborn child.[1][3]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects.[1][2]

Note: This product contains no substances with established occupational exposure limit values.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary control measure to protect laboratory personnel from exposure. The following equipment must be worn based on the specific handling task.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Intact Containers & Solids Safety goggles with side-shields.[2]Two pairs of powder-free chemotherapy-rated nitrile gloves.[4][5][6]Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[2][6]Fit-tested N95 or N100 respirator if there is a risk of dust/aerosol generation.[2][5][6]
Preparing Solutions (Weighing, Dissolving) Safety goggles with side-shields or a full-face shield.[6]Two pairs of powder-free chemotherapy-rated nitrile gloves.[4][5][6]Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[2][6]Work should be performed in a certified chemical fume hood or biological safety cabinet to avoid inhalation.[2]
Administering to Animals / Cell Cultures Safety goggles with side-shields.[2]Two pairs of powder-free chemotherapy-rated nitrile gloves.[4][5][6]Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[2][6]Not required if performed in a ventilated cabinet.
Cleaning Spills Full-face shield.[6]Two pairs of heavy-duty (e.g., neoprene, nitrile) gloves.[5][7]Impervious, disposable gown.[2]Fit-tested N95, N100, or higher-level respirator is required.[5][6]
Waste Disposal Safety goggles with side-shields.[2]Two pairs of powder-free chemotherapy-rated nitrile gloves.[4][5][6]Disposable, low-permeability gown.[2][6]Not typically required if waste is properly contained.

Operational Plan: Handling and Storage Procedures

A systematic approach to handling and storage is essential to minimize exposure risk.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a tightly sealed container in a cool, well-ventilated, and designated area.[2]

  • Recommended storage for the crystalline solid is at -20°C.[2][8]

  • Restrict access to authorized personnel only.

Preparation (Weighing and Dissolving):

  • All manipulations that could generate dust or aerosols, such as weighing or preparing stock solutions, must be conducted in a chemical fume hood or a biological safety cabinet.[2]

  • Use a dedicated, calibrated scale.

  • Avoid creating dust.[2][3]

  • When dissolving, add the solvent slowly to the solid to prevent splashing. This compound is soluble in organic solvents like DMSO and ethanol.[8]

  • Do not eat, drink, or smoke in the work area.[2]

General Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[8]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]

  • Take precautionary measures against static discharge.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.